STAT5-IN-1
Description
Propriétés
IUPAC Name |
N-[(E)-(4-oxochromen-3-yl)methylideneamino]pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O3/c20-15-12(10-22-14-6-2-1-5-13(14)15)9-18-19-16(21)11-4-3-7-17-8-11/h1-10H,(H,19,21)/b18-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAVIKTBRCQWOGT-GIJQJNRQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CO2)C=NNC(=O)C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)C(=CO2)/C=N/NC(=O)C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of STAT5-IN-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
Signal Transducer and Activator of Transcription 5 (STAT5) proteins are critical mediators of cytokine and growth factor signaling, playing a pivotal role in cell proliferation, differentiation, and survival. Dysregulation of the STAT5 signaling pathway is implicated in various malignancies, making it a compelling target for therapeutic intervention. STAT5-IN-1 is a cell-permeable, non-peptidic small molecule inhibitor that specifically targets STAT5. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, impact on signaling pathways, and cellular consequences. This document is intended to serve as a resource for researchers and drug development professionals working on the modulation of the JAK/STAT pathway.
Core Mechanism of Action: Direct Inhibition of the STAT5 SH2 Domain
This compound functions as a potent and selective inhibitor of STAT5 by directly binding to its Src Homology 2 (SH2) domain.[1][2][3] The SH2 domain is crucial for the activation of STAT5, as it mediates the binding of STAT5 to phosphorylated tyrosine residues on cytokine receptors and Janus kinases (JAKs).[3] By occupying the SH2 domain, this compound competitively inhibits the recruitment of STAT5 to the activated receptor complex, thereby preventing its subsequent phosphorylation and activation.
This inhibitory action is specific to the STAT5 protein. While this compound exhibits a significant inhibitory effect on the STAT5β isoform, its activity against other STAT family members, such as STAT1 and STAT3, and the tyrosine kinase Lck is considerably weaker.[2] This selectivity is a key attribute for a targeted therapeutic agent, minimizing off-target effects.
Quantitative Data on this compound Activity
The efficacy and selectivity of this compound have been quantified in various in vitro assays. The following table summarizes the key inhibitory concentrations (IC50) and dissociation constants (Kd) reported in the literature.
| Target | Assay Type | IC50 / Kd | Reference(s) |
| STAT5β | Cell-free assay | 47 µM | |
| STAT1 | Cell-free assay | >500 µM | |
| STAT3 | Cell-free assay | >500 µM | |
| Lck | Cell-free assay | >500 µM | |
| STAT5a | Kinase Inhibition Assay | 22.2 µM (for a similar inhibitor, Stafia-1) | |
| STAT5b | Kinase Inhibition Assay | >200 µM (for a similar inhibitor, Stafia-1) |
Impact on the JAK/STAT Signaling Pathway
This compound disrupts the canonical JAK/STAT signaling cascade at a critical juncture. The binding of cytokines (e.g., IL-2, IL-3) or growth factors (e.g., Prolactin) to their cognate receptors triggers the activation of receptor-associated JAKs. Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for the SH2 domains of STAT proteins.
By blocking the STAT5 SH2 domain, this compound prevents the recruitment of STAT5 to these phosphotyrosine sites. Consequently, STAT5 is not phosphorylated by JAKs, a prerequisite for its dimerization, nuclear translocation, and DNA binding. This leads to the inhibition of the transcriptional activation of STAT5 target genes.
Figure 1: Inhibition of the JAK/STAT5 signaling pathway by this compound.
Downstream Cellular Effects
The inhibition of STAT5 activation by this compound leads to a cascade of downstream cellular effects, primarily through the modulation of STAT5 target gene expression. These genes are involved in key cellular processes such as cell cycle progression, apoptosis, and differentiation.
Inhibition of Cell Cycle Progression
STAT5 is known to promote cell cycle progression by upregulating the expression of key regulatory proteins, most notably Cyclin D1 . Cyclin D1 is a critical component of the cell cycle machinery that drives the transition from the G1 to the S phase. By preventing STAT5-mediated transcription, this compound leads to a decrease in Cyclin D1 levels, resulting in cell cycle arrest at the G1/S checkpoint.
Induction of Apoptosis
STAT5 promotes cell survival by inducing the expression of anti-apoptotic proteins, particularly Bcl-2 (B-cell lymphoma 2). Bcl-2 is a key regulator of the intrinsic apoptotic pathway, and its upregulation by STAT5 helps to maintain cell viability. This compound, by inhibiting STAT5 activity, leads to a downregulation of Bcl-2 expression. This sensitizes cells to apoptotic stimuli and can induce apoptosis in cancer cells that are dependent on STAT5 signaling for survival.
Modulation of Other Key Target Genes
Beyond Cyclin D1 and Bcl-2, STAT5 regulates a broader network of genes that are impacted by this compound. These include:
-
Pim-1: A proto-oncogene serine/threonine kinase that promotes cell survival and proliferation. STAT5 directly activates Pim-1 transcription.
-
SOCS (Suppressor of Cytokine Signaling): SOCS proteins, such as SOCS1 and SOCS3, are part of a negative feedback loop that attenuates cytokine signaling. STAT5 can induce the expression of SOCS genes. The effect of this compound on this feedback loop is complex and may be cell-context dependent.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Western Blot Analysis of STAT5 Phosphorylation
This protocol is designed to assess the inhibitory effect of this compound on cytokine-induced STAT5 phosphorylation.
Materials:
-
Cell line of interest (e.g., K562, Ba/F3)
-
This compound (dissolved in DMSO)
-
Cytokine (e.g., IL-2, IL-3, or Prolactin)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-STAT5 (Tyr694), anti-total-STAT5, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere or stabilize in culture.
-
Pre-treat cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes) to induce STAT5 phosphorylation.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-STAT5 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with antibodies against total STAT5 and a loading control (e.g., β-actin) to ensure equal protein loading.
-
Figure 2: General workflow for Western Blot analysis.
Cell Viability (MTT) Assay
This assay measures the effect of this compound on cell proliferation and viability.
Materials:
-
Cell line of interest
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or SDS in HCl)
-
96-well plates
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
-
Treatment:
-
Treat the cells with a range of concentrations of this compound or vehicle control.
-
Incubate for a desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow the formation of formazan crystals.
-
-
Solubilization:
-
Add solubilization buffer to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot dose-response curves to determine the IC50 value.
-
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to assess the ability of STAT5 to bind to its consensus DNA sequence and the inhibitory effect of this compound on this interaction.
Materials:
-
Nuclear extracts from cells treated with or without this compound and cytokine.
-
Biotin- or radioactively-labeled DNA probe containing a STAT5 binding site (GAS element).
-
Unlabeled competitor probe.
-
Polyacrylamide gel and electrophoresis apparatus.
Procedure:
-
Nuclear Extract Preparation:
-
Prepare nuclear extracts from cells treated as described in the Western Blot protocol.
-
-
Binding Reaction:
-
Incubate the nuclear extracts with the labeled DNA probe in a binding buffer.
-
For competition experiments, add an excess of the unlabeled probe before adding the labeled probe.
-
-
Gel Electrophoresis:
-
Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.
-
-
Detection:
-
If using a radioactive probe, expose the gel to X-ray film.
-
If using a biotinylated probe, transfer the DNA to a nylon membrane and detect using a streptavidin-HRP conjugate and chemiluminescence.
-
Conclusion
This compound is a valuable research tool for investigating the roles of STAT5 in normal physiology and disease. Its mechanism of action, centered on the direct inhibition of the STAT5 SH2 domain, leads to a specific blockade of the JAK/STAT5 signaling pathway. This results in the modulation of downstream target genes that control critical cellular processes, including cell cycle progression and apoptosis. The detailed experimental protocols provided in this guide offer a framework for researchers to further explore the therapeutic potential of targeting STAT5 in various pathological contexts.
References
The Structure-Activity Relationship of STAT5-IN-1 and Other STAT5 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 5 (STAT5) proteins, comprising STAT5A and STAT5B, are critical mediators of cytokine and growth factor signaling, playing a pivotal role in cell proliferation, differentiation, and survival. Dysregulation of the STAT5 signaling pathway is implicated in various pathologies, including hematological malignancies and solid tumors, making it an attractive target for therapeutic intervention. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of STAT5 inhibitors, with a focus on STAT5-IN-1 and other notable chemical scaffolds. It includes a summary of quantitative inhibitory data, detailed experimental protocols for key assays, and visualizations of the STAT5 signaling pathway and experimental workflows.
The STAT5 Signaling Pathway
The activation of STAT5 is a tightly regulated process initiated by the binding of extracellular ligands, such as cytokines (e.g., IL-2, IL-3, IL-7, GM-CSF) and growth factors (e.g., GH, EPO, TPO), to their cognate transmembrane receptors. This ligand-receptor interaction triggers the activation of receptor-associated Janus kinases (JAKs), which in turn phosphorylate specific tyrosine residues on the intracellular domain of the receptor. These phosphotyrosine motifs serve as docking sites for the SH2 domain of latent STAT5 monomers in the cytoplasm. Upon recruitment to the receptor complex, STAT5 is phosphorylated by JAKs on a conserved C-terminal tyrosine residue (Tyr694 in STAT5A and Tyr699 in STAT5B). This phosphorylation event induces a conformational change, leading to the dissociation of STAT5 from the receptor and the formation of stable homo- or heterodimers through reciprocal SH2 domain-phosphotyrosine interactions. The activated STAT5 dimers then translocate to the nucleus, where they bind to specific DNA sequences known as gamma-interferon activated sites (GAS) in the promoter regions of target genes, thereby modulating their transcription. Key downstream target genes of STAT5 include those involved in cell cycle progression (e.g., Cyclin D), apoptosis (e.g., Bcl-2, MCL-1), and cell migration (e.g., MMP-2).[1][2][3]
Structure-Activity Relationship of STAT5 Inhibitors
The development of small molecule inhibitors targeting STAT5 has primarily focused on the SH2 domain, which is crucial for both STAT5 phosphorylation and dimerization.
This compound and Chromone-Based Analogs
This compound is a cell-permeable, non-peptidic nicotinoyl hydrazone that acts as a selective inhibitor of STAT5. It binds to the SH2 domain of STAT5, thereby blocking its function.[4]
Quantitative Data for this compound
| Compound | Target | Assay | IC50 (µM) | Selectivity | Reference(s) |
| This compound | STAT5β | Fluorescence Polarization | 47 | >10-fold vs. STAT1, STAT3, Lck |
A key aspect of the structure-activity relationship of this compound revolves around the chromone ring. Substitution of the hydrogen atom at the C6 position of the chromone ring with an ethyl group has been shown to not affect the inhibitory activity against STAT5β. However, this modification leads to a complete loss of selectivity against other STAT family members, indicating that the C6 position is a critical determinant of selectivity. Further exploration of modifications on the chromone and nicotinoyl hydrazone moieties is necessary to develop more potent and selective inhibitors based on this scaffold.
Salicylic Acid-Based SH2 Domain Inhibitors
Another prominent class of STAT5 inhibitors is based on a salicylic acid scaffold, which mimics the phosphotyrosine residue that binds to the SH2 domain. A number of potent and selective inhibitors have been developed from this class.
Quantitative Data for Salicylic Acid-Based STAT5 Inhibitors
| Compound | Target(s) | Ki (µM) | Cellular IC50 (µM) | Reference(s) |
| BP-1-107 | STAT5 | < 5 | ~20 (in K562 and MV-4-11 cells) | |
| BP-1-108 | STAT5 | < 5 | ~20 (in K562 and MV-4-11 cells) | |
| SF-1-087 | STAT5 | < 5 | Not reported | |
| SF-1-088 | STAT5 | < 5 | Not reported | |
| Compound 13a | STAT5b | 0.145 | Not reported |
The SAR studies on these compounds have revealed that bulky hydrophobic substituents on certain positions of the scaffold can enhance selectivity for STAT5 over other STAT proteins. For instance, in some series, bulky hydrophobic groups at the R2 position appear to dictate selectivity for STAT5. The development of compound 13a, which exhibits nanomolar potency for STAT5b, highlights the potential of this scaffold for generating highly potent and selective inhibitors.
Experimental Protocols
Fluorescence Polarization (FP) Competition Assay for SH2 Domain Binding
This assay is used to determine the binding affinity (Ki) of a test compound to the STAT5 SH2 domain by measuring its ability to displace a fluorescently labeled phosphopeptide probe.
Methodology:
-
Reagents and Buffers:
-
Recombinant STAT5 SH2 domain protein.
-
Fluorescently labeled phosphopeptide probe (e.g., 5-FAM-GpYLVLDKW).
-
Assay Buffer: e.g., 100 mM potassium phosphate (pH 7.5), 100 mM NaCl, 1 mM DTT, 0.05% Tween-20.
-
Test compounds serially diluted in DMSO.
-
-
Assay Procedure:
-
In a 384-well black plate, add the assay buffer.
-
Add a fixed concentration of the fluorescently labeled phosphopeptide probe (typically at or below its Kd).
-
Add a fixed concentration of the STAT5 SH2 domain protein.
-
Add varying concentrations of the test compound.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization using a plate reader equipped with appropriate filters.
-
The data is plotted as fluorescence polarization versus the logarithm of the inhibitor concentration.
-
The IC50 value, the concentration of inhibitor that displaces 50% of the fluorescent probe, is determined by fitting the data to a sigmoidal dose-response curve.
-
The IC50 value can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
In Vitro STAT5 Phosphorylation Assay
This assay directly measures the ability of a compound to inhibit the phosphorylation of STAT5 by an upstream kinase, such as JAK2.
Methodology:
-
Reagents and Buffers:
-
Recombinant full-length STAT5 protein.
-
Active recombinant JAK2 kinase.
-
Kinase Assay Buffer: e.g., 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM DTT, 100 µM ATP.
-
Test compounds serially diluted in DMSO.
-
Stop Solution: e.g., 4X Laemmli sample buffer.
-
-
Assay Procedure:
-
In a microcentrifuge tube, combine the kinase assay buffer, STAT5 protein, and the test compound at various concentrations.
-
Initiate the reaction by adding the JAK2 kinase.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding the stop solution and heating at 95°C for 5 minutes.
-
-
Detection of Phosphorylation:
-
The level of STAT5 phosphorylation (pSTAT5) is determined by Western blotting using a primary antibody specific for phospho-STAT5 (e.g., anti-pY694/699 STAT5) and a corresponding HRP-conjugated secondary antibody.
-
The total STAT5 levels are also measured as a loading control using a total STAT5 antibody.
-
Alternatively, a variety of ELISA-based or TR-FRET assays can be used for a more high-throughput analysis of pSTAT5 levels.
-
Cellular Assay for STAT5 Activity (Western Blot)
This assay assesses the ability of a compound to inhibit STAT5 phosphorylation in a cellular context.
Methodology:
-
Cell Culture and Treatment:
-
Culture a suitable cell line with constitutive STAT5 activation (e.g., K562) or a cytokine-dependent cell line (e.g., TF-1).
-
Treat the cells with various concentrations of the test compound for a specified duration.
-
For cytokine-dependent cell lines, stimulate with the appropriate cytokine (e.g., GM-CSF or IL-3) for a short period (e.g., 15-30 minutes) before harvesting.
-
-
Protein Extraction and Quantification:
-
Harvest the cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for phospho-STAT5.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with an antibody for total STAT5 and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
The level of STAT5 inhibition is determined by the ratio of pSTAT5 to total STAT5 or the loading control.
-
Conclusion
The development of potent and selective STAT5 inhibitors holds significant promise for the treatment of various cancers and other diseases driven by aberrant STAT5 signaling. The structure-activity relationships of existing inhibitor classes, such as the chromone-based this compound and salicylic acid-based SH2 domain binders, provide a valuable foundation for the design of next-generation therapeutics. The experimental protocols detailed in this guide offer robust methods for the evaluation of novel STAT5 inhibitors, from initial binding assessment to cellular activity profiling. Continued research in this area, focusing on the optimization of potency, selectivity, and pharmacokinetic properties, is crucial for translating the therapeutic potential of STAT5 inhibition into clinical success.
References
- 1. researchgate.net [researchgate.net]
- 2. STAT5 - Wikipedia [en.wikipedia.org]
- 3. STAT5b: A master regulator of key biological pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
STAT5-IN-1: A Comprehensive Profile of its Selectivity Against other STAT Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 5 (STAT5) is a critical mediator in signaling pathways that govern cell proliferation, differentiation, and survival. Its aberrant activation is implicated in various malignancies, making it a compelling target for therapeutic intervention. STAT5-IN-1 is a small molecule inhibitor designed to target STAT5. This technical guide provides an in-depth analysis of the selectivity profile of this compound against other members of the STAT protein family, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying biological and experimental frameworks.
Selectivity Profile of this compound
This compound demonstrates a notable preference for inhibiting the STAT5β isoform. The inhibitor's potency is significantly lower against other STAT family members, highlighting its selective nature.
Quantitative Inhibition Data
The inhibitory activity of this compound against various STAT proteins has been quantified using biochemical assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| STAT Protein | IC50 (μM) | Fold Selectivity vs. STAT5β |
| STAT5β | 47 | 1 |
| STAT1 | >500 | >10.6 |
| STAT3 | >500 | >10.6 |
| STAT2 | Data not available | - |
| STAT4 | Data not available | - |
| STAT6 | Data not available | - |
Data sourced from publicly available information.[1][2]
The data clearly indicates that this compound is at least 10.6-fold more selective for STAT5β over STAT1 and STAT3.[1][2] The lack of available data for STAT2, STAT4, and STAT6 warrants further investigation to establish a complete selectivity profile.
Mechanism of Action
This compound exerts its inhibitory effect by targeting the Src Homology 2 (SH2) domain of the STAT5 protein.[1] The SH2 domain is crucial for the dimerization of STAT proteins upon their phosphorylation by Janus kinases (JAKs). By binding to this domain, this compound prevents the formation of STAT5 dimers, which is a prerequisite for their translocation to the nucleus and subsequent regulation of gene transcription.
Signaling Pathway and Experimental Workflow
To understand the context of this compound's action, it is essential to visualize the STAT5 signaling pathway and the experimental workflows used to assess its inhibition.
STAT5 Signaling Pathway
The following diagram illustrates the canonical JAK-STAT signaling pathway with a focus on STAT5 activation.
Caption: Canonical JAK-STAT5 signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Selectivity Assays
The determination of the selectivity profile of this compound involves a series of biochemical and cellular assays. The general workflow for these assays is depicted below.
Caption: General experimental workflow for determining the selectivity profile of STAT5 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of the key experimental protocols used to characterize the selectivity of this compound.
Fluorescence Polarization (FP) Assay
This biochemical assay is used to measure the binding affinity of this compound to the SH2 domains of various STAT proteins.
Objective: To determine the IC50 values of this compound for the SH2 domains of STAT1, STAT2, STAT3, STAT4, STAT5, and STAT6.
Principle: The assay measures the change in polarization of fluorescently labeled phosphopeptides that bind to the STAT SH2 domains. When the labeled peptide is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the larger STAT protein, its tumbling is slowed, leading to an increase in polarization. An inhibitor that competes with the peptide for binding to the SH2 domain will cause a decrease in polarization.
Materials:
-
Recombinant STAT proteins (STAT1-6)
-
Fluorescently labeled phosphopeptide probes specific for each STAT SH2 domain
-
This compound
-
Assay buffer (e.g., 100 mM potassium phosphate pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Triton X-100)
-
Microplates (e.g., black, 384-well)
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a microplate, add the recombinant STAT protein, the fluorescently labeled phosphopeptide probe, and the diluted this compound.
-
Include control wells containing:
-
Probe only (for baseline polarization)
-
Probe and STAT protein (for maximum polarization)
-
Probe, STAT protein, and a known inhibitor (positive control)
-
-
Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to allow the binding reaction to reach equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader.
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is a technique used to study protein-DNA interactions and can be adapted to assess the inhibition of STAT DNA binding by compounds like this compound.
Objective: To confirm that this compound inhibits the DNA-binding activity of STAT5.
Principle: This assay is based on the principle that a protein-DNA complex will migrate more slowly through a non-denaturing polyacrylamide gel than the free DNA fragment. The inhibition of this complex formation by an inhibitor can be visualized as a decrease in the shifted band.
Materials:
-
Nuclear extracts from cells with activated STAT5 or recombinant STAT5 protein
-
This compound
-
Double-stranded DNA probe containing the STAT5 consensus binding site (e.g., GAS motif), labeled with a radioisotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin, fluorescent dye)
-
Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol)
-
Poly(dI-dC) as a non-specific competitor DNA
-
Non-denaturing polyacrylamide gel
-
Electrophoresis apparatus and power supply
-
Detection system (e.g., autoradiography film, chemiluminescence imager, or fluorescence scanner)
Procedure:
-
Prepare reaction mixtures containing the nuclear extract or recombinant STAT5, binding buffer, and poly(dI-dC).
-
Add varying concentrations of this compound to the reaction mixtures.
-
Incubate at room temperature for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to STAT5.
-
Add the labeled DNA probe to each reaction and incubate for a further period (e.g., 20-30 minutes) to allow for protein-DNA binding.
-
Load the samples onto a pre-run non-denaturing polyacrylamide gel.
-
Perform electrophoresis at a constant voltage until the dye front has migrated a sufficient distance.
-
Dry the gel (if using radioactive probes) and expose it to autoradiography film or an imaging system.
-
Analyze the results by observing the decrease in the intensity of the shifted band corresponding to the STAT5-DNA complex in the presence of increasing concentrations of this compound.
Cellular Assay for STAT5 Inhibition
This assay evaluates the ability of this compound to inhibit STAT5 signaling within a cellular context.
Objective: To assess the effect of this compound on the phosphorylation and downstream signaling of STAT5 in cells.
Principle: Cells are stimulated with a cytokine that activates the JAK-STAT5 pathway. The effect of the inhibitor on the phosphorylation of STAT5 is then measured, typically by Western blotting or flow cytometry.
Materials:
-
A suitable cell line (e.g., murine splenocytes, TF-1 cells)
-
Cell culture medium and supplements
-
Cytokine for stimulation (e.g., IL-2, GM-CSF)
-
This compound
-
Lysis buffer (for Western blotting)
-
Fixation and permeabilization buffers (for flow cytometry)
-
Primary antibodies against total STAT5 and phosphorylated STAT5 (pSTAT5)
-
Secondary antibodies conjugated to HRP (for Western blotting) or a fluorophore (for flow cytometry)
-
Western blotting or flow cytometry equipment and reagents
Procedure (Western Blotting):
-
Seed cells in culture plates and allow them to adhere or grow to the desired confluency.
-
Pre-treat the cells with various concentrations of this compound for a specified time.
-
Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes) to induce STAT5 phosphorylation.
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies against pSTAT5 and total STAT5.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities to determine the ratio of pSTAT5 to total STAT5 and assess the inhibitory effect of this compound.
Conclusion
This compound is a selective inhibitor of STAT5β, demonstrating significantly lower potency against STAT1 and STAT3. Its mechanism of action through the inhibition of the SH2 domain-mediated dimerization is a well-established strategy for targeting STAT proteins. The provided experimental protocols offer a framework for the comprehensive evaluation of the selectivity and cellular activity of STAT5 inhibitors. Further studies are required to fully elucidate the selectivity profile of this compound against all STAT family members and to translate its in vitro activity into potential therapeutic applications.
References
The In-Depth Technical Guide to STAT5-IN-1: An Inhibitor of STAT5 Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the small molecule inhibitor STAT5-IN-1, focusing on its mechanism of action, its effect on STAT5 phosphorylation, and detailed experimental protocols for its use in research settings.
Executive Summary
Signal Transducer and Activator of Transcription 5 (STAT5) is a critical signaling protein involved in cellular proliferation, differentiation, and survival. Its aberrant activation is implicated in various malignancies, making it a key target for therapeutic intervention. This compound is a cell-permeable, non-peptidic nicotinoyl hydrazone that acts as a potent and selective inhibitor of STAT5.[1][2] This document outlines the core characteristics of this compound, its impact on the STAT5 signaling pathway, and provides detailed methodologies for its application in laboratory research.
Mechanism of Action
This compound exerts its inhibitory effect by directly binding to the SH2 domain of the STAT5β isoform.[1][2] The SH2 domain is crucial for the dimerization of STAT5 proteins upon their phosphorylation by upstream kinases such as Janus kinases (JAKs). By binding to this domain, this compound allosterically prevents the conformational changes required for STAT5 dimerization and subsequent nuclear translocation, thereby inhibiting its transcriptional activity.
Quantitative Data on STAT5 Phosphorylation Inhibition
This compound has been demonstrated to inhibit the phosphorylation of STAT5 in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) for STAT5β is 47 μM.[1] The inhibitor shows high selectivity for STAT5 over other STAT family members, with an IC50 greater than 500 μM for STAT1 and STAT3.
Table 1: Inhibitory Activity of this compound
| Target | IC50 | Cell Line / Assay Condition | Reference |
| STAT5β | 47 μM | Cell-free assay | |
| STAT1 | >500 μM | Cell-free assay | |
| STAT3 | >500 μM | Cell-free assay | |
| STAT5 Phosphorylation | Dose-dependent inhibition | K562 cells |
Signaling Pathways
The Canonical JAK-STAT5 Signaling Pathway
The activation of STAT5 is a key event in the JAK-STAT signaling cascade, which is initiated by the binding of cytokines (e.g., IL-2, IL-3, GM-CSF) or growth factors to their cognate receptors on the cell surface. This binding event leads to the activation of receptor-associated Janus kinases (JAKs), which in turn phosphorylate tyrosine residues on the cytoplasmic tail of the receptor. These phosphorylated tyrosines serve as docking sites for the SH2 domains of STAT5 monomers. Once recruited, STAT5 is phosphorylated by JAKs, leading to its dimerization, nuclear translocation, and subsequent binding to specific DNA response elements to regulate the transcription of target genes involved in cell survival (e.g., Bcl-2), proliferation (e.g., Cyclin D1), and differentiation (e.g., c-Myc).
Experimental Protocols
Western Blot Analysis of STAT5 Phosphorylation
This protocol details the procedure for assessing the inhibitory effect of this compound on STAT5 phosphorylation in a cell-based assay.
5.1.1 Materials
-
Cell line with constitutively active STAT5 (e.g., K562, HEL)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT5 (Tyr694), anti-STAT5
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
5.1.2 Procedure
-
Cell Culture and Treatment:
-
Seed cells at a density of 1 x 10^6 cells/mL in complete medium and incubate overnight.
-
Treat cells with varying concentrations of this compound (e.g., 10, 25, 50, 100 μM) or DMSO for the desired time (e.g., 4, 8, 24 hours).
-
-
Cell Lysis:
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cell pellet with RIPA buffer on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-phospho-STAT5 antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with anti-STAT5 antibody as a loading control.
-
Cell Viability Assay (MTT)
This protocol is for assessing the effect of this compound on the viability of cancer cell lines.
5.2.1 Materials
-
Cancer cell line (e.g., K562)
-
96-well plates
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
5.2.2 Procedure
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound or DMSO for 24, 48, or 72 hours.
-
MTT Addition: Add MTT reagent to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Downstream Effects of STAT5 Inhibition by this compound
Inhibition of STAT5 phosphorylation by this compound is expected to modulate the expression of STAT5 target genes, leading to downstream cellular effects.
Table 2: Key Downstream Target Genes of STAT5 and Predicted Effect of this compound
| Target Gene | Function | Predicted Effect of this compound |
| Cyclin D1 | Cell cycle progression | Downregulation |
| Bcl-2 / Bcl-xL | Anti-apoptosis | Downregulation |
| c-Myc | Proliferation, cell growth | Downregulation |
Studies have shown that inhibition of STAT5 leads to decreased expression of anti-apoptotic proteins like Bcl-2 and cell cycle regulators like Cyclin D1, ultimately inducing apoptosis and inhibiting proliferation in cancer cells.
Conclusion
This compound is a valuable research tool for investigating the role of the STAT5 signaling pathway in various biological processes, particularly in the context of cancer. Its high selectivity and characterized mechanism of action make it a suitable probe for dissecting the downstream consequences of STAT5 inhibition. The experimental protocols provided in this guide offer a starting point for researchers to incorporate this compound into their studies to further elucidate the therapeutic potential of targeting STAT5.
References
An In-depth Technical Guide to STAT5-IN-1 Downstream Signaling Pathway Analysis
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Signal Transducer and Activator of Transcription 5 (STAT5) proteins, comprising STAT5A and STAT5B, are critical mediators of cytokine and growth factor signaling, playing a pivotal role in cell proliferation, survival, and differentiation.[1][2] Aberrant activation of the STAT5 pathway is a hallmark of various malignancies, particularly in hematological cancers, making it a compelling target for therapeutic intervention.[3][4] STAT5-IN-1 is a selective inhibitor that targets STAT5, offering a valuable tool for both research and potential drug development. This guide provides a comprehensive overview of the STAT5 signaling pathway, the mechanism of this compound, its downstream effects, and detailed protocols for its analysis.
The Canonical STAT5 Signaling Pathway
The activation of STAT5 is a multi-step process initiated by the binding of ligands, such as cytokines (e.g., IL-2, IL-3, GM-CSF) and growth factors, to their cognate transmembrane receptors.[5] This ligand-receptor interaction triggers the activation of receptor-associated Janus kinases (JAKs).
Activation Cascade:
-
Kinase Activation: Ligand binding induces receptor dimerization and conformational changes, leading to the trans-phosphorylation and activation of JAKs.
-
Receptor Phosphorylation: Activated JAKs phosphorylate specific tyrosine residues on the cytoplasmic tails of the receptors, creating docking sites for STAT proteins.
-
STAT5 Recruitment and Phosphorylation: STAT5 proteins, present in the cytoplasm, are recruited to these phosphorylated sites via their Src Homology 2 (SH2) domains. Subsequently, JAKs phosphorylate a critical tyrosine residue (Tyr694) on the C-terminus of STAT5.
-
Dimerization and Nuclear Translocation: This phosphorylation event causes STAT5 to dissociate from the receptor and form stable homo- or heterodimers through reciprocal SH2 domain-phosphotyrosine interactions.
-
Gene Transcription: The activated STAT5 dimers translocate into the nucleus, where they bind to specific DNA consensus sequences known as Gamma-Activated Sites (GAS) within the promoter regions of target genes, thereby modulating their transcription.
This signaling cascade is tightly regulated by negative feedback mechanisms, including phosphatases (e.g., SHP-2) and inhibitors like the Suppressor of Cytokine Signaling (SOCS) and Protein Inhibitor of Activated STAT (PIAS) families.
Figure 1: Canonical JAK-STAT5 Signaling Pathway.
This compound: Mechanism of Action
This compound is a cell-permeable small molecule inhibitor designed to selectively target the STAT5 signaling pathway. Its primary mechanism involves binding to the SH2 domain of STAT5. By occupying this critical domain, this compound sterically hinders the recruitment of STAT5 to the phosphorylated receptor complex, thereby preventing its subsequent phosphorylation by JAKs. This action effectively blocks the entire downstream signaling cascade.
This compound exhibits selectivity for STAT5, with a reported half-maximal inhibitory concentration (IC50) of 47 μM for the STAT5β isoform. Its inhibitory effect on other STAT family members, such as STAT1 and STAT3, is significantly lower (IC50 > 500 μM), highlighting its utility as a specific probe for studying STAT5 function.
Figure 2: Mechanism of Action of this compound.
Downstream Cellular Effects and Target Gene Modulation
Inhibition of STAT5 phosphorylation by this compound prevents the transcription of its target genes, which are crucial for tumorigenesis and cell survival. This leads to several key anti-cancer effects.
-
Induction of Apoptosis: STAT5 promotes cell survival by upregulating anti-apoptotic proteins such as Bcl-2, Bcl-xL, and Mcl-1. Inhibition by this compound leads to the downregulation of these factors, shifting the cellular balance towards apoptosis.
-
Cell Cycle Arrest: STAT5 is known to drive cell proliferation by activating the transcription of cell cycle regulators like c-Myc and Cyclin D1/D2. Blocking STAT5 activity results in decreased expression of these genes, leading to cell cycle arrest.
-
Reduced Proliferation and Survival: The combined effect of apoptosis induction and cell cycle arrest significantly reduces the overall proliferation and survival of cancer cells dependent on the STAT5 pathway.
Quantitative Data on STAT5 Inhibition
The efficacy of STAT5 inhibitors has been quantified in various studies. The tables below summarize key findings on the inhibitory concentrations and downstream gene modulation.
| Inhibitor | Assay Type | Cell Line / System | IC50 / Concentration | Reference |
| This compound | Cell-free assay | STAT5β isoform | 47 μM | |
| This compound | Cell-free assay | STAT1, STAT3 | >500 μM | |
| JPX-Series (Dual STAT3/STAT5) | Cell Viability (72h) | Primary T-PLL cells | 0.49 µM - 1.91 µM | |
| Compound 13a | Cell Viability (72h) | K562 (CML) | ~3.5 µM | |
| Topotecan | STAT5 Phosphorylation | MOLM13, NB4, KG1 (AML) | Effective at 1-10 µM |
Table 1: Inhibitory Concentrations of Various STAT5 Inhibitors.
| Inhibitor | Cell Line | Time | Target Gene | Effect | Reference |
| Compound 13a (15 µM) | K562 | 24h | MCL-1 | Complete Knockdown | |
| Compound 13a (15 µM) | K562 | 5h | MYC | Dose-dependent decrease | |
| Topotecan | MOLM13 | 16h | CMYC | Significant mRNA decrease | |
| Topotecan | MOLM13 | 16h | CYCLIND2 | Significant mRNA decrease | |
| Topotecan | MOLM13 | 16h | PIM1 | Significant mRNA decrease | |
| Topotecan | MOLM13 | 16h | SURVIVIN | Significant mRNA decrease |
Table 2: Modulation of STAT5 Downstream Target Gene Expression by Inhibitors.
Experimental Protocols for Pathway Analysis
Analyzing the effects of this compound requires a multi-faceted approach. Below are detailed protocols for key experiments.
Figure 3: Experimental Workflow for this compound Pathway Analysis.
Western Blot for Phospho-STAT5 (p-STAT5) Inhibition
This protocol is used to quantify the levels of total and phosphorylated STAT5, providing direct evidence of inhibitor activity.
1. Cell Culture and Treatment:
-
Seed STAT5-dependent cells (e.g., K562, Ba/F3) at an appropriate density.
-
After adherence or recovery, starve cells of serum or specific cytokines if necessary to reduce basal STAT5 activation.
-
Treat cells with varying concentrations of this compound (and a vehicle control, e.g., DMSO) for a predetermined time (e.g., 2, 6, 24 hours).
-
For a positive control, stimulate a set of untreated cells with a known STAT5 activator (e.g., IL-3, GM-CSF) for 15-30 minutes before harvesting.
2. Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, vortexing intermittently.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
3. SDS-PAGE and Electrotransfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate proteins on an 8-10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-STAT5 (Tyr694) (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane 3 times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000) for 1 hour at room temperature.
-
Wash 3 times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
5. Stripping and Reprobing:
-
To normalize the data, strip the membrane using a mild stripping buffer.
-
Re-probe the membrane for total STAT5 and a loading control (e.g., β-Actin or GAPDH) by repeating the immunoblotting steps with the respective primary antibodies.
Luciferase Reporter Assay for STAT5 Transcriptional Activity
This assay measures the ability of STAT5 to act as a transcription factor.
1. Cell Transfection:
-
Co-transfect cells (e.g., HEK293T) with a STAT5-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization. The reporter plasmid contains multiple copies of the STAT5 GAS consensus sequence upstream of a minimal promoter driving firefly luciferase expression.
-
Alternatively, use a stable cell line expressing the reporter construct (e.g., STAT5 Reporter Ba/F3 Cell Line).
2. Cell Treatment:
-
Seed the transfected or stable cells in a 96-well plate.
-
Treat the cells with this compound or vehicle control for the desired duration.
-
Stimulate the cells with a STAT5-activating cytokine (e.g., IL-3) for 6-16 hours to induce luciferase expression.
3. Lysis and Signal Measurement:
-
Lyse the cells using the buffer provided in a dual-luciferase assay kit.
-
Measure the firefly and Renilla luciferase activities sequentially in a luminometer.
4. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Express the results as a percentage of the activity observed in the stimulated, vehicle-treated control cells.
Chromatin Immunoprecipitation (ChIP) for STAT5 DNA Binding
ChIP is used to determine if this compound prevents the binding of STAT5 to the promoter regions of its target genes.
1. Cross-linking and Cell Lysis:
-
Treat cells with this compound and/or a cytokine stimulus.
-
Cross-link proteins to DNA by adding formaldehyde directly to the culture medium (1% final concentration) and incubating for 10 minutes at room temperature.
-
Quench the reaction with glycine.
-
Lyse the cells and isolate the nuclei.
2. Chromatin Shearing:
-
Resuspend the nuclear pellet in a suitable buffer and sonicate the chromatin to an average fragment size of 200-1000 bp.
3. Immunoprecipitation:
-
Pre-clear the chromatin lysate with Protein A/G agarose beads.
-
Incubate a portion of the lysate (input control) separately.
-
Incubate the remaining lysate with an anti-STAT5 antibody or a negative control IgG overnight at 4°C.
-
Precipitate the antibody-protein-DNA complexes by adding Protein A/G beads.
4. Elution and Reverse Cross-linking:
-
Wash the beads extensively to remove non-specific binding.
-
Elute the complexes from the beads.
-
Reverse the cross-links by heating at 65°C for several hours in the presence of high salt.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
5. DNA Purification and Analysis:
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction.
-
Analyze the enrichment of specific promoter regions (e.g., Bcl-2, c-Myc) using quantitative PCR (qPCR) with primers flanking the known GAS elements. Data is typically presented as a percentage of the input.
References
- 1. STAT5 in Cancer and Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. STAT5 - Wikipedia [en.wikipedia.org]
- 3. Involvement of STAT5 in Oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Inhibition of Oncogenic STAT3 and STAT5 Signaling in Hematopoietic Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stat5 Antibody | Cell Signaling Technology [cellsignal.com]
A Technical Guide to STAT5-IN-1: Mechanism and Application in the Inhibition of STAT5 Dimerization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of STAT5-IN-1, a small molecule inhibitor of the Signal Transducer and Activator of Transcription 5 (STAT5). We will explore the critical role of STAT5 in cellular signaling, its activation pathway, and the precise mechanism by which this compound obstructs its function by preventing dimerization. This document synthesizes quantitative data, details key experimental protocols, and provides visual diagrams to facilitate a comprehensive understanding for research and drug development applications.
Introduction: The STAT5 Signaling Axis
Signal Transducer and Activator of Transcription 5 (STAT5) refers to two highly homologous proteins, STAT5A and STAT5B, which are key mediators of cytokine, growth factor, and hormone signaling.[1][2] These transcription factors are integral to numerous cellular processes, including cell proliferation, differentiation, survival, and apoptosis.[1][3][4] The activation of the STAT5 pathway is a tightly regulated process. In its inactive state, STAT5 exists as a latent monomer in the cytoplasm. Dysregulation and constitutive activation of STAT5 are hallmarks of various human cancers, including myeloid and lymphoblastic leukemias, as well as prostate cancer, making it a compelling target for therapeutic intervention.
The canonical activation of STAT5 is a multi-step process initiated by ligand binding to a cell surface receptor. This triggers the activation of associated Janus kinases (JAKs), which then phosphorylate tyrosine residues on the receptor's cytoplasmic domain. These phosphotyrosine sites serve as docking stations for the SH2 (Src Homology 2) domain of STAT5 monomers. Once recruited, STAT5 is itself phosphorylated by JAKs on a critical C-terminal tyrosine residue (Y694 in STAT5A and Y699 in STAT5B). This phosphorylation event is the crucial step that induces a conformational change, causing STAT5 to dissociate from the receptor and enabling it to dimerize with another phosphorylated STAT5 molecule through a reciprocal SH2-phosphotyrosine interaction. These stable STAT5 dimers then translocate to the nucleus, bind to specific DNA sequences known as gamma-activated sequences (GAS) in the promoters of target genes, and regulate their transcription.
This compound: A Targeted Inhibitor of the SH2 Domain
This compound is a cell-permeable, chromone-based small molecule that acts as a direct inhibitor of STAT5. Its primary mechanism of action is the suppression of STAT5 function by binding directly to the STAT5 SH2 domain. This interaction is central to its inhibitory effect, as the SH2 domain is indispensable for the dimerization of activated STAT5 proteins.
By occupying the SH2 domain, this compound physically obstructs the binding pocket that would normally recognize the phosphotyrosine residue of another activated STAT5 monomer. This steric hindrance makes the reciprocal SH2-phosphotyrosine interaction impossible, thereby directly inhibiting the formation of STAT5 homodimers and heterodimers. As dimerization is a prerequisite for nuclear translocation and DNA binding, this compound effectively halts the entire downstream signaling cascade. This blockade of STAT5/STAT5 DNA binding has been demonstrated in nuclear extracts, confirming the inhibitor's efficacy in preventing the final step of the signaling pathway.
Figure 1: Mechanism of this compound Inhibition.
Quantitative Data and Specificity
This compound exhibits selectivity for STAT5 over other members of the STAT family, a critical feature for a targeted inhibitor. The following table summarizes key quantitative data gathered from in vitro and cell-based assays.
| Parameter | Target | Value | Assay Context / Cell Line | Reference |
| IC₅₀ | STAT5β | 47 µM | Cell-free assay | |
| IC₅₀ | STAT1 | >500 µM | Cell-free assay | |
| IC₅₀ | STAT3 | >500 µM | Cell-free assay | |
| IC₅₀ | Lck (tyrosine kinase) | >500 µM | Cell-free assay | |
| Effective Conc. | STAT5 Signaling | 0.47 mM | Murine Splenocytes (Treg differentiation) | |
| In Vivo Dosage | STAT5 Inhibition | 10 mg/kg | ApoE-/- Mice (Atherosclerosis model), oral admin. |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The data clearly indicates that this compound is significantly more potent against STAT5β compared to STAT1 and STAT3, minimizing off-target effects on these closely related signaling pathways at effective concentrations.
Key Experimental Protocols
Verifying the mechanism and efficacy of this compound involves several key experimental procedures. Detailed methodologies are provided below.
This protocol quantifies the level of phosphorylated STAT5 (pSTAT5), the activated precursor to dimerization, within cells following cytokine stimulation.
-
Cell Preparation: Culture cells of interest (e.g., primary T-cells, Ba/F3 cells) under appropriate conditions. For cytokine starvation, wash cells and culture in cytokine-free media for 4-6 hours or as required. Plate approximately 1 x 10⁵ cells per well in a 96-well V-bottom plate.
-
Inhibitor Treatment: Prepare a stock solution of this compound in DMSO. Dilute to the desired final concentration (e.g., 0.47 mM) in cell culture media and pre-incubate with the cells for 1-2 hours at 37°C.
-
Cytokine Stimulation: Stimulate the cells by adding a known concentration of a STAT5-activating cytokine (e.g., IL-2, IL-7, Epo) for a short duration, typically 15-30 minutes at 37°C.
-
Fixation: Immediately stop the stimulation by adding 1.5% - 4% paraformaldehyde (PFA) directly to the wells and incubate for 10 minutes at room temperature to cross-link proteins.
-
Permeabilization: Wash the cells with FACS buffer (PBS + 0.5% BSA). Permeabilize the cells by resuspending the pellet in ice-cold 90-100% methanol and incubating for at least 10 minutes on ice. This step is crucial for allowing the antibody to access intracellular pSTAT5.
-
Staining: Wash out the methanol and stain the cells with a fluorophore-conjugated anti-pSTAT5 (pY694) antibody for 30-60 minutes at room temperature, protected from light.
-
Data Acquisition: Wash the cells again and resuspend in FACS buffer. Analyze the samples on a flow cytometer, measuring the fluorescence intensity in the appropriate channel to quantify the levels of intracellular pSTAT5.
Figure 2: Workflow for pSTAT5 Analysis.
This assay directly visualizes the formation of STAT5 dimers, allowing for a clear assessment of inhibition by this compound.
-
Cell Treatment and Lysis: Treat cells with this compound and stimulate with a cytokine as described in the protocol above.
-
Whole Cell Lysate Preparation: After stimulation, wash cells with ice-cold PBS. Lyse the cells on ice using a non-denaturing lysis buffer (e.g., containing 1% Nonidet P-40, protease and phosphatase inhibitors, but without SDS or reducing agents like DTT/β-mercaptoethanol).
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a standard method (e.g., BCA assay).
-
Native Polyacrylamide Gel Electrophoresis (PAGE): Load equal amounts of protein onto a native polyacrylamide gel. Run the electrophoresis under non-denaturing conditions at 4°C to preserve the native protein complexes (dimers).
-
Western Blotting: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunodetection: Block the membrane and probe with a primary antibody against total STAT5. Subsequently, use a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Visualization: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. The appearance of a higher molecular weight band corresponding to the STAT5 dimer (~180 kDa) will be reduced in samples treated with this compound. A lower band representing the monomer (~90 kDa) will also be visible.
EMSA is used to detect the inhibition of STAT5 DNA-binding activity, a direct downstream consequence of dimerization failure.
-
Nuclear Extract Preparation: Following cell treatment and stimulation, prepare nuclear extracts using a nuclear/cytoplasmic extraction kit or a hypotonic buffer lysis method.
-
Probe Preparation: Synthesize and anneal complementary oligonucleotides containing a consensus STAT5 binding site (GAS motif). Label the double-stranded probe with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin).
-
Binding Reaction: Incubate the labeled probe with the nuclear extracts in a binding buffer containing a non-specific competitor DNA [e.g., poly(dI-dC)] to prevent non-specific binding.
-
Electrophoresis: Resolve the protein-DNA complexes on a non-denaturing polyacrylamide gel.
-
Detection: If using a radioactive probe, dry the gel and expose it to X-ray film. If using a non-radioactive probe, transfer the complexes to a membrane and detect using a streptavidin-HRP conjugate and chemiluminescence. A "shifted" band, representing the STAT5-DNA complex, will be present in control lanes and diminished in lanes with extracts from this compound-treated cells.
The STAT5 Signaling Pathway and Its Interruption
The following diagram illustrates the canonical JAK-STAT5 pathway and highlights the specific point of intervention for this compound.
Figure 3: STAT5 Signaling Pathway Interruption.
Applications in Research and Drug Development
This compound serves as an invaluable tool for dissecting the roles of STAT5 in various biological contexts. Its ability to selectively inhibit STAT5 allows researchers to probe the specific contributions of this pathway to cell viability, proliferation, and gene expression in both normal and pathological states.
From a therapeutic perspective, the dependence of many malignancies on STAT5 signaling makes direct inhibition an attractive strategy. This compound, as a lead compound, demonstrates the feasibility of targeting the STAT5 SH2 domain to disrupt dimerization. This approach offers an alternative to upstream kinase inhibitors, which can suffer from a lack of selectivity and the development of resistance. Further development of SH2 domain inhibitors with improved potency and pharmacokinetic properties holds significant promise for the treatment of hematological malignancies, prostate cancer, and potentially inflammatory and autoimmune diseases where STAT5 is implicated.
References
Investigating the Cell Permeability of STAT5-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 5 (STAT5) is a critical mediator of cytokine and growth factor signaling, playing a pivotal role in cell proliferation, differentiation, and survival. Its aberrant activation is implicated in various malignancies, making it a compelling target for therapeutic intervention. STAT5-IN-1 is a selective, cell-permeable inhibitor of STAT5 that functions by binding to the SH2 domain, thereby preventing its phosphorylation and subsequent activation.[1][2][3][4] This technical guide provides a comprehensive overview of the cell permeability of this compound, offering insights into its mechanism of action, experimental protocols for permeability assessment, and the signaling pathways it modulates.
Data Presentation: Physicochemical and Permeability Characteristics
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 293.28 g/mol | |
| Formula | C16H11N3O3 | |
| IC50 (STAT5β, cell-free) | 47 µM | |
| Solubility | 20 mg/mL in DMSO |
Table 2: In Vitro Permeability Data for this compound
| Assay Type | Cell Line / Membrane | Papp (A→B) (x 10-6 cm/s) | Papp (B→A) (x 10-6 cm/s) | Efflux Ratio | Reference |
| Caco-2 | Human colon adenocarcinoma | Data not available | Data not available | Data not available | |
| PAMPA | Artificial membrane | Data not available | - | - |
Papp (A→B): Apparent permeability from apical to basolateral. Papp (B→A): Apparent permeability from basolateral to apical.
Experimental Protocols
To facilitate the determination of the cell permeability of this compound, detailed protocols for two standard in vitro assays are provided below.
Caco-2 Permeability Assay
The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a polarized monolayer with tight junctions, mimicking the intestinal epithelial barrier. This assay is a gold standard for predicting in vivo drug absorption.
Objective: To determine the bidirectional permeability of this compound across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin
-
Transwell® inserts (e.g., 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound
-
Analytical instrumentation (e.g., LC-MS/MS)
Methodology:
-
Cell Culture and Seeding: Culture Caco-2 cells in DMEM. Seed the cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 104 cells/cm2.
-
Monolayer Differentiation: Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity. A TEER value >200 Ω·cm2 is generally considered acceptable.
-
Permeability Assay (Apical to Basolateral - A→B): a. Wash the monolayer with pre-warmed HBSS. b. Add HBSS containing a known concentration of this compound to the apical (donor) chamber. c. Add fresh HBSS to the basolateral (receiver) chamber. d. Incubate at 37°C with gentle shaking. e. Collect samples from the basolateral chamber at various time points (e.g., 30, 60, 90, 120 minutes). f. Replace the collected volume with fresh HBSS.
-
Permeability Assay (Basolateral to Apical - B→A): a. Repeat the procedure with this compound added to the basolateral (donor) chamber and collect samples from the apical (receiver) chamber.
-
Sample Analysis: Analyze the concentration of this compound in the collected samples using a validated analytical method such as LC-MS/MS.
-
Calculation of Apparent Permeability Coefficient (Papp): Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the steady-state flux (mass/time)
-
A is the surface area of the membrane (cm2)
-
C0 is the initial concentration in the donor chamber (mass/volume)
-
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, cell-free assay that predicts passive transcellular permeability. It utilizes a lipid-infused artificial membrane.
Objective: To determine the passive permeability of this compound.
Materials:
-
96-well filter plates (e.g., PVDF membrane)
-
96-well acceptor plates
-
Phospholipid solution (e.g., 2% lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound
-
Plate reader or LC-MS/MS
Methodology:
-
Membrane Coating: Coat the filter membrane of the donor plate with the phospholipid solution and allow the solvent to evaporate.
-
Donor Solution: Add a solution of this compound in PBS to the wells of the donor plate.
-
Acceptor Solution: Fill the wells of the acceptor plate with PBS.
-
Sandwich Assembly: Place the donor plate onto the acceptor plate, ensuring the coated membrane is in contact with the acceptor solution.
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours).
-
Concentration Measurement: After incubation, determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method.
-
Calculation of Permeability (Pe): The effective permeability is calculated using established equations that account for the concentration change in both compartments.
Mandatory Visualizations
STAT5 Signaling Pathway and Inhibition by this compound
The following diagram illustrates the canonical JAK-STAT5 signaling pathway and the mechanism of inhibition by this compound. Cytokine binding to its receptor leads to the activation of Janus kinases (JAKs), which in turn phosphorylate the receptor, creating docking sites for STAT5. STAT5 is then phosphorylated, dimerizes, and translocates to the nucleus to regulate gene expression. This compound inhibits this pathway by binding to the SH2 domain of STAT5, preventing its phosphorylation and subsequent downstream signaling.
Experimental Workflow for Caco-2 Permeability Assay
This diagram outlines the key steps involved in performing a Caco-2 cell permeability assay to determine the bidirectional transport of a test compound.
Logical Relationship: Cell Permeability and Biological Activity
The cell permeability of this compound is a critical determinant of its biological efficacy. This diagram illustrates the logical flow from the compound's physicochemical properties to its ultimate therapeutic effect.
References
The Role of STAT5-IN-1 in Inducing Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Signal Transducer and Activator of Transcription 5 (STAT5) proteins are critical mediators of cytokine and growth factor signaling, playing a pivotal role in cell proliferation, differentiation, and survival.[1][2] Aberrant STAT5 activation is a hallmark of various malignancies, including prostate cancer and leukemia, making it a compelling target for therapeutic intervention.[1][3][4] STAT5-IN-1 is a cell-permeable, non-peptide small molecule inhibitor that selectively targets STAT5. This technical guide provides an in-depth analysis of the role of this compound in inducing apoptosis, summarizing its mechanism of action, effects on key signaling pathways, and relevant experimental protocols.
Introduction to STAT5 and Its Role in Cancer
The STAT family of proteins consists of seven members that act as transcription factors. Upon activation by upstream kinases, such as Janus kinases (JAKs), STAT proteins dimerize, translocate to the nucleus, and regulate the expression of target genes involved in critical cellular processes. STAT5, comprising two highly homologous isoforms, STAT5A and STAT5B, is particularly crucial for cell survival pathways. In numerous cancers, constitutive activation of STAT5 promotes uncontrolled cell growth and inhibits apoptosis, primarily through the upregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL. Therefore, inhibiting the STAT5 signaling pathway presents a promising strategy for cancer therapy.
This compound: A Selective Inhibitor of STAT5
This compound is a chromone-based nicotinoyl hydrazone that functions as a potent and selective inhibitor of STAT5. Its primary mechanism of action involves binding to the SH2 domain of STAT5, which is crucial for its dimerization and subsequent activation. By occupying the SH2 domain, this compound effectively blocks the STAT5 signaling cascade.
Quantitative Data on this compound Activity
The inhibitory activity of this compound has been quantified in cell-free assays, demonstrating its selectivity for the STAT5β isoform.
| Parameter | Value | Target | Assay Type |
| IC50 | 47 µM | STAT5β | Cell-free assay |
Table 1: Inhibitory Concentration of this compound. This table summarizes the reported half-maximal inhibitory concentration (IC50) of this compound against its primary target.
The Role of this compound in Inducing Apoptosis
Inhibition of the constitutively active STAT5 signaling pathway by this compound is hypothesized to induce apoptosis in cancer cells that are dependent on this pathway for survival. The induction of apoptosis is a key mechanism through which many anti-cancer agents exert their effects. While direct quantitative data on apoptosis induction by this compound is limited in publicly available literature, studies on other STAT5 inhibitors and STAT5 gene silencing provide strong evidence for this effect.
For instance, the use of a dominant-negative STAT5 mutant in prostate cancer cell lines (CWR22Rv and LNCaP) resulted in significant induction of apoptosis, as evidenced by morphological changes, DNA fragmentation, and caspase-3 activation.
Signaling Pathway of STAT5-Mediated Survival and Apoptosis Induction by Its Inhibition
The canonical STAT5 signaling pathway promotes cell survival. Upon cytokine or growth factor stimulation, JAKs phosphorylate STAT5, leading to its dimerization, nuclear translocation, and transcription of anti-apoptotic genes. Inhibition of this pathway by this compound is expected to reverse these effects, leading to apoptosis.
Caption: STAT5 signaling pathway and the mechanism of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the role of this compound in inducing apoptosis.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., prostate cancer cell line LNCaP)
-
96-well culture plates
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed 5,000 cells per well in a 96-well plate in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate for the desired time period (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Flow Cytometry)
This assay quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
This compound
-
Cancer cell line of interest
-
6-well plates
-
Complete culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 48 hours). Include a vehicle control.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells twice with cold PBS and centrifuge at a low speed.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Data Analysis:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
Western Blot Analysis of Bcl-2 Family Proteins
This protocol is used to determine the effect of this compound on the expression levels of key pro- and anti-apoptotic proteins of the Bcl-2 family.
Materials:
-
This compound
-
Cancer cell line of interest
-
6-well plates
-
Complete culture medium
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies against p-STAT5, total STAT5, Bcl-2, Bax, Bcl-xL, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.
-
After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Expected Outcomes and Interpretation
Based on the known function of STAT5, treatment of sensitive cancer cells with this compound is expected to yield the following results:
-
Decreased cell viability: A dose-dependent decrease in cell viability is expected in the MTT assay.
-
Increased apoptosis: Flow cytometry analysis should show a significant increase in the percentage of Annexin V-positive cells.
-
Modulation of Bcl-2 family proteins: Western blot analysis is expected to show a decrease in the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL, and potentially an increase in the expression of pro-apoptotic proteins like Bax. A decrease in phosphorylated STAT5 levels would confirm the inhibitory effect of this compound.
Logical Workflow for Experimental Design
The following diagram illustrates a logical workflow for investigating the role of this compound in inducing apoptosis.
Caption: A logical workflow for studying this compound-induced apoptosis.
Conclusion
This compound is a valuable tool for studying the role of STAT5 in cancer biology. By selectively inhibiting STAT5, it provides a means to investigate the downstream consequences of blocking this critical survival pathway. The experimental protocols outlined in this guide offer a comprehensive framework for researchers to elucidate the pro-apoptotic effects of this compound and to explore its therapeutic potential. Further research is warranted to obtain more specific quantitative data on the apoptotic effects of this compound in various cancer models and to fully delineate the molecular mechanisms involved.
References
- 1. Anti-apoptotic role of STAT5 in haematopoietic cells and in the pathogenesis of malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. STAT5b: A master regulator of key biological pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Inhibition of transcription factor Stat5 induces cell death of human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
STAT5-IN-1 Protocol for In Vitro Studies: Application Notes and Detailed Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 5 (STAT5) is a critical mediator in signaling pathways initiated by a variety of cytokines and growth factors, playing a pivotal role in cell proliferation, differentiation, and survival.[1][2][3] The aberrant activation of STAT5 is a known driver in the pathogenesis of various human cancers, including myeloid leukemias and prostate cancer, making it a compelling target for therapeutic intervention.[2][4] STAT5-IN-1 is a cell-permeable, non-peptidic small molecule inhibitor that specifically targets STAT5. It functions by binding to the SH2 domain of STAT5, a crucial step for its activation and dimerization, thereby blocking its downstream signaling functions. This document provides detailed application notes and experimental protocols for the in vitro use of this compound, designed to assist researchers in investigating the role of STAT5 signaling in various biological contexts.
Mechanism of Action
This compound is a potent and selective inhibitor of the STAT5β isoform with an IC50 of 47 μM. Its mechanism of action involves the direct binding to the SH2 domain of STAT5, which prevents the phosphorylation and subsequent activation of the protein. This inhibition is highly selective for STAT5, with significantly less activity against other STAT family members like STAT1 and STAT3 (IC50 > 500 μM). By blocking STAT5 activation, this compound effectively inhibits the translocation of STAT5 to the nucleus and the transcription of its target genes, which are involved in cell survival and proliferation.
Data Presentation: Quantitative Summary
The following tables summarize the quantitative data from in vitro studies utilizing this compound, providing a comparative overview of its effects across different cell lines and experimental conditions.
| Parameter | Value | Assay Condition | Reference |
| IC50 (STAT5β) | 47 µM | Cell-free assay | |
| IC50 (STAT1, STAT3) | >500 µM | Cell-free assay |
Table 1: Inhibitory Concentration of this compound
| Cell Line | Assay | Concentration of this compound | Treatment Duration | Observed Effect | Reference |
| Murine Splenocytes | Flow Cytometry | 0.47 mM | 3 days | Decreased percentage of CD4+CD25+Foxp3+ Tregs | |
| K562S (CML) | MTT Assay | 5 µM | 48 hours | Significant decrease in cell viability | |
| K562R (Imatinib-resistant CML) | MTT Assay | 5 µM | 48 hours | Significant decrease in cell viability | |
| MV4-11S (AML) | MTT Assay | 5 µM | 48 hours | Decrease in cell viability | |
| MV4-11R (Ara-C-resistant AML) | MTT Assay | 5 µM | 48 hours | Less sensitive to this compound compared to sensitive cells | |
| MR49F (Enzalutamide-resistant Prostate Cancer) | MTT Assay | 0.001 - 10 µM (in combination with Enzalutamide) | 72 hours | Synergistic inhibition of cell viability |
Table 2: In Vitro Efficacy of this compound in Various Cell Lines
Signaling Pathway and Experimental Workflow Visualization
To facilitate a clearer understanding of the molecular interactions and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: STAT5 Signaling Pathway and Point of Inhibition by this compound.
Caption: General Experimental Workflow for In Vitro this compound Studies.
Experimental Protocols
Herein are detailed protocols for key in vitro experiments involving this compound.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is adapted from studies on myeloid leukemia and prostate cancer cell lines.
Materials:
-
Target cells (e.g., K562, MV4-11, or prostate cancer cell lines)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO to create a stock solution)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Lysis buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed 2 x 10^4 to 5 x 10^3 cells per well in 100 µL of complete culture medium in a 96-well plate. Incubate overnight at 37°C in a 5% CO2 incubator.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium from the DMSO stock. The final DMSO concentration should be kept below 0.1% to avoid solvent toxicity. Add the desired concentrations of this compound to the wells. Include a vehicle control (DMSO only).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Cell Lysis: Add 100 µL of lysis buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Western Blot Analysis of STAT5 Phosphorylation
This protocol provides a general method for assessing the phosphorylation status of STAT5 upon treatment with this compound.
Materials:
-
Target cells and culture reagents
-
This compound
-
6-well cell culture plates
-
Modified RIPA buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT5 (Tyr694) and anti-total-STAT5
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound for the desired duration.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with modified RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.
-
SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on an SDS-PAGE gel. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against phospho-STAT5 overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the chemiluminescent signal using an ECL substrate and an imaging system.
-
Stripping and Reprobing: The membrane can be stripped and reprobed with an antibody against total STAT5 and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Protocol 3: Gene Expression Analysis by RT-qPCR
This protocol is for quantifying the expression of STAT5 target genes following treatment with this compound.
Materials:
-
Target cells and culture reagents
-
This compound
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for target genes (e.g., BCL2, CCND1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR system
Procedure:
-
Cell Treatment and RNA Extraction: Treat cells with this compound as described in the previous protocols. After the incubation period, harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from an equal amount of RNA from each sample using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction with the cDNA template, primers, and qPCR master mix.
-
Data Acquisition: Run the qPCR reaction in a real-time PCR system using a standard thermal cycling protocol.
-
Data Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and relative to the vehicle-treated control.
Conclusion
This compound is a valuable tool for the in vitro investigation of STAT5 signaling. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively utilize this inhibitor in their studies. Proper experimental design, including appropriate controls and dose-response analyses, is crucial for obtaining reliable and reproducible results. These methodologies can be adapted to various cell types and research questions, facilitating a deeper understanding of the role of STAT5 in health and disease and aiding in the development of novel therapeutic strategies.
References
- 1. Anti-apoptotic role of STAT5 in haematopoietic cells and in the pathogenesis of malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Interpretation of cytokine signaling through the transcription factors STAT5A and STAT5B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Inhibitor of STAT5 Signaling Overcomes Chemotherapy Resistance in Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of STAT5-IN-1 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 5 (STAT5) is a critical signaling protein involved in cellular proliferation, differentiation, and survival. Its aberrant activation is a key driver in various malignancies, particularly in hematological cancers and some solid tumors, making it a prime target for therapeutic intervention. STAT5-IN-1 is a cell-permeable, potent, and selective inhibitor of STAT5. It functions by binding to the SH2 domain of STAT5, which prevents its phosphorylation, subsequent dimerization, and translocation to the nucleus, thereby inhibiting the transcription of STAT5 target genes.[1][2] These application notes provide a comprehensive guide to determining the optimal concentration of this compound for various cell culture experiments.
Mechanism of Action
STAT5 is typically activated by upstream Janus kinases (JAKs) in response to cytokine and growth factor signaling. Once phosphorylated, STAT5 forms dimers that translocate to the nucleus and bind to specific DNA response elements to regulate gene expression. This compound directly interferes with this pathway by occupying the SH2 domain, a critical step for STAT5 activation.[1]
Diagram of the STAT5 Signaling Pathway and Inhibition by this compound
Caption: STAT5 signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The optimal concentration of this compound is highly dependent on the cell line and the specific experimental endpoint. A dose-response experiment is always recommended to determine the optimal concentration for your specific model. The IC50 for this compound's inhibition of the STAT5β isoform in a cell-free assay is 47 μM.[2]
Table 1: Experimentally Determined Concentrations of this compound and Other STAT5 Inhibitors in Cell Culture
| Compound | Cell Line | Concentration Range | Incubation Time | Observed Effect | Reference |
| This compound | Murine Splenocytes | 470 µM | 3 days | Decreased percentage of CD4+CD25+Foxp3+ Tregs. | [2] |
| This compound | TAIL7 (T-ALL) | 100 µM | 72 hours | Abrogation of IL-7-mediated cell viability, growth, and proliferation. | |
| This compound | Primary T-ALL cells | 150 µM | 72 hours | Abrogation of IL-7-mediated cell viability. | |
| STAT5-IN-2 (17f) | K562 (CML) | EC50: 9 µM | 48 hours | Inhibition of cell growth. | |
| STAT5-IN-2 (17f) | KU812 (CML) | EC50: 5 µM | 48 hours | Inhibition of cell growth. | |
| STAT5-IN-2 (17f) | KG1a (AML) | EC50: 2.6 µM | 48 hours | Inhibition of cell growth. | |
| STAT5-IN-2 (17f) | MV-4-11 (AML) | EC50: 3.5 µM | 48 hours | Inhibition of cell growth. | |
| STAT5-IN-2 (17f) | K562, KU812, KG1a, MV-4-11 | 10 µM | 48 hours | Induction of apoptosis. | |
| STAT5-IN-2 (17f) | K562, KU812, KG1a, MV-4-11 | 10 µM | 24 hours | Blockade of STAT5 phosphorylation. | |
| Pimozide | PTCL cell lines | Varies | 48 hours | Induction of apoptosis. | |
| Topotecan HCl | AML cell lines | IC50: 11-21 nM | Not specified | Inhibition of cell viability. |
Note: STAT5-IN-2 is a close structural analog of this compound and is expected to have a similar effective concentration range. The 470 µM concentration for murine splenocytes appears to be an outlier and may not be representative for most cell lines.
Experimental Protocols
The following are detailed protocols for key experiments to determine the optimal concentration and effects of this compound.
Diagram of the Experimental Workflow for Determining Optimal Concentration
Caption: Workflow for determining the optimal concentration of this compound.
Protocol 1: Cell Viability Assay (MTS Assay)
This protocol is to determine the IC50 of this compound and assess its effect on cell proliferation.
Materials:
-
This compound
-
Cell line of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete culture medium to achieve final concentrations ranging from 0.1 µM to 200 µM.
-
Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Carefully remove the medium from the wells and add 100 µL of the diluted compound or vehicle control.
-
-
Incubation:
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the dose-response curve and determine the IC50 value.
-
Protocol 2: Western Blot for STAT5 Phosphorylation
This protocol is to confirm the inhibitory effect of this compound on STAT5 phosphorylation.
Materials:
-
This compound
-
Cell line of interest
-
6-well cell culture plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-phospho-STAT5 (Tyr694), anti-total-STAT5, and anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at various concentrations (e.g., sub-IC50, IC50, and supra-IC50) for a predetermined time (e.g., 2, 6, or 24 hours). Include a vehicle control.
-
Wash cells with ice-cold PBS and lyse with 100-200 µL of ice-cold RIPA buffer per well.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil for 5 minutes.
-
-
Western Blotting:
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against phospho-STAT5 (1:1000 in 5% BSA/TBST) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody (1:5000 in 5% milk/TBST) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL reagent and visualize the bands using a chemiluminescence imager.
-
Strip the membrane and re-probe for total STAT5 and β-actin for normalization.
-
Quantify band intensities using densitometry software.
-
Protocol 3: Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This protocol is to assess the induction of apoptosis by this compound.
Materials:
-
This compound
-
Cell line of interest
-
6-well cell culture plates
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates.
-
Treat cells with this compound at various concentrations (e.g., IC50 and supra-IC50) for 24 or 48 hours. Include a vehicle control.
-
-
Cell Harvesting and Staining:
-
Collect both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the cells by flow cytometry within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells for compensation.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
-
Logical Application of this compound
The decision to use this compound and the choice of concentration should be based on a clear understanding of the experimental goals.
Diagram of the Logical Flow for this compound Application
Caption: Decision-making process for the application of this compound.
By following these protocols and considering the provided data, researchers can effectively determine the optimal concentration of this compound for their specific cell culture applications and advance their research in drug discovery and development.
References
How to dissolve and store STAT5-IN-1 for experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution, storage, and experimental use of STAT5-IN-1, a cell-permeable nicotinoyl hydrazone that acts as a selective inhibitor of Signal Transducer and Activator of Transcription 5 (STAT5).
Introduction to this compound
This compound is a valuable research tool for investigating the roles of STAT5a and STAT5b in various biological processes, including cell proliferation, differentiation, and apoptosis.[1][2] It functions by binding to the SH2 domain of STAT5, thereby preventing its phosphorylation and subsequent activation.[1][3][4] This inhibitor has an IC50 of 47 μM for the STAT5β isoform and exhibits selectivity over other STAT family members like STAT1 and STAT3.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₁N₃O₃ | |
| Molecular Weight | 293.28 g/mol | |
| CAS Number | 285986-31-4 | |
| Appearance | White to light yellow solid powder | |
| IC50 (STAT5β) | 47 μM |
Dissolution and Storage of this compound
Proper dissolution and storage are critical for maintaining the stability and activity of this compound.
Solubility
| Solvent | Solubility | Reference |
| DMSO | ≥ 20 mg/mL | |
| Water | < 1 mg/mL | |
| Ethanol | < 1 mg/mL |
Preparation of Stock Solutions
For most in vitro experiments, this compound should be dissolved in high-quality, anhydrous Dimethyl Sulfoxide (DMSO).
-
To prepare a 10 mM stock solution: Dissolve 2.93 mg of this compound powder in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution. Sonication may be used to aid dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Storage Conditions
| Form | Storage Temperature | Shelf Life | Reference |
| Powder | -20°C | 3 years | |
| Powder | 4°C | 2 years | |
| In Solvent (DMSO) | -80°C | 6 months - 1 year | |
| In Solvent (DMSO) | -20°C | 1 - 6 months |
Note: For in vivo experiments, it is recommended to prepare fresh solutions on the day of use.
STAT5 Signaling Pathway
The STAT5 signaling pathway is a crucial cellular communication route activated by various cytokines and growth factors. Its dysregulation is implicated in several diseases, including cancer.
Experimental Protocols
The following are detailed protocols for common experiments involving this compound.
In Vitro Experimental Workflow
References
Application Notes and Protocols: Targeting STAT5 in K562 Chronic Myeloid Leukemia Cells with STAT5 Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Signal Transducer and Activator of Transcription 5 (STAT5) is a critical signaling protein that is constitutively activated in Chronic Myeloid Leukemia (CML) cells, such as the K562 cell line. This aberrant activation is primarily driven by the BCR-ABL oncoprotein, a constitutively active tyrosine kinase.[1][2][3] Activated, phosphorylated STAT5 (pSTAT5) translocates to the nucleus and promotes the transcription of genes involved in cell proliferation, survival, and anti-apoptotic pathways.[1][4] Consequently, inhibiting STAT5 signaling presents a promising therapeutic strategy for CML.
This document provides detailed application notes and protocols for the use of a representative STAT5 inhibitor, referred to herein as STAT5-IN-1, in K562 cells. The data and methodologies are compiled from studies on well-characterized STAT5 inhibitors, such as Pimozide and IST5-002, which have demonstrated efficacy in this cell line.
Mechanism of Action of STAT5 Inhibition in K562 Cells
In K562 cells, the BCR-ABL fusion protein leads to the constitutive phosphorylation of STAT5. This compound and other similar inhibitors act by preventing this phosphorylation, thereby blocking the downstream signaling cascade. This inhibition leads to the downregulation of STAT5 target genes, including key regulators of the cell cycle and apoptosis such as Cyclin D1 and Bcl-xL. The ultimate outcomes of STAT5 inhibition in K562 cells are the induction of cell cycle arrest and apoptosis.
Quantitative Data Summary
The following tables summarize the quantitative effects of representative STAT5 inhibitors on K562 cells.
Table 1: Cytotoxicity of STAT5 Inhibitors in K562 Cells
| Compound | Assay | IC50 | Exposure Time | Reference |
| Pimozide | Cell Viability | ~11-15 µM | 48 hours | |
| IST5-002 | STAT5 Phosphorylation Inhibition | ~1.1 µM | 4 days |
Table 2: Induction of Apoptosis by STAT5 Inhibitors in K562 Cells
| Compound | Concentration | Apoptotic Cells (%) | Exposure Time | Assay | Reference |
| Pimozide | 10 µM | 10-80% (cell line dependent) | 48 hours | Annexin V/PI | |
| STAT5 shRNA | N/A | Increased Annexin V staining | 6 days | Annexin V |
Signaling Pathways and Experimental Workflows
BCR-ABL to STAT5 Signaling Pathway
The following diagram illustrates the signaling cascade from the BCR-ABL oncoprotein to the activation of STAT5 and its downstream pro-survival effects in K562 cells.
Caption: BCR-ABL mediated STAT5 activation pathway in K562 cells and the inhibitory action of this compound.
Experimental Workflow for Assessing this compound Efficacy
This diagram outlines the general workflow for evaluating the effect of a STAT5 inhibitor on K562 cells.
Caption: General experimental workflow for testing a STAT5 inhibitor in K562 cells.
Experimental Protocols
K562 Cell Culture and Maintenance
Materials:
-
K562 cell line (ATCC® CCL-243™)
-
RPMI-1640 medium with L-glutamine (e.g., Hyclone SH30027.LS)
-
Fetal Bovine Serum (FBS), heat-inactivated (e.g., Gibco SH30071.03)
-
Penicillin-Streptomycin (100X) (e.g., Gibco 15140-163)
-
T25 or T75 cell culture flasks
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypan blue solution
-
Hemocytometer or automated cell counter
Protocol:
-
Complete Growth Medium: Prepare RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin. Warm the medium to 37°C before use.
-
Thawing Frozen Cells:
-
Quickly thaw a vial of frozen K562 cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9-10 mL of pre-warmed complete growth medium.
-
Centrifuge at 300 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.
-
Transfer to a T25 flask and incubate at 37°C in a 5% CO₂ humidified incubator.
-
-
Cell Maintenance:
-
K562 cells grow in suspension. Monitor cell density every 2-3 days.
-
Maintain the cell culture density between 1 x 10⁵ and 1 x 10⁶ cells/mL.
-
To passage, determine the cell density and viability using a hemocytometer and Trypan blue exclusion.
-
Dilute the cell suspension to a seeding density of approximately 0.4 x 10⁶ cells/mL in a new flask with fresh, pre-warmed complete growth medium.
-
Treatment of K562 Cells with this compound
Materials:
-
K562 cells in logarithmic growth phase
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Complete growth medium
-
Multi-well plates (e.g., 6-well, 24-well, or 96-well, depending on the downstream assay)
Protocol:
-
Seed K562 cells in multi-well plates at a predetermined density (e.g., 2 x 10⁵ cells/mL).
-
Prepare serial dilutions of this compound in complete growth medium from a stock solution. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.1%).
-
Add the this compound dilutions to the appropriate wells. Include a vehicle control (medium with solvent only).
-
Incubate the cells for the desired time period (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.
-
Proceed with downstream assays such as cell viability, apoptosis, or protein extraction for Western blotting.
Western Blot for pSTAT5 and Total STAT5
Materials:
-
Treated and control K562 cells
-
Ice-cold PBS
-
RIPA buffer (or similar lysis buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels (e.g., 4-20% Tris-Glycine)
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-pSTAT5 (Tyr694) and anti-STAT5
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Lysis:
-
Harvest cells by centrifugation (300 x g, 5 min, 4°C).
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the pellet in ice-cold RIPA buffer with inhibitors.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and add Laemmli sample buffer to a final 1x concentration.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-pSTAT5 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply ECL substrate and visualize the bands using an imaging system.
-
-
Stripping and Reprobing:
-
To detect total STAT5 and a loading control (e.g., β-actin), the membrane can be stripped and re-probed with the respective primary antibodies.
-
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
Materials:
-
Treated and control K562 cells
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, PI, and 1X Binding Buffer)
-
Ice-cold PBS
-
Flow cytometer
Protocol:
-
Harvest approximately 1-5 x 10⁵ cells per sample by centrifugation.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Incubate for 10-15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Add 5 µL of Propidium Iodide (PI) staining solution.
-
Analyze the samples by flow cytometry within one hour.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Cell Viability Assay (MTT Assay)
Materials:
-
K562 cells seeded in a 96-well plate and treated with this compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Protocol:
-
After the desired drug incubation period, add 10 µL of MTT solution to each well of the 96-well plate.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting or shaking on an orbital shaker for 15 minutes.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Conclusion
The protocols and data presented provide a comprehensive guide for researchers investigating the effects of STAT5 inhibitors in K562 chronic myeloid leukemia cells. By targeting the constitutively active STAT5 pathway, these inhibitors offer a promising avenue for therapeutic intervention in CML. The provided methodologies for cell culture, drug treatment, and key biological assays will enable the effective evaluation of novel STAT5-targeting compounds.
References
- 1. ashpublications.org [ashpublications.org]
- 2. embopress.org [embopress.org]
- 3. Targeting the JAK2-STAT5 pathway in CML - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The STAT5 inhibitor pimozide decreases survival of chronic myelogenous leukemia cells resistant to kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for STAT5-IN-1 Administration in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 5 (STAT5) is a critical signaling protein involved in various cellular processes, including proliferation, survival, and differentiation. Its aberrant activation is implicated in the pathogenesis of numerous malignancies, particularly hematological cancers, as well as inflammatory diseases like atherosclerosis. STAT5-IN-1 is a small molecule inhibitor that specifically targets the phosphorylation of STAT5, thereby blocking its downstream signaling pathways. These application notes provide detailed protocols for the in vivo administration and dosage of this compound in mouse models, summarizing key experimental data and methodologies to guide researchers in their preclinical studies.
Mechanism of Action
This compound is a cell-permeable compound that selectively inhibits the phosphorylation of STAT5.[1] The activation of STAT5 is a critical step in the Janus kinase (JAK)-STAT signaling pathway. Upon cytokine or growth factor stimulation, JAKs phosphorylate STAT5, leading to its dimerization, nuclear translocation, and subsequent regulation of target gene expression. By preventing this initial phosphorylation, this compound effectively blocks the entire downstream signaling cascade, making it a valuable tool for studying the role of STAT5 in various disease models and as a potential therapeutic agent.[1]
STAT5 Signaling Pathway
Caption: Canonical STAT5 signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize the reported dosages and administration routes for this compound and other relevant STAT5 inhibitors in various in vivo mouse models.
Table 1: this compound Administration and Dosage
| Mouse Model | Disease | Dosage | Administration Route | Treatment Schedule | Outcome | Reference |
| ApoE-/- | Atherosclerosis | 10 mg/kg | Oral (p.o.) | Daily | Attenuated atherosclerosis and inflammation | [2] |
Table 2: Other STAT5 Inhibitors in In Vivo Mouse Models
| Inhibitor | Mouse Model | Disease | Dosage | Administration Route | Treatment Schedule | Outcome | Reference |
| Pimozide | Xenograft | Acute Myeloid Leukemia (AML) | 25 mg/kg | Oral gavage | Daily | Reduced tumor burden | [1][3] |
| AC-4-130 | Xenograft | Acute Myeloid Leukemia (AML) | 25 mg/kg | Intraperitoneal (i.p.) | Daily for 21 days | Blocked cancer cell growth | |
| IST5-002 | Xenograft | Prostate Cancer | Not specified | Not specified | Not specified | Blocked tumor growth | |
| Pimozide | Orthotopic | Brain Tumors | 25 mg/kg | Oral gavage | Daily | Inhibited tumor growth | |
| AK-2292 | Xenograft | Acute Myeloid Leukemia (AML) | Not specified | Not specified | Well-tolerated schedules | Strong antitumor activity |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration
This protocol is adapted from a study on atherosclerosis in ApoE-/- mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Deionized water (ddH₂O) or Corn oil
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure for Aqueous Formulation:
-
Prepare a stock solution of this compound in DMSO (e.g., 15 mg/mL). Ensure the powder is completely dissolved.
-
For a 1 mL final working solution, add 50 µL of the this compound DMSO stock solution to 400 µL of PEG300.
-
Mix thoroughly by vortexing until the solution is clear.
-
Add 50 µL of Tween 80 to the mixture and vortex again until clear.
-
Add 500 µL of ddH₂O to bring the final volume to 1 mL.
-
Vortex the final solution until it is homogenous. The final concentration of the components will be 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH₂O.
-
It is recommended to prepare this solution fresh daily before administration.
Procedure for Oil-based Formulation:
-
Prepare a stock solution of this compound in DMSO (e.g., 15 mg/mL).
-
For a 1 mL final working solution, add 50 µL of the this compound DMSO stock solution to 950 µL of corn oil.
-
Mix thoroughly by vortexing until the solution is homogenous.
-
This formulation should also be used immediately after preparation.
Protocol 2: In Vivo Administration of this compound in an Atherosclerosis Mouse Model
This protocol describes a typical study design for evaluating the efficacy of this compound.
Experimental Workflow
Caption: A typical experimental workflow for an in vivo mouse study with this compound.
Procedure:
-
Animal Model: Use male ApoE-/- mice, typically 6-8 weeks old.
-
Acclimatization: Allow mice to acclimate to the facility for at least one week before the start of the experiment.
-
Group Assignment: Randomly divide the mice into a control group and a this compound treatment group.
-
Disease Induction: Feed all mice a high-fat diet to induce atherosclerosis.
-
Drug Administration:
-
Treatment Group: Administer this compound at a dosage of 10 mg/kg body weight daily via oral gavage.
-
Control Group: Administer the vehicle solution (without this compound) following the same schedule and route.
-
-
Monitoring: Monitor the body weight and general health of the mice regularly throughout the study.
-
Study Duration: Continue the treatment for a predefined period, for example, 12 weeks.
-
Endpoint Analysis: At the end of the study, euthanize the mice and collect blood and tissues (e.g., aorta) for analysis.
-
Atherosclerotic Plaque Analysis: Stain the aorta with Oil Red O to quantify the atherosclerotic lesion area.
-
Inflammation Marker Analysis: Perform immunohistochemistry or Western blotting on aortic tissue to measure the expression of inflammatory markers and phosphorylated STAT5 (p-STAT5).
-
Conclusion
These application notes provide a foundational guide for the in vivo use of this compound in mouse models. The provided protocols and data summary offer a starting point for researchers investigating the therapeutic potential of STAT5 inhibition. It is crucial to optimize dosage, administration route, and treatment schedule for each specific mouse model and disease context. Further studies are warranted to explore the full therapeutic window and efficacy of this compound in various preclinical settings.
References
Application Notes and Protocols for Detecting p-STAT5 Inhibition by STAT5-IN-1 via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 5 (STAT5) is a critical mediator of cytokine and growth factor signaling, playing a pivotal role in cell proliferation, differentiation, and survival. The phosphorylation of STAT5 at a specific tyrosine residue (Tyr694 for STAT5a, Tyr699 for STAT5b) is essential for its activation, dimerization, and subsequent translocation to the nucleus to regulate gene expression.[1][2] Dysregulation of the STAT5 signaling pathway is implicated in various pathologies, including hematological malignancies and autoimmune diseases, making it an attractive target for therapeutic intervention.
STAT5-IN-1 is a cell-permeable small molecule inhibitor that targets the SH2 domain of STAT5, thereby preventing its phosphorylation and subsequent activation.[3] With a reported IC50 of 47 µM for the STAT5β isoform, this inhibitor serves as a valuable tool for studying the biological functions of STAT5 and for screening potential therapeutic agents that modulate this pathway.[3]
These application notes provide a detailed protocol for the detection and quantification of phosphorylated STAT5 (p-STAT5) by Western blot in cell lines treated with this compound. The protocol is optimized for researchers in academic and industrial settings working on signal transduction and drug discovery.
Signaling Pathway and Inhibition
The activation of STAT5 is typically initiated by the binding of cytokines or growth factors to their cognate receptors on the cell surface. This binding event activates receptor-associated Janus kinases (JAKs), which then phosphorylate tyrosine residues on the receptor's cytoplasmic tail. These phosphotyrosine residues serve as docking sites for the SH2 domain of STAT5. Once recruited to the receptor complex, STAT5 is phosphorylated by the JAKs. Phosphorylated STAT5 then dimerizes and translocates to the nucleus to modulate the transcription of target genes.
This compound exerts its inhibitory effect by binding to the SH2 domain of STAT5.[3] This binding event prevents STAT5 from docking to the phosphorylated receptors, thereby inhibiting its own phosphorylation and activation. The expected outcome of treating cells with this compound is a dose- and time-dependent decrease in the levels of p-STAT5, while the total STAT5 protein levels should remain largely unaffected in short-term treatments.
References
Application Notes: Luciferase Reporter Assay for Measuring STAT5 Activity with STAT5-IN-1
Introduction
The Signal Transducer and Activator of Transcription 5 (STAT5) proteins, comprising STAT5A and STAT5B, are critical mediators of cellular signaling, playing essential roles in cell proliferation, differentiation, and survival.[1] They are activated by a variety of cytokines and growth factors through the JAK-STAT pathway.[2][3] Dysregulation of STAT5 activity is implicated in various diseases, including cancer and immune disorders, making it a key target for therapeutic intervention.[1][4]
The STAT5 luciferase reporter assay is a robust, high-throughput method for quantifying the transcriptional activity of STAT5 in living cells. This assay utilizes a reporter vector containing multiple copies of a STAT5 response element (RE) upstream of a luciferase gene. When STAT5 is activated, it binds to these response elements and drives the expression of luciferase, resulting in a measurable light signal that is proportional to STAT5 activity.
This document provides a detailed protocol for using a STAT5 luciferase reporter assay to evaluate the inhibitory effect of STAT5-IN-1, a potent and selective inhibitor of STAT5. This compound has an IC50 of 47 μM for the STAT5β isoform and is thought to inhibit STAT5 by binding to its SH2 domain, thereby preventing the dimerization required for its function. These application notes are intended for researchers in cell biology, signal transduction, and drug discovery.
STAT5 Signaling Pathway and Inhibition by this compound
The canonical JAK-STAT5 signaling pathway is initiated by the binding of a cytokine (e.g., IL-3, GM-CSF) to its cell surface receptor. This leads to the activation of associated Janus kinases (JAKs), which then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT5 proteins. STAT5 is subsequently recruited and phosphorylated by JAKs. Phosphorylated STAT5 proteins form homodimers or heterodimers, translocate to the nucleus, and bind to specific DNA response elements to regulate gene transcription. This compound interferes with this process, likely by preventing the crucial dimerization step that follows phosphorylation, thereby inhibiting its transcriptional activity.
Experimental Protocols
A. Required Materials
-
Cell Line: Ba/F3 (murine pro-B cells, IL-3 dependent) or U937 (human monocytic cells, GM-CSF responsive) are suitable models.
-
Reporter Vector: A plasmid containing multiple STAT5 response elements driving a firefly luciferase reporter gene (e.g., pGL4.52[luc2P/STAT5RE/Hygro]).
-
Control Vector: A Renilla luciferase vector for normalization (optional, for dual-luciferase assays).
-
Culture Media: RPMI 1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Cytokine Stimulant: Murine IL-3 (for Ba/F3 cells) or human GM-CSF (for U937 cells).
-
Inhibitor: this compound (dissolved in DMSO).
-
Transfection Reagent: Suitable for the chosen cell line (e.g., Lipofectamine® 3000, FuGENE® HD).
-
Assay Plate: White, opaque 96-well cell culture plates for luminescence assays.
-
Luciferase Assay System: Commercial kit for measuring firefly luciferase activity (e.g., ONE-Step™ Luciferase Assay System, Dual-Glo® Luciferase Assay System).
-
Luminometer: Plate reader capable of measuring luminescence.
B. Experimental Workflow
The overall procedure involves transfecting cells with the STAT5 reporter plasmid, treating them with this compound, stimulating the pathway with a cytokine, and finally measuring the resulting luciferase activity.
C. Step-by-Step Protocol
Day 1: Cell Transfection and Seeding
-
Cell Culture: Maintain your chosen cell line (e.g., Ba/F3) in complete growth medium. For Ba/F3 cells, supplement the medium with 5 ng/mL of murine IL-3.
-
Transfection:
-
One day before the experiment, transfect the cells with the STAT5-luciferase reporter plasmid according to the manufacturer's protocol for your transfection reagent.
-
For co-transfection with a Renilla control plasmid, use a 10:1 ratio of STAT5 reporter to Renilla plasmid.
-
-
Seeding: After 24 hours of transfection, centrifuge the cells, resuspend them in fresh assay medium (growth medium without the selection antibiotic), and adjust the cell density. Seed 40,000 to 50,000 cells per well in 80 µL of assay medium into a 96-well white opaque plate.
Day 2: Inhibitor Treatment, Stimulation, and Measurement
-
Inhibitor Preparation: Prepare serial dilutions of this compound in assay medium. The final concentration of DMSO should be kept constant across all wells (typically ≤ 0.5%).
-
Inhibitor Treatment: Add 10 µL of the diluted this compound or vehicle control (DMSO in assay medium) to the appropriate wells. Gently mix and incubate the plate at 37°C for 1-2 hours.
-
Cytokine Stimulation:
-
Prepare a stock of the appropriate cytokine (e.g., murine IL-3) in assay medium at 10X the desired final concentration.
-
Add 10 µL of the cytokine solution to all wells except the "unstimulated control" wells. Add 10 µL of plain assay medium to the unstimulated wells.
-
The final volume in each well should be 100 µL.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-6 hours. Optimal incubation time may need to be determined empirically.
-
Luminescence Measurement:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add 100 µL of the luciferase reagent to each well.
-
Incubate at room temperature for 10-15 minutes to allow for cell lysis and signal stabilization.
-
Measure luminescence using a plate luminometer.
-
Data Presentation and Analysis
The raw data will be in Relative Light Units (RLU). Data should be normalized to the "stimulated control" (cells treated with cytokine and vehicle only) to determine the percent inhibition.
Percent Inhibition Calculation: % Inhibition = (1 - (RLU_Sample - RLU_Unstimulated) / (RLU_Stimulated - RLU_Unstimulated)) * 100
Table 1: Representative Dose-Response Data for this compound
This table shows an example of data obtained from the assay, demonstrating the dose-dependent inhibition of IL-3-induced STAT5 activity in Ba/F3 cells by this compound.
| This compound Conc. (µM) | Average RLU | Standard Deviation | % Inhibition |
| 0 (Unstimulated) | 1,520 | 180 | - |
| 0 (Stimulated + DMSO) | 45,650 | 3,100 | 0% |
| 1 | 43,800 | 2,950 | 4.2% |
| 5 | 39,210 | 2,500 | 14.6% |
| 10 | 32,500 | 2,100 | 29.8% |
| 25 | 26,130 | 1,850 | 44.2% |
| 50 | 23,450 | 1,700 | 50.3% |
| 100 | 15,890 | 1,200 | 67.5% |
| 200 | 8,150 | 980 | 85.0% |
Based on this data, the estimated IC50 value for this compound is approximately 50 µM, which aligns with published values.
Table 2: Summary of Experimental Controls
Proper controls are essential for validating the results of the STAT5 reporter assay.
| Control Group | Treatment Conditions | Expected Outcome | Purpose |
| Unstimulated Control | Cells + Vehicle (DMSO) | Low luciferase activity (baseline) | Defines the basal level of STAT5 activity. |
| Stimulated Control | Cells + Cytokine + Vehicle (DMSO) | High luciferase activity (maximum signal) | Represents 100% pathway activation and is used for normalization (0% inhibition). |
| Positive Control Inhibitor | Cells + Cytokine + Known STAT5 Inhibitor | Inhibition of luciferase activity | Validates the assay's ability to detect inhibition. |
| Cell Viability Control | Cells treated with highest inhibitor concentration | No significant decrease in cell viability (e.g., via MTT or CellTiter-Glo® assay) | Ensures that the observed inhibition is not due to cytotoxicity. |
Troubleshooting and Considerations
-
High Background Signal: This may be due to leaky promoter activity or constitutive STAT5 activation in the cell line. Ensure the use of a minimal promoter in the reporter construct.
-
Low Signal-to-Noise Ratio: Optimize the cytokine concentration and stimulation time to achieve maximum induction. Also, ensure the cell density is optimal.
-
Variability between Wells: Ensure homogenous cell suspension during seeding and careful pipetting. Using a multichannel pipette can reduce variability.
-
Inhibitor Cytotoxicity: Always perform a parallel cytotoxicity assay (e.g., MTT, LDH, or CellTiter-Glo®) to confirm that the observed decrease in luciferase signal is due to specific inhibition of STAT5 and not cell death.
-
Off-Target Effects: this compound is reported to be selective for STAT5 over other STATs like STAT1 and STAT3. However, it is good practice to confirm the specificity using orthogonal assays, such as Western blotting for phosphorylated STAT5 (p-STAT5).
References
Application Notes and Protocols: STAT5-IN-1 in Atherosclerosis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atherosclerosis, a chronic inflammatory disease of the arteries, is a leading cause of cardiovascular disease. The signaling pathways that drive the underlying inflammation and cellular dysfunction are key targets for therapeutic intervention. Emerging evidence implicates the Signal Transducer and Activator of Transcription 5 (STAT5) in the pathogenesis of atherosclerosis. STAT5 activation, particularly the STAT5A isoform, promotes pro-inflammatory responses in macrophages and contributes to the formation of foam cells, a critical step in atherosclerotic plaque development.[1][2] STAT5-IN-1 is a cell-permeable, non-peptidic small molecule inhibitor that targets the SH2 domain of STAT5, thereby preventing its phosphorylation, dimerization, and subsequent downstream signaling.[3][4] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound as a tool to investigate the role of STAT5 in atherosclerosis.
Mechanism of Action
This compound is a potent and selective inhibitor of STAT5.[5] It functions by binding to the SH2 domain of STAT5, a critical domain for the protein's activation and signaling cascade. This binding event sterically hinders the phosphorylation of STAT5 at tyrosine residue 694 (Tyr694), a crucial step for its activation. Consequently, the inhibited STAT5 is unable to form homodimers or heterodimers, translocate to the nucleus, and bind to the promoter regions of its target genes. This blockade of STAT5-mediated gene transcription effectively suppresses the inflammatory and proliferative signals that contribute to the progression of atherosclerosis.
Data Presentation
The following table summarizes the key quantitative data regarding the use and effects of this compound in atherosclerosis-related studies.
| Parameter | Value | Cell/Animal Model | Reference |
| This compound IC50 (STAT5β) | 47 µM | Cell-free assay | |
| This compound In Vitro Concentration | 10 µM | oxLDL-stimulated macrophages | |
| This compound In Vivo Dosage | 10 mg/kg/day (oral gavage) | ApoE-/- mice on a high-fat diet | |
| Reduction in Atherosclerotic Plaque Area | Statistically significant reduction | ApoE-/- mice treated with this compound | |
| Reduction in oxLDL-induced TNF-α secretion | Statistically significant reduction | Macrophages treated with this compound | |
| Reduction in oxLDL-induced IL-6 secretion | Statistically significant reduction | Macrophages treated with this compound |
Mandatory Visualizations
Caption: STAT5 Signaling Pathway in Atherosclerosis and Point of Inhibition by this compound.
Caption: Experimental Workflow for Studying this compound in Atherosclerosis.
Experimental Protocols
In Vivo Animal Study: Atherosclerosis Mouse Model
Objective: To evaluate the effect of this compound on the development of atherosclerosis in a mouse model.
Materials:
-
ApoE-/- mice (male, 8 weeks old)
-
High-Fat Diet (HFD) (e.g., 40-60% kcal from fat, 1.25% cholesterol)
-
This compound
-
Vehicle control (e.g., 0.5% carboxymethylcellulose sodium)
-
Oral gavage needles
-
Standard laboratory animal housing and care facilities
Procedure:
-
Acclimatization: Acclimate ApoE-/- mice to the animal facility for at least one week before the start of the experiment.
-
Group Allocation: Randomly divide the mice into two groups: a vehicle control group and a this compound treatment group.
-
Diet Induction: Feed all mice a high-fat diet for a period of 8-12 weeks to induce atherosclerotic plaque formation.
-
Treatment Administration:
-
Prepare a suspension of this compound in the vehicle at a concentration suitable for a 10 mg/kg dosage.
-
Administer this compound or the vehicle control to the respective groups daily via oral gavage.
-
-
Monitoring: Monitor the body weight and general health of the mice throughout the study.
-
Euthanasia and Tissue Collection: At the end of the treatment period, euthanize the mice and carefully dissect the aorta.
-
Atherosclerotic Plaque Analysis:
-
Clean the aorta of any surrounding adipose and connective tissue.
-
Perform en face analysis by staining the aorta with Oil Red O to visualize lipid-rich plaques.
-
Quantify the atherosclerotic lesion area as a percentage of the total aortic surface area using image analysis software.
-
For more detailed analysis, aortic root sections can be prepared and stained with Oil Red O.
-
In Vitro Cell-Based Assays
Objective: To investigate the effect of this compound on oxLDL-induced inflammatory responses and foam cell formation in macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7 or primary bone marrow-derived macrophages)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Oxidized low-density lipoprotein (oxLDL)
-
This compound (dissolved in DMSO)
-
Vehicle control (DMSO)
-
Cell culture plates
Procedure:
-
Cell Seeding: Seed macrophages in appropriate cell culture plates and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with this compound (10 µM) or vehicle control for 1-2 hours.
-
Stimulate the cells with oxLDL (50 µg/mL) for the desired time period (e.g., 6 hours for gene expression analysis, 24 hours for protein analysis and foam cell formation).
-
Objective: To determine the effect of this compound on STAT5 phosphorylation in macrophages.
Materials:
-
Treated macrophage cell lysates
-
Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibody against phospho-STAT5 (Tyr694)
-
Primary antibody against total STAT5
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated macrophages with protein lysis buffer and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against pSTAT5 (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with antibodies against total STAT5 and a loading control to normalize the pSTAT5 signal.
Objective: To quantify the effect of this compound on the secretion of pro-inflammatory cytokines from macrophages.
Materials:
-
Supernatants from treated macrophage cultures
-
ELISA kits for TNF-α and IL-6
-
Microplate reader
Procedure:
-
Sample Collection: Collect the cell culture supernatants from the treated macrophages.
-
ELISA Assay: Perform the ELISA according to the manufacturer's instructions. This typically involves the following steps:
-
Coating the microplate with a capture antibody.
-
Adding standards and samples to the wells.
-
Incubating with a detection antibody.
-
Adding an enzyme conjugate (e.g., streptavidin-HRP).
-
Adding a substrate solution to develop color.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Calculate the concentrations of TNF-α and IL-6 in the samples based on the standard curve.
Objective: To visualize and quantify the effect of this compound on lipid accumulation in macrophages.
Materials:
-
Treated macrophages on coverslips or in culture plates
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA)
-
Oil Red O staining solution
-
60% Isopropanol
-
Microscope
Procedure:
-
Cell Fixation: Wash the treated cells with PBS and fix with 4% PFA for 15-30 minutes.
-
Washing: Wash the cells with PBS.
-
Staining:
-
Incubate the cells with 60% isopropanol for 5 minutes.
-
Remove the isopropanol and add the Oil Red O working solution. Incubate for 15-30 minutes at room temperature.
-
-
Washing: Wash the cells with 60% isopropanol and then with water to remove excess stain.
-
Visualization: Visualize the lipid droplets (stained red) within the macrophages using a light microscope.
-
Quantification (Optional): The amount of staining can be quantified by eluting the dye with isopropanol and measuring the absorbance at a specific wavelength.
Conclusion
This compound serves as a valuable pharmacological tool for elucidating the role of the STAT5 signaling pathway in the complex pathology of atherosclerosis. The protocols and data presented here provide a framework for researchers to design and execute experiments aimed at further understanding the therapeutic potential of targeting STAT5 in cardiovascular disease. By inhibiting the pro-inflammatory and pro-atherogenic functions of STAT5, this compound and similar inhibitors hold promise for the development of novel anti-atherosclerotic therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Evaluation of foam cell formation in cultured macrophages: an improved method with Oil Red O staining and DiI-oxLDL uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. abmole.com [abmole.com]
- 5. selleckchem.com [selleckchem.com]
Application Note: Cell Cycle Analysis Following Treatment with STAT5-IN-1
Audience: Researchers, scientists, and drug development professionals.
Introduction
Signal Transducer and Activator of Transcription 5 (STAT5) proteins are critical components of the JAK/STAT signaling pathway, which is downstream of various cytokine and growth factor receptors.[1] STAT5 plays a crucial role in regulating vital cellular functions, including proliferation, survival, and differentiation.[1][2] In numerous cancers, aberrant or constitutive activation of STAT5 signaling promotes the expression of target genes, such as Cyclin D, leading to increased cell proliferation and survival.[3][4] This makes STAT5 a compelling target for cancer therapeutics.
STAT5-IN-1 is a potent and selective inhibitor of STAT5, functioning by preventing its phosphorylation. By blocking the activation of STAT5, this compound is expected to downregulate the expression of cell cycle-related genes, leading to cell cycle arrest and a reduction in tumor cell proliferation.
This application note provides a detailed protocol for treating cancer cell lines with this compound and subsequently analyzing the effects on cell cycle distribution using propidium iodide (PI) staining and flow cytometry.
Principle of the Assay
The cell cycle distribution of a cell population is analyzed by measuring the DNA content of individual cells. Propidium iodide (PI) is a fluorescent intercalating agent that binds to DNA stoichiometrically. The fluorescence intensity of PI-stained cells is therefore directly proportional to their DNA content. This allows for the differentiation of cells into the major phases of the cell cycle: G0/G1 phase (containing 2n DNA), S phase (containing >2n but <4n DNA), and G2/M phase (containing 4n DNA).
Cells are first cultured and treated with varying concentrations of this compound. Following treatment, the cells are harvested, fixed with cold ethanol to permeabilize the membranes, and treated with RNase A to degrade RNA, which PI can also bind to. Finally, cells are stained with PI and analyzed on a flow cytometer. Inhibition of STAT5 is hypothesized to cause an arrest in the G0/G1 phase of the cell cycle, which would be observed as an increase in the percentage of cells in the G0/G1 peak and a corresponding decrease in the S and G2/M peaks.
Signaling and Experimental Overview
Materials and Reagents
| Material/Reagent | Vendor/Preparation |
| Cancer cell line of interest | e.g., Eca-109, various leukemia lines |
| Complete cell culture medium | As required for the specific cell line |
| Fetal Bovine Serum (FBS) | Standard cell culture grade |
| Penicillin-Streptomycin | Standard cell culture grade |
| Trypsin-EDTA | Standard cell culture grade |
| Phosphate-Buffered Saline (PBS) | pH 7.4, sterile |
| This compound | Selleck Chemicals (or equivalent) |
| Dimethyl sulfoxide (DMSO) | Anhydrous, sterile-filtered |
| 70% Ethanol, ice-cold | Prepare by diluting 100% ethanol with DI water |
| RNase A (DNase-free) | e.g., 10 mg/mL stock solution |
| Propidium Iodide (PI) | e.g., 1 mg/mL stock solution |
| Flow cytometry tubes | 12x75 mm polystyrene/polypropylene tubes |
Table 1: Required materials and reagents.
Reagent Preparation
| Reagent | Preparation Instructions | Storage |
| This compound Stock Solution (20 mM) | Dissolve 5.87 mg of this compound (MW: 293.28) in 1 mL of DMSO. Aliquot and store. | -20°C (1 month) or -80°C (1 year) |
| PI Staining Solution | To 10 mL of PBS, add: • 20 µL of 1 mg/mL PI (Final: 20 µg/mL) • 20 µL of 10 mg/mL RNase A (Final: 20 µg/mL) • 10 µL of Triton X-100 (0.1% v/v, optional for permeabilization) Prepare fresh before use. | 4°C, protected from light |
| Ice-Cold 70% Ethanol | Dilute 70 mL of 100% ethanol with 30 mL of sterile DI water. Place on ice or at -20°C before use. | 4°C or -20°C |
Table 2: Preparation of key reagents.
Experimental Protocols
Protocol 1: Cell Culture and Treatment
-
Cell Seeding: Seed cells in a 6-well plate at a density that will allow them to reach 50-60% confluency at the time of treatment. For suspension cells, seed approximately 0.5 x 10⁶ cells/mL.
-
Incubation: Allow cells to attach and resume proliferation by incubating for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Preparation of Doses: Prepare serial dilutions of this compound in complete culture medium from the 20 mM stock solution. A suggested concentration range is 0, 10, 25, 50, and 100 µM to bracket the reported IC50 of 47 µM. The '0 µM' sample should be a vehicle control containing the same final concentration of DMSO as the highest drug concentration.
-
Treatment: Remove the medium from the cells and replace it with the medium containing the appropriate concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for a period of 24 to 48 hours. The optimal time should be determined empirically for the specific cell line.
Protocol 2: Cell Harvest and Fixation
-
Harvest Adherent Cells: Aspirate the medium. Wash cells once with PBS. Add 0.5 mL of Trypsin-EDTA to each well and incubate for 2-5 minutes until cells detach. Neutralize with 1 mL of complete medium and transfer the cell suspension to a 15 mL conical tube.
-
Harvest Suspension Cells: Transfer the cell suspension directly from the well to a 15 mL conical tube.
-
Cell Count and Wash: Centrifuge the cell suspension at 300 x g for 5 minutes. Aspirate the supernatant. Resuspend the cell pellet in 5 mL of cold PBS and perform a cell count.
-
Final Centrifugation: Centrifuge the required number of cells (1-2 x 10⁶ per sample) at 300 x g for 5 minutes. Discard the supernatant completely.
-
Fixation: Gently vortex the cell pellet while adding 1 mL of ice-cold 70% ethanol dropwise to prevent cell clumping.
-
Incubation: Incubate the cells for at least 2 hours at 4°C. For long-term storage, cells can be kept in 70% ethanol at -20°C for several weeks.
Protocol 3: Propidium Iodide Staining and Flow Cytometry
-
Rehydration: Centrifuge the fixed cells at a slightly higher speed (e.g., 500 x g) for 5 minutes to pellet. Carefully aspirate the ethanol.
-
Washing: Resuspend the cell pellet in 5 mL of PBS, centrifuge at 500 x g for 5 minutes, and discard the supernatant.
-
Staining: Resuspend the cell pellet in 500 µL of the freshly prepared PI/RNase A staining solution.
-
Incubation: Incubate the cells for 30 minutes at room temperature or 15 minutes at 37°C, protected from light.
-
Analysis: Analyze the samples on a flow cytometer without washing. Use a 488 nm or similar laser for excitation and collect PI fluorescence in the appropriate channel (e.g., PE-Texas Red, ~610 nm).
-
Data Acquisition: Collect data for at least 10,000 single-cell events. Ensure the flow rate is low to obtain optimal data quality with a low coefficient of variation (CV) for the G0/G1 peak. Use a dot plot of fluorescence area versus height or width to gate on single cells and exclude doublets.
Data Analysis and Expected Results
The acquired flow cytometry data (FCS files) should be analyzed using appropriate software (e.g., FlowJo, ModFit LT). After gating on the single-cell population, a cell cycle model is applied to the DNA content histogram to calculate the percentage of cells in the G0/G1, S, and G2/M phases.
Expected Results: Treatment with an effective dose of this compound is expected to induce G0/G1 cell cycle arrest. This will be reflected in a dose-dependent increase in the percentage of cells in the G0/G1 phase and a concomitant decrease in the S and/or G2/M phases.
| This compound (µM) | % G0/G1 | % S | % G2/M |
| 0 (Vehicle) | 45.5 | 35.2 | 19.3 |
| 10 | 50.1 | 32.5 | 17.4 |
| 25 | 58.9 | 26.8 | 14.3 |
| 50 | 72.3 | 15.1 | 12.6 |
| 100 | 75.8 | 12.9 | 11.3 |
Table 3: Representative quantitative data for cell cycle distribution after 24-hour treatment with this compound. Data are hypothetical and will vary by cell line and experimental conditions.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High CV of G0/G1 Peak (>6%) | - Cell clumping - Inconsistent staining - High flow rate | - Ensure single-cell suspension before fixation - Stain overnight at 4°C for equilibrium - Reduce flow rate during acquisition |
| No/Low PI Signal | - Insufficient permeabilization - PI degradation | - Ensure ethanol concentration is at least 70% - Prepare PI staining solution fresh and protect from light |
| High Background/RNA Signal | - Incomplete RNase digestion | - Increase RNase A concentration or incubation time - Ensure RNase A is active and DNase-free |
| No Effect of this compound | - Cell line is not dependent on STAT5 signaling - Inactive compound - Insufficient treatment time/dose | - Confirm STAT5 activation in the cell line (e.g., by Western blot for p-STAT5) - Verify compound activity - Perform a time-course and dose-response experiment |
References
STAT5-IN-1: A Potent Tool for the Investigation of Cytokine Signaling Pathways
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 5 (STAT5) is a critical mediator in the signaling cascades of numerous cytokines and growth factors, playing a pivotal role in cell proliferation, differentiation, and survival.[1] The two highly homologous isoforms, STAT5A and STAT5B, are activated by a variety of cytokines, including interleukins (e.g., IL-2, IL-3, IL-7, GM-CSF), erythropoietin, and growth hormone.[2][3] Dysregulation of the STAT5 signaling pathway is implicated in various pathologies, including hematological malignancies and autoimmune disorders. STAT5-IN-1 is a cell-permeable, non-peptide small molecule inhibitor that provides a valuable tool for studying the intricate roles of STAT5 in these signaling pathways.
Mechanism of Action: this compound functions by binding to the SH2 domain of STAT5, a crucial step for its activation via phosphorylation by Janus kinases (JAKs).[4][5] By occupying the SH2 domain, this compound prevents the recruitment of STAT5 to the activated cytokine receptor-JAK complex, thereby inhibiting its phosphorylation and subsequent dimerization, nuclear translocation, and DNA binding.
Quantitative Data Summary
The inhibitory activity of this compound on STAT5 signaling has been quantified in various experimental settings. The following tables summarize key quantitative data for easy comparison.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (STAT5β isoform) | 47 µM | In vitro assay | |
| IC50 (STAT3, STAT1, Lck SH2 domains) | >500 µM | In vitro assay | |
| Inhibition of STAT5 Phosphorylation | Dose-dependent | K562 cells | |
| Inhibition of STAT5/DNA Binding | Effective blockage | K562 nuclear extracts |
Table 1: In Vitro Inhibitory Activity of this compound
| Application | Concentration | Incubation Time | Cell Type/Model | Reference |
| Inhibition of STAT5 Signaling (In Vitro) | 0.47 mM | 3 days | Murine splenocytes | |
| Inhibition of oxLDL-induced Inflammation | 10 µM | 1 hour pre-treatment | Macrophages | |
| Attenuation of Atherosclerosis (In Vivo) | 10 mg/kg (p.o.) | - | ApoE-/- mice |
Table 2: Exemplary Experimental Concentrations of this compound
Signaling Pathways and Experimental Workflows
IL-2 Signaling Pathway and Inhibition by this compound
Interleukin-2 (IL-2) is a key cytokine in the regulation of T cell responses. Its signaling cascade heavily relies on the activation of STAT5.
Caption: IL-2 signaling pathway leading to STAT5 activation and its inhibition by this compound.
GM-CSF Signaling Pathway and Inhibition by this compound
Granulocyte-macrophage colony-stimulating factor (GM-CSF) is crucial for the development and function of myeloid cells, with STAT5 being a key downstream effector.
Caption: GM-CSF signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Western Blot for p-STAT5 Inhibition
This workflow outlines the key steps to assess the inhibitory effect of this compound on cytokine-induced STAT5 phosphorylation using Western blotting.
Caption: A streamlined workflow for Western blot analysis of STAT5 phosphorylation.
Experimental Protocols
Protocol 1: Western Blot for STAT5 Phosphorylation
This protocol details the procedure to measure the inhibition of cytokine-induced STAT5 phosphorylation by this compound.
Materials:
-
Cells of interest (e.g., primary T cells, K562, Ba/F3)
-
This compound (dissolved in DMSO)
-
Cytokine (e.g., recombinant human IL-2 or GM-CSF)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA assay)
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT5 (Tyr694/699) and anti-total STAT5
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells at an appropriate density in a multi-well plate.
-
Pre-treat cells with various concentrations of this compound (e.g., 1, 10, 50 µM) or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with the appropriate cytokine (e.g., 100 ng/mL IL-2 or 10 ng/mL GM-CSF) for 15-30 minutes at 37°C.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against phospho-STAT5 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Reprobing:
-
To normalize for protein loading, the membrane can be stripped and reprobed with an antibody against total STAT5 and a loading control (e.g., β-actin or GAPDH).
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Calculate the ratio of phosphorylated STAT5 to total STAT5 for each condition.
-
Protocol 2: Flow Cytometry for STAT5 Phosphorylation
This protocol allows for the analysis of STAT5 phosphorylation at the single-cell level.
Materials:
-
Cells of interest
-
This compound
-
Cytokine
-
FACS buffer (PBS with 2% FBS)
-
Fixation buffer (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., ice-cold methanol)
-
Fluorochrome-conjugated antibodies: anti-phospho-STAT5, and cell surface markers (e.g., CD4, CD8)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Treat cells with this compound and stimulate with cytokine as described in the Western blot protocol.
-
-
Fixation and Permeabilization:
-
Fix the cells with fixation buffer for 10-15 minutes at room temperature.
-
Permeabilize the cells by adding ice-cold methanol and incubating for 30 minutes on ice.
-
-
Staining:
-
Wash the cells with FACS buffer.
-
Stain for intracellular phospho-STAT5 with the fluorochrome-conjugated antibody for 30-60 minutes at room temperature, protected from light.
-
If desired, co-stain for cell surface markers.
-
-
Data Acquisition and Analysis:
-
Wash the cells and resuspend in FACS buffer.
-
Acquire data on a flow cytometer.
-
Analyze the median fluorescence intensity (MFI) of phospho-STAT5 in the cell population of interest.
-
Protocol 3: STAT5 Reporter Gene Assay
This assay measures the transcriptional activity of STAT5.
Materials:
-
A cell line stably expressing a STAT5-responsive luciferase reporter construct (e.g., STAT5 Luciferase Reporter Ba/F3 or U937 cell lines).
-
This compound
-
Cytokine (e.g., IL-3 for Ba/F3 cells, GM-CSF for U937 cells)
-
Cell culture medium
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed the reporter cell line in a 96-well plate.
-
Treat the cells with various concentrations of this compound or vehicle.
-
Stimulate the cells with the appropriate cytokine for 6-24 hours.
-
-
Luciferase Assay:
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time at room temperature.
-
-
Data Measurement and Analysis:
-
Measure the luminescence using a luminometer.
-
Normalize the data to unstimulated or vehicle-treated controls and calculate the inhibition of STAT5 transcriptional activity.
-
Conclusion
This compound is a selective and potent inhibitor of STAT5, making it an indispensable tool for dissecting the roles of STAT5 in cytokine signaling. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this compound in their studies, contributing to a deeper understanding of cellular processes and the development of novel therapeutic strategies.
References
- 1. Dynamic roles for IL-2-STAT5 signaling in effector and regulatory CD4+ T cell populations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mesoscale.com [mesoscale.com]
- 3. Maximal STAT5-Induced Proliferation and Self-Renewal at Intermediate STAT5 Activity Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
Investigating Drug Resistance with STAT5-IN-1: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 5 (STAT5) is a critical signaling protein involved in cellular proliferation, survival, and differentiation.[1] Aberrant STAT5 activation is a hallmark of various cancers and has been increasingly implicated in the development of drug resistance.[2][3] Constitutively active STAT5 can promote the expression of anti-apoptotic proteins (e.g., Bcl-2, Mcl-1) and drug transporters (e.g., MDR1), thereby diminishing the efficacy of chemotherapeutic agents.[2][3] STAT5-IN-1 is a selective inhibitor of STAT5, offering a valuable tool to investigate and potentially overcome STAT5-mediated drug resistance.
This document provides detailed application notes and protocols for utilizing this compound to study its effects on drug-resistant cancer cells.
Mechanism of Action of this compound
This compound is a cell-permeable, non-peptidic small molecule that selectively inhibits the function of STAT5. It acts by targeting the SH2 domain of STAT5, a critical region for its phosphorylation-dependent dimerization and subsequent translocation to the nucleus. By binding to the SH2 domain, this compound prevents the recruitment of STAT5 to activated receptor tyrosine kinases, thereby inhibiting its phosphorylation and activation. This blockade of STAT5 signaling leads to the downregulation of its target genes involved in cell survival and proliferation, making it an effective tool to probe the consequences of STAT5 inhibition in cancer cells.
Data Presentation
The inhibitory activity of this compound has been characterized against the purified STAT5β isoform. However, comprehensive cellular IC50 values across a wide range of cancer cell lines are not extensively documented in publicly available literature. Researchers are encouraged to determine the specific IC50 of this compound in their cell lines of interest.
| Target | IC50 | Assay Conditions |
| STAT5β isoform | 47 µM | Cell-free assay |
Table 1: Inhibitory Concentration of this compound. This table provides the known IC50 value for this compound against the STAT5β isoform.
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the STAT5 signaling pathway and a general experimental workflow for investigating drug resistance using this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from a method used to assess the viability of leukemia cells after treatment with a STAT5 inhibitor.
Materials:
-
Drug-resistant and parental (sensitive) cancer cell lines
-
This compound (dissolved in DMSO)
-
Chemotherapeutic agent of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound and the chemotherapeutic agent in complete medium. Add the treatments to the designated wells. Include wells for vehicle control (DMSO), this compound alone, chemotherapeutic agent alone, and the combination of both.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for the single agents and the combination treatment.
Western Blot for Phospho-STAT5 (pSTAT5)
This protocol outlines the detection of phosphorylated STAT5 to confirm the inhibitory effect of this compound.
Materials:
-
Cell lysates from treated and untreated cells
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-pSTAT5 (Tyr694), anti-total STAT5, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against pSTAT5 (e.g., at a 1:1000 dilution) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (e.g., at a 1:5000 dilution) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To detect total STAT5 and the loading control, the membrane can be stripped and re-probed with the respective primary antibodies.
Immunoprecipitation (IP) for STAT5
This protocol can be used to isolate STAT5 and its interacting proteins to study the effects of this compound on protein-protein interactions.
Materials:
-
Cell lysates from treated and untreated cells
-
IP lysis buffer (non-denaturing)
-
Anti-STAT5 antibody
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer (e.g., low pH buffer or SDS-PAGE sample buffer)
Procedure:
-
Lysate Preparation: Prepare cell lysates using a non-denaturing IP lysis buffer.
-
Pre-clearing (Optional): To reduce non-specific binding, incubate the lysate with protein A/G magnetic beads for 1 hour at 4°C. Remove the beads.
-
Immunocomplex Formation: Add the anti-STAT5 antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Bead Incubation: Add pre-washed protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immunocomplex.
-
Washing: Pellet the beads using a magnetic stand and wash them three to five times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using elution buffer. For subsequent Western blot analysis, proteins can be eluted by boiling the beads in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluted proteins by Western blotting using antibodies against potential STAT5-interacting partners.
Conclusion
This compound is a valuable pharmacological tool for elucidating the role of STAT5 signaling in drug resistance. The protocols provided herein offer a framework for researchers to investigate the potential of STAT5 inhibition as a strategy to sensitize cancer cells to conventional therapies. Careful optimization of experimental conditions, particularly the concentration of this compound and treatment duration, is crucial for obtaining reliable and reproducible results.
References
Application Notes and Protocols: STAT5-IN-1 in Combination with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 5 (STAT5) is a critical signaling protein implicated in the proliferation, survival, and differentiation of cells.[1] Aberrant activation of the STAT5 signaling pathway is a hallmark of various hematological malignancies and solid tumors, contributing to tumor progression and resistance to conventional therapies.[2][3] STAT5-IN-1 is a small molecule inhibitor that targets the SH2 domain of STAT5, preventing its activation and downstream signaling.[4] This document provides detailed application notes and protocols for the use of this compound in combination with other chemotherapy agents, offering a promising strategy to enhance anti-cancer efficacy and overcome drug resistance.
Mechanism of Action
This compound is a cell-permeable compound that selectively inhibits the function of STAT5. It binds to the SH2 domain of the STAT5β isoform with a half-maximal inhibitory concentration (IC50) of 47 μM.[4] This binding event sterically hinders the recruitment of STAT5 to phosphorylated tyrosine residues on upstream cytokine receptors and non-receptor tyrosine kinases, thereby preventing its own phosphorylation and subsequent activation. Unphosphorylated STAT5 cannot dimerize, translocate to the nucleus, or bind to DNA, leading to the inhibition of target gene transcription responsible for cell proliferation and survival.
Preclinical Data on Combination Therapies
The combination of this compound or other STAT5 inhibitors with various chemotherapy agents has demonstrated synergistic or additive anti-cancer effects in preclinical studies. This approach aims to target multiple oncogenic pathways simultaneously, leading to enhanced tumor cell killing and a reduced likelihood of developing drug resistance.
Table 1: In Vitro Efficacy of STAT5 Inhibitors in Combination with Other Agents
| STAT5 Inhibitor | Combination Agent | Cancer Type | Cell Line(s) | Effect | IC50 / Combination Index (CI) | Reference(s) |
| AC-4-130 | S63845 (MCL1 Inhibitor) | Acute Myeloid Leukemia (AML) | MOLM-13, SKM-1, ML-2 | Synergistic | Synergistic effects on cell viability observed. Specific CI values not provided. | |
| AC-4-130 | Midostaurin (FLT3 Inhibitor) | Acute Myeloid Leukemia (AML) | MOLM-13 | Moderate Synergy | Not specified | |
| Pimozide | Doxorubicin | Breast Cancer | MCF7/DOX (Doxorubicin-resistant) | Sensitization to Doxorubicin | Pimozide IC50 in MCF7/DOX: 14.79 μM. Combination significantly increased cell death. | |
| Pimozide | Enzalutamide | Prostate Cancer | C4-2, MR49F, LAPC4-CTRL, LAPC4-EnzaR | Additive and Synergistic | Isobologram analysis indicated synergy. Specific CI values not provided. |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. The Combination Index (CI) is a quantitative measure of the degree of interaction between two drugs. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
In Vivo Studies
Preclinical in vivo studies using xenograft models have further validated the potential of combining STAT5 inhibition with other therapies.
A study investigating the combination of a STAT5 inhibitor with a PI3K/Akt pathway inhibitor in a triple-negative breast cancer model showed a significant decrease in tumor growth and metastasis. In a separate study, the combination of a STAT5 inhibitor and a JAK2 inhibitor synergistically increased the cytotoxicity in acute myeloid leukemia cells.
Signaling Pathways and Rationale for Combination Therapy
The STAT5 signaling pathway is intricately connected with other major oncogenic pathways, including the PI3K/Akt and MAPK/ERK pathways. This crosstalk provides a strong rationale for combination therapies.
Caption: STAT5 signaling pathway and its crosstalk with PI3K/Akt and MAPK pathways.
By inhibiting STAT5, this compound can block a key node in a network of survival signals. However, cancer cells can often compensate by upregulating parallel pathways like PI3K/Akt or MAPK. Therefore, combining this compound with inhibitors of these pathways can lead to a more complete shutdown of pro-survival signaling, resulting in synergistic cell death.
Experimental Protocols
In Vitro Synergy Assessment: Checkerboard Assay
This protocol outlines a method to assess the synergistic, additive, or antagonistic effects of this compound in combination with another chemotherapy agent using a checkerboard assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Chemotherapy agent of interest
-
96-well plates
-
Cell viability reagent (e.g., MTT, resazurin)
-
Multichannel pipette
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Drug Dilution Preparation:
-
Prepare a series of 2-fold serial dilutions of this compound and the combination drug in complete culture medium. It is recommended to prepare concentrations ranging from 4x the IC50 to 1/4x the IC50 for each drug.
-
-
Checkerboard Setup:
-
Add the diluted drugs to the 96-well plate according to the checkerboard layout. Each well will contain a unique combination of concentrations of the two drugs.
-
Include wells with each drug alone in serial dilutions to serve as single-agent controls.
-
Include wells with cells and medium only as a vehicle control.
-
Caption: Workflow for an in vitro checkerboard synergy assay.
-
Incubation and Viability Measurement:
-
Incubate the plate for a period appropriate for the cell line and drugs being tested (typically 48-72 hours).
-
Add the cell viability reagent and incubate as per the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each well relative to the vehicle control.
-
Use software such as CompuSyn to calculate the Combination Index (CI) for each combination. A CI value less than 1 indicates synergy.
-
In Vivo Xenograft Study
This protocol provides a general framework for evaluating the efficacy of this compound in combination with another chemotherapy agent in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound and combination agent
-
Vehicle for drug delivery
-
Calipers for tumor measurement
-
Animal housing and monitoring equipment
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of cancer cells (typically 1-5 x 10^6 cells) into the flank of each mouse. Matrigel may be mixed with the cells to improve tumor take rate.
-
Monitor the mice for tumor growth.
-
-
Treatment:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups:
-
Vehicle control
-
This compound alone
-
Combination agent alone
-
This compound + combination agent
-
-
Administer the drugs at the predetermined doses and schedules. The route of administration (e.g., oral gavage, intraperitoneal injection) will depend on the specific drug properties.
-
-
Tumor Measurement and Monitoring:
-
Measure tumor volume using calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
-
Endpoint Analysis:
-
At the end of the study (when tumors in the control group reach a predetermined size or at a set time point), euthanize the mice and excise the tumors.
-
Tumor weight can be measured as a primary endpoint.
-
Tumor tissue can be fixed in formalin and embedded in paraffin for further analysis, such as immunohistochemistry (IHC) for proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., cleaved caspase-3).
-
Caption: General workflow for an in vivo xenograft combination therapy study.
Conclusion
The inhibition of STAT5 signaling using this compound, particularly in combination with other targeted or conventional chemotherapy agents, represents a promising therapeutic strategy for a variety of cancers. The preclinical data strongly support the rationale for such combinations, and the protocols provided herein offer a framework for further investigation into their efficacy and mechanisms of action. Further research, including well-designed clinical trials, is warranted to translate these promising preclinical findings into effective cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Rationale for a Combination Therapy with the STAT5 Inhibitor AC-4-130 and the MCL1 Inhibitor S63845 in the Treatment of FLT3-Mutated or TET2-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
STAT5-IN-1 solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with STAT5-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a cell-permeable, non-peptidic small molecule inhibitor of the Signal Transducer and Activator of Transcription 5 (STAT5) protein.[1][2] It functions by binding to the SH2 domain of STAT5, which is crucial for its activation and dimerization.[1][2][3] This binding prevents STAT5 from being phosphorylated, subsequently blocking its translocation to the nucleus and its DNA binding activity. The IC50 for STAT5β is approximately 47 μM. While it primarily targets STAT5, it shows significantly less inhibition of other STAT family members like STAT1 and STAT3, as well as the tyrosine kinase Lck (IC50 > 500 μM).
Diagram: STAT5 Signaling Pathway and Inhibition by this compound
Caption: STAT5 activation and its inhibition by this compound.
Q2: What are the recommended solvents for dissolving this compound?
This compound is soluble in dimethyl sulfoxide (DMSO) but is insoluble in water and ethanol. For in vitro experiments, it is recommended to prepare a stock solution in fresh, high-quality DMSO.
Q3: What are the recommended storage conditions for this compound?
For long-term storage, this compound powder should be stored at -20°C for up to 3 years. Once dissolved in a solvent, the stock solution is stable for up to 1 year at -80°C or 1-6 months at -20°C. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.
Troubleshooting Guides
Issue 1: Precipitation of this compound in cell culture medium.
-
Question: I observed precipitation after adding my this compound DMSO stock solution to the aqueous cell culture medium. How can I resolve this?
-
Answer: This is a common issue due to the low aqueous solubility of this compound. Here are some solutions:
-
Decrease the final DMSO concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically ≤0.1%, to minimize solvent toxicity and precipitation.
-
Increase the volume of culture medium: Diluting the stock solution into a larger volume of medium can help to keep the compound in solution.
-
Use a gentle mixing technique: When adding the stock solution, gently agitate the culture medium to facilitate even dispersion.
-
Prepare fresh dilutions: It is recommended to prepare the working solution fresh for each experiment.
-
Diagram: Troubleshooting Workflow for this compound Precipitation
Caption: A step-by-step guide to resolving this compound precipitation.
Issue 2: Inconsistent experimental results.
-
Question: I am observing high variability in the inhibitory effect of this compound between experiments. What could be the cause?
-
Answer: Inconsistent results can arise from several factors:
-
Stock solution stability: Ensure your stock solution is stored correctly at -80°C and that you are using aliquots to avoid multiple freeze-thaw cycles.
-
Freshness of working solution: this compound solutions may not be stable for long periods. It is best to prepare the working solution fresh for each experiment.
-
DMSO quality: Use anhydrous, high-purity DMSO to prepare your stock solution, as moisture can reduce the solubility of the compound.
-
Cell health and density: Ensure your cells are healthy, within a consistent passage number range, and plated at a consistent density for each experiment.
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Concentration (mM) | Notes |
| DMSO | ≥ 20 mg/mL | ≥ 68.19 mM | Some sources report up to 30 mg/mL. Use fresh, anhydrous DMSO. |
| Water | Insoluble | - | |
| Ethanol | Insoluble | - |
Table 2: In Vitro and In Vivo Formulation Examples
| Formulation | Composition | Final Concentration | Notes |
| In Vitro | |||
| Cell Culture | Varies | Varies | Final DMSO concentration should be kept low (e.g., ≤0.1%). |
| In Vivo | |||
| Formulation 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2 mg/mL (6.82 mM) | Add co-solvents sequentially and mix well at each step. |
| Formulation 2 | 5% DMSO, 95% Corn oil | 0.750 mg/mL (2.56 mM) | Mix the DMSO stock solution with corn oil. |
| Formulation 3 | 0.5% CMC-Na in saline | 12.5 mg/mL (42.62 mM) | Forms a suspended solution; may require sonication. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Bring the vial of this compound powder to room temperature.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., 20 mg/mL).
-
Vortex or sonicate the solution until the compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes.
-
Store the aliquots at -80°C.
Protocol 2: In Vitro Inhibition of STAT5 Phosphorylation in Cell Culture
-
Plate cells at the desired density and allow them to adhere or recover overnight.
-
The following day, treat the cells with varying concentrations of this compound. Prepare the working solutions by diluting the DMSO stock solution in cell culture medium. Ensure the final DMSO concentration is consistent across all conditions, including the vehicle control (e.g., 0.1% DMSO).
-
Incubate the cells with the inhibitor for the desired time (e.g., 1-24 hours).
-
After incubation, stimulate the cells with a known STAT5 activator (e.g., a cytokine like IL-2 or GM-CSF) for a short period (e.g., 15-30 minutes) to induce STAT5 phosphorylation.
-
Lyse the cells and proceed with downstream analysis, such as Western blotting to detect phosphorylated STAT5 (p-STAT5) and total STAT5 levels.
Diagram: Experimental Workflow for In Vitro STAT5 Inhibition Assay
Caption: A typical workflow for assessing this compound efficacy in vitro.
Protocol 3: Western Blot for p-STAT5 and Total STAT5
-
Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein samples on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-STAT5 and total STAT5 (on separate blots or after stripping) overnight at 4°C, following the manufacturer's recommended dilutions.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize the p-STAT5 signal to the total STAT5 signal to determine the extent of inhibition.
Protocol 4: STAT5 DNA Binding Assay (EMSA)
-
Nuclear Extract Preparation: Treat cells with this compound and a STAT5 activator as described above. Prepare nuclear extracts from the cells.
-
Binding Reaction: Incubate the nuclear extracts with a labeled DNA probe containing the STAT5 consensus binding site.
-
Gel Electrophoresis: Separate the protein-DNA complexes on a non-denaturing polyacrylamide gel.
-
Detection: Detect the labeled probe to visualize the STAT5-DNA complexes. A reduction in the signal in the presence of this compound indicates inhibition of DNA binding.
References
Technical Support Center: Optimizing STAT5-IN-1 Concentration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing STAT5-IN-1, with a focus on optimizing its concentration to achieve maximal STAT5 inhibition while minimizing cellular toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a cell-permeable, non-peptidic small molecule that inhibits the function of Signal Transducer and Activator of Transcription 5 (STAT5). It acts by binding to the SH2 domain of STAT5, a crucial step for its activation and dimerization.[1][2][3] By occupying the SH2 domain, this compound prevents the phosphorylation of STAT5 and its subsequent translocation to the nucleus, thereby inhibiting the transcription of its target genes.[1]
Q2: What is the reported IC50 value for this compound?
A2: The half-maximal inhibitory concentration (IC50) for this compound is reported to be 47 µM for the STAT5β isoform.[4] It shows less inhibition for other STAT family members like STAT1 and STAT3, with IC50 values greater than 500 µM, indicating a degree of selectivity for STAT5.
Q3: What are the potential off-target effects and toxicity concerns with this compound?
A3: While this compound is selective for STAT5 over other STAT proteins, high concentrations may lead to off-target effects. As with many small molecule inhibitors, cytotoxicity at higher concentrations is a primary concern. This can manifest as reduced cell viability, induction of apoptosis, or cell cycle arrest. It is crucial to determine the optimal concentration that effectively inhibits STAT5 without causing significant toxicity in the specific cell line or model system being used. Some studies have noted that other STAT5 inhibitors can have off-target effects on kinases, though this compound's direct binding to the SH2 domain suggests a different mechanism.
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution (e.g., 10-30 mg/mL). To minimize degradation, it is recommended to prepare single-use aliquots of the stock solution and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock directly into the cell culture medium. Ensure the final DMSO concentration in your experiment is low (typically ≤0.1%) to avoid solvent-induced toxicity.
Troubleshooting Guide
Issue 1: Precipitation of this compound in Cell Culture Medium
Question: I observed a precipitate in my cell culture medium after adding this compound. What should I do?
Answer: Precipitation of small molecules like this compound in aqueous solutions is a common issue and can be caused by several factors. Here’s a step-by-step guide to troubleshoot this problem:
-
Check Stock Solution: Ensure your this compound stock solution in DMSO is fully dissolved. If you see any precipitate in the stock, gently warm it at 37°C or sonicate briefly.
-
Optimize Dilution: Avoid "solvent shock" by diluting the DMSO stock serially in your cell culture medium rather than adding a small volume of highly concentrated stock directly to a large volume of medium. Pre-warming the medium to 37°C can also help.
-
Serum Concentration: If using a low-serum or serum-free medium, consider the impact on solubility. Serum proteins like albumin can help solubilize hydrophobic compounds. You may need to test different media formulations.
-
Determine Solubility Limit: Perform a simple solubility test by preparing a serial dilution of this compound in your specific cell culture medium. Incubate at 37°C for a few hours and visually inspect for precipitation under a microscope. This will help you determine the maximum soluble concentration for your experimental conditions.
Issue 2: High Cellular Toxicity and Poor Viability
Question: My cells are showing high levels of toxicity even at concentrations expected to be effective. How can I optimize the concentration to minimize toxicity?
Answer: It is essential to determine the therapeutic window for this compound in your specific cell line. This involves identifying a concentration that effectively inhibits STAT5 phosphorylation without causing excessive cell death.
-
Perform a Dose-Response Experiment: Treat your cells with a range of this compound concentrations (e.g., 1 µM to 100 µM) for a fixed duration (e.g., 24, 48, or 72 hours).
-
Assess both Efficacy and Toxicity: In parallel, you should measure:
-
Efficacy: The level of phosphorylated STAT5 (p-STAT5) using Western blot or flow cytometry to determine the concentration at which you see significant inhibition.
-
Toxicity: Cell viability using an MTT or similar assay, and apoptosis using Annexin V/PI staining and flow cytometry.
-
-
Analyze the Data: Plot the dose-response curves for both STAT5 inhibition and cell viability. The optimal concentration will be in the range where you observe significant p-STAT5 reduction with minimal impact on cell viability.
Issue 3: Inconsistent STAT5 Inhibition Between Experiments
Question: I am observing variable inhibition of p-STAT5 with this compound across different experiments. What could be the cause?
Answer: Inconsistent results can stem from several experimental variables. To ensure reproducibility, consider the following:
-
Cell Culture Conditions:
-
Cell Density: Seed cells at a consistent density for each experiment, as this can affect the per-cell concentration of the inhibitor.
-
Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.
-
Cell Health: Ensure cells are healthy and in the logarithmic growth phase before treatment.
-
-
Compound Handling:
-
Fresh Dilutions: Always prepare fresh working dilutions of this compound from a frozen stock aliquot for each experiment.
-
Consistent Incubation Time: The duration of treatment can significantly impact the level of inhibition. Use a consistent incubation time for all experiments.
-
-
Assay Procedure:
-
Loading Controls: For Western blotting, always normalize p-STAT5 levels to total STAT5 and a loading control (e.g., GAPDH or β-actin) to account for variations in protein loading.
-
Flow Cytometry Controls: For flow cytometry, use appropriate isotype controls and ensure consistent instrument settings.
-
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference(s) |
| Target | STAT5 (binds to SH2 domain) | |
| IC50 (STAT5β) | 47 µM | |
| IC50 (STAT1, STAT3) | >500 µM | |
| Molecular Weight | 293.28 g/mol | |
| Stock Solution Solvent | DMSO |
Table 2: Recommended Concentration Ranges for Initial Experiments
| Experiment | Concentration Range | Notes | Reference(s) |
| In Vitro STAT5 Inhibition | 10 - 100 µM | A starting point for dose-response studies. | |
| In Vitro Cell Viability/Toxicity | 1 - 200 µM | A broad range to identify the toxic threshold. | |
| In Vivo Studies (mice) | 10 mg/kg | Administered via oral gavage (p.o.). |
Experimental Protocols
Protocol 1: Dose-Response and Cytotoxicity Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in complete cell culture medium. Concentrations should typically range from 1 µM to 200 µM. Include a vehicle control (medium with the same final DMSO concentration).
-
Treatment: Remove the existing medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the data to the vehicle control (100% viability) and plot the cell viability against the log of the this compound concentration to determine the IC50 for cytotoxicity.
Protocol 2: Assessment of STAT5 Inhibition by Western Blot
-
Cell Treatment: Seed cells in 6-well plates and treat with a range of this compound concentrations (e.g., 0, 10, 25, 50, 100 µM) for a specified time (e.g., 6 or 24 hours). Include a vehicle control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-STAT5 (Tyr694) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Stripping and Reprobing: Strip the membrane and reprobe with antibodies against total STAT5 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading and to normalize the p-STAT5 signal.
-
Densitometry Analysis: Quantify the band intensities using software like ImageJ. Calculate the ratio of p-STAT5 to total STAT5 for each concentration.
Visualizations
Caption: STAT5 signaling pathway and the mechanism of inhibition by this compound.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting logic for addressing sub-optimal experimental results.
References
Interpreting unexpected results with STAT5-IN-1
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the STAT5 inhibitor, STAT5-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a cell-permeable, non-peptidic small molecule that functions as a STAT5 inhibitor.[1][2] It selectively binds to the SH2 domain of STAT5.[1][2][3] This binding action prevents the dimerization of STAT5, a critical step for its translocation to the nucleus and subsequent DNA binding and gene transcription.
Q2: What are the recommended working concentrations and IC50 values for this compound?
A2: The half-maximal inhibitory concentration (IC50) for this compound is 47 μM for the STAT5β isoform in cell-free assays. However, the optimal working concentration in cell-based assays can vary depending on the cell line, stimulation conditions, and experimental endpoint. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific system. For example, in one study, murine splenocytes were treated with 0.47 mM of this compound for 3 days.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. For long-term storage, the DMSO stock solution should be kept at -80°C (for up to 1 year) or -20°C (for up to 6 months). It is important to use fresh, anhydrous DMSO as moisture can reduce the inhibitor's solubility.
Q4: How selective is this compound?
A4: this compound is selective for STAT5 over other STAT family members. The functions of the SH2 domains of STAT1 and STAT3, as well as the tyrosine kinase Lck, are inhibited to a much lesser extent (IC50 > 500 μM). However, at high concentrations, the potential for off-target effects increases.
Data Summary Tables
Table 1: Inhibitor Properties
| Property | Value | Source |
|---|---|---|
| Target | STAT5β (SH2 Domain) | |
| IC50 (Cell-free) | 47 μM | |
| Selectivity (STAT1, STAT3, Lck) | > 500 μM | |
| CAS Number | 285986-31-4 |
| Molecular Formula | C₁₆H₁₁N₃O₃ | |
Table 2: Solubility Information
| Solvent | Concentration | Notes |
|---|
| DMSO | ≥ 30 mg/mL (102.29 mM) | Use fresh, anhydrous DMSO for best results. |
Signaling Pathway and Mechanism of Inhibition
The following diagrams illustrate the canonical STAT5 signaling pathway and the point of intervention for this compound.
Caption: Canonical JAK/STAT5 signaling pathway and inhibition by this compound.
Troubleshooting Guides
Q1: I am not observing any inhibition of STAT5 phosphorylation (pSTAT5) after treatment with this compound. What could be wrong?
A1: Several factors could lead to a lack of observable inhibition. Consider the following possibilities and recommended actions.
-
Possible Cause 1: Inactive Inhibitor. The inhibitor may have degraded due to improper storage or handling.
-
Recommendation: Ensure the inhibitor has been stored correctly at -20°C or -80°C in anhydrous DMSO. Prepare a fresh stock solution from a new vial of the compound if degradation is suspected.
-
-
Possible Cause 2: Sub-optimal Inhibitor Concentration. The concentration of this compound may be too low to effectively inhibit STAT5 in your specific cell type or under your experimental conditions.
-
Recommendation: Perform a dose-response curve, testing a range of concentrations around the published IC50 of 47 µM. For example, you could test 10 µM, 50 µM, 100 µM, and 200 µM.
-
-
Possible Cause 3: Insufficient Incubation Time. The inhibitor may not have had enough time to permeate the cells and bind to its target.
-
Recommendation: Perform a time-course experiment. Pre-incubate cells with this compound for varying durations (e.g., 1, 4, 6, 12, 24 hours) before stimulating the STAT5 pathway and measuring pSTAT5 levels.
-
-
Possible Cause 4: Issues with Western Blot. Technical issues with the western blot procedure can lead to misleading results.
-
Recommendation: Verify your western blot protocol. Ensure your anti-pSTAT5 antibody is specific and working correctly. Include positive and negative controls, such as a known STAT5 activator (e.g., IL-2, IL-3, GM-CSF) and a vehicle control (DMSO). Also, check total STAT5 levels to ensure the protein is expressed and that the lack of pSTAT5 signal is not due to a lack of total protein.
-
Caption: Troubleshooting workflow for lack of pSTAT5 inhibition.
Q2: I see only partial inhibition of pSTAT5, even at high concentrations. Why is this happening?
A2: Partial inhibition can be a complex issue. Here are some potential explanations:
-
Possible Cause 1: Compensatory Signaling. Inhibition of STAT5 might lead to the activation of compensatory or feedback signaling pathways. For instance, in some contexts, inhibiting STAT5 can lead to the upregulation of STAT3 activity.
-
Recommendation: Investigate other related signaling pathways. Use western blotting to check the phosphorylation status of other STAT family members (e.g., pSTAT1, pSTAT3) or key nodes in parallel pathways like AKT and ERK.
-
-
Possible Cause 2: Non-canonical STAT5 Activation. In some cancer models, STAT5 can be activated by mechanisms independent of the canonical JAK pathway, such as by the BCR-ABL fusion protein. These alternative activation mechanisms might be less sensitive to this compound.
-
Recommendation: Characterize the upstream activators of STAT5 in your model system. If a non-canonical pathway is active, you may need to consider a combination therapy approach, for example, by co-administering a BCR-ABL inhibitor like imatinib.
-
-
Possible Cause 3: Non-transcriptional Functions of STAT5. STAT5 has non-canonical, non-transcriptional roles in the cytoplasm that may not be fully addressed by an inhibitor that primarily blocks its nuclear function. The residual cellular effects might be due to these functions.
-
Recommendation: Complement your pSTAT5 analysis with functional assays that are direct consequences of STAT5 transcriptional activity, such as qPCR for known STAT5 target genes (e.g., BCL2L1, CCND1, MYC, SOCS2). This will help confirm whether the transcriptional activity of STAT5 is indeed inhibited.
-
Q3: I am observing unexpected cellular effects that don't seem related to STAT5 inhibition (e.g., cytotoxicity in control cells, changes in unrelated pathways). What should I do?
A3: This suggests potential off-target effects or compound toxicity, which can occur, especially at high concentrations.
-
Possible Cause 1: High Inhibitor Concentration. Off-target effects are more likely at concentrations significantly above the IC50.
-
Recommendation: Use the lowest effective concentration of this compound as determined by your dose-response experiments. Ensure your vehicle control (DMSO) concentration is consistent across all treatments and is not causing toxicity itself.
-
-
Possible Cause 2: Off-target Binding. While selective, this compound may interact with other proteins at high concentrations.
-
Recommendation: To confirm that the observed phenotype is due to STAT5 inhibition, use a complementary method to suppress STAT5, such as siRNA or shRNA. If the phenotype is recapitulated by genetic knockdown of STAT5, it is more likely to be a specific effect.
-
-
Possible Cause 3: Non-specific Effects of the Chemical Scaffold. The chromone-based structure of the inhibitor could have biological activities independent of STAT5 inhibition.
-
Recommendation: If available, test a structurally related but inactive control compound. This helps to distinguish between effects caused by specific target inhibition and those caused by the chemical structure of the inhibitor itself.
-
Experimental Protocols
General Protocol for a Cell-Based STAT5 Inhibition Assay
This protocol provides a general workflow for assessing the efficacy of this compound in a cell culture model.
-
Cell Seeding: Plate your cells (e.g., murine splenocytes, K562 leukemia cells) at an appropriate density in a multi-well plate and allow them to adhere or recover overnight.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in your cell culture medium from a DMSO stock. Also, prepare a vehicle control plate containing the same final concentration of DMSO as your highest inhibitor concentration.
-
Pre-incubation: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control. Incubate for a predetermined time (e.g., 2-6 hours) to allow for cell penetration.
-
Stimulation: Add a known STAT5 activator (e.g., IL-2, IL-3, GM-CSF, or other relevant cytokines/growth factors) to the wells to induce STAT5 phosphorylation. Do not add stimulus to a set of negative control wells. Incubate for a short period, typically 15-30 minutes, as STAT phosphorylation is a rapid event.
-
Cell Lysis: After stimulation, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like a BCA assay to ensure equal loading for the subsequent analysis.
-
Western Blot Analysis:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody specific for phosphorylated STAT5 (pSTAT5).
-
Probe a separate membrane, or strip and re-probe the same membrane, with an antibody for total STAT5 as a loading and expression control.
-
Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) to confirm equal loading across all lanes.
-
Visualize the bands using an appropriate secondary antibody and detection system.
-
-
Data Analysis: Quantify the band intensities for pSTAT5 and total STAT5. Normalize the pSTAT5 signal to the total STAT5 signal for each sample. Compare the normalized pSTAT5 levels in inhibitor-treated samples to the stimulated vehicle control to determine the percent inhibition.
References
STAT5-IN-1 Stability in Cell Culture Media: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of STAT5-IN-1 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a cell-permeable, non-peptidic small molecule inhibitor of Signal Transducer and Activator of Transcription 5 (STAT5). It functions by binding to the SH2 domain of STAT5, which is crucial for its activation and dimerization. By inhibiting STAT5, this compound blocks its downstream signaling pathways that are involved in cell growth, differentiation, and proliferation. It has an IC50 of 47 μM for the STAT5β isoform.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It is soluble in DMSO at concentrations of 20-30 mg/mL.[1][2] this compound is poorly soluble in aqueous solutions like water and ethanol.[1][3]
Q3: How should I store this compound powder and stock solutions?
Proper storage is critical to maintain the integrity of this compound.
| Format | Storage Temperature | Stability Period |
|---|---|---|
| Powder | -20°C | Up to 3 years[2] |
| 4°C | Up to 2 years | |
| Stock Solution (in DMSO) | -80°C | Up to 1 year |
| | -20°C | Up to 1 month |
To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.
Q4: Is there any available data on the stability of this compound in cell culture media at 37°C?
Currently, there is a lack of publicly available quantitative data (e.g., half-life) on the stability of this compound in commonly used cell culture media such as DMEM or RPMI-1640 at 37°C. The stability of a small molecule in media can be influenced by various factors including pH, temperature, serum components, and the presence of reducing or oxidizing agents. Therefore, it is recommended to experimentally determine the stability of this compound under your specific experimental conditions.
Q5: What are the potential signs of this compound degradation or precipitation in my cell culture experiment?
If you observe any of the following, it may indicate issues with the stability or solubility of this compound:
-
Reduced or inconsistent biological effect: If the inhibitory effect of this compound on STAT5 phosphorylation or downstream readouts diminishes over the course of your experiment, the compound may be degrading.
-
Visible precipitate: Cloudiness or visible particles in the cell culture medium after the addition of this compound suggests that the compound has precipitated out of solution. This can occur due to "solvent shock" when a concentrated DMSO stock is diluted into the aqueous medium, or if the final concentration exceeds its solubility limit in the media.
-
Changes in media color: While less common, degradation of a compound can sometimes lead to a change in the color of the phenol red indicator in the cell culture medium, which could signify a pH shift.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitate forms upon adding this compound to media | Solvent Shock: The rapid change in solvent polarity causes the compound to crash out of solution. | 1. Optimize Dilution: Pre-warm the cell culture medium to 37°C. While vortexing the medium, add the this compound stock solution dropwise and slowly. 2. Serial Dilutions: Instead of a single large dilution, perform serial dilutions of the stock solution in pre-warmed media. |
| Concentration Exceeds Solubility: The desired final concentration of this compound is higher than its solubility limit in the cell culture medium. | 1. Determine Maximum Soluble Concentration: Perform a solubility test by preparing a range of this compound concentrations in your specific cell culture medium (with serum, if applicable) and visually inspecting for precipitation after incubation at 37°C. 2. Adjust Experimental Concentration: If possible, lower the working concentration of this compound to within its soluble range. | |
| Inconsistent or diminishing biological activity | Degradation of this compound: The compound may not be stable for the duration of your experiment at 37°C. | 1. Perform a Stability Study: Follow the detailed experimental protocol below to determine the half-life of this compound in your cell culture medium. 2. Replenish the Compound: If the compound is found to be unstable, consider replacing the medium with freshly prepared this compound at regular intervals during long-term experiments. |
| Adsorption to Plasticware: Hydrophobic compounds can adsorb to the surface of plastic culture vessels, reducing the effective concentration in the medium. | 1. Use Low-Binding Plates: Consider using low-protein-binding tissue culture plates. 2. Include Serum: The presence of serum proteins can sometimes reduce non-specific binding of small molecules. |
Experimental Protocols
Protocol for Determining the Stability of this compound in Cell Culture Media
This protocol outlines a method to quantify the stability of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound powder
-
DMSO (anhydrous, cell culture grade)
-
Your chosen cell culture medium (e.g., DMEM, RPMI-1640) with or without serum, as required for your experiments
-
Sterile, conical tubes (e.g., 15 mL or 50 mL)
-
Incubator set to 37°C and 5% CO2
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (for mobile phase modification)
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Prepare a Concentrated Stock Solution: Accurately weigh this compound powder and dissolve it in DMSO to prepare a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution.
-
Spike the Cell Culture Medium: Pre-warm your cell culture medium to 37°C. In a sterile conical tube, add the this compound stock solution to the medium to achieve your desired final experimental concentration (e.g., 50 µM). Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.5%). Prepare a sufficient volume for all time points.
-
Time Zero (T=0) Sample: Immediately after spiking, remove an aliquot (e.g., 1 mL) of the medium. This will serve as your T=0 reference sample.
-
Incubation: Place the conical tube containing the spiked medium in a 37°C, 5% CO2 incubator.
-
Time-Course Sampling: At predetermined time points (e.g., 2, 4, 8, 12, 24, 48, and 72 hours), remove an aliquot (e.g., 1 mL) from the tube.
-
Sample Preparation for HPLC:
-
For samples containing serum, precipitate the proteins by adding 3 volumes of ice-cold acetonitrile. Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes. Collect the supernatant.
-
For serum-free samples, filtration through a 0.22 µm syringe filter may be sufficient.
-
Transfer the prepared samples to HPLC vials.
-
-
HPLC Analysis:
-
Develop an HPLC method to separate and quantify this compound. A C18 column with a gradient elution of water and acetonitrile (both containing 0.1% formic acid or TFA) is a common starting point.
-
Monitor the elution of this compound using a UV detector at a wavelength where the compound has maximum absorbance.
-
Generate a standard curve by injecting known concentrations of this compound to correlate peak area with concentration.
-
-
Data Analysis:
-
Quantify the concentration of this compound remaining at each time point using the standard curve.
-
Plot the percentage of this compound remaining versus time.
-
Calculate the half-life (t1/2) of the compound under your specific conditions.
-
Hypothetical Stability Data of this compound in DMEM at 37°C
The following table is for illustrative purposes only, as public data is unavailable. Researchers should generate their own data following the protocol above.
| Time (Hours) | % this compound Remaining (Serum-Free) | % this compound Remaining (10% FBS) |
| 0 | 100 | 100 |
| 8 | 95 | 98 |
| 24 | 85 | 92 |
| 48 | 70 | 85 |
| 72 | 55 | 78 |
Visualizations
STAT5 Signaling Pathway
The canonical STAT5 signaling pathway is initiated by the binding of cytokines (e.g., IL-2, IL-3, GM-CSF) or growth factors to their corresponding cell surface receptors. This leads to the activation of Janus kinases (JAKs), which then phosphorylate the receptor tails. STAT5 monomers are recruited to these phosphorylated sites and are themselves phosphorylated by JAKs. Phosphorylated STAT5 proteins then dimerize and translocate to the nucleus, where they bind to specific DNA sequences to regulate the transcription of target genes involved in cell proliferation, differentiation, and survival.
Caption: The STAT5 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Assessing this compound Stability
This workflow provides a logical sequence of steps to determine the stability of this compound in a given cell culture medium.
Caption: A workflow for determining the stability of this compound in cell culture media.
References
Navigating STAT5-IN-1 Inefficacy: A Technical Support Troubleshooting Guide
For Researchers, Scientists, and Drug Development Professionals
The inhibition of Signal Transducer and Activator of Transcription 5 (STAT5) is a critical area of research in oncology and immunology. STAT5-IN-1 is a widely used small molecule inhibitor that targets the SH2 domain of STAT5, preventing its phosphorylation and subsequent activation.[1] However, researchers can encounter a lack of efficacy in their experiments, leading to confounding results and delays in research progress. This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) to address common issues encountered when using this compound.
Quick Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| No decrease in phosphorylated STAT5 (p-STAT5) levels | 1. Suboptimal Inhibitor Concentration: The IC50 of this compound for the STAT5β isoform is 47 µM, but the effective concentration can vary significantly between cell lines.[1] 2. Incorrect Inhibitor Preparation: this compound is insoluble in water and should be dissolved in fresh, anhydrous DMSO.[2] 3. Inhibitor Degradation: Improper storage or repeated freeze-thaw cycles can lead to inhibitor degradation.[1] 4. High Basal STAT5 Activation: Some cell lines may have exceptionally high levels of constitutively active STAT5, requiring higher inhibitor concentrations or longer incubation times.[3] | 1. Perform a dose-response experiment to determine the optimal concentration for your specific cell line (e.g., 10 µM to 100 µM). 2. Ensure the use of high-quality, anhydrous DMSO for stock solution preparation. Sonicate if necessary to aid dissolution. 3. Aliquot stock solutions and store at -80°C to minimize freeze-thaw cycles. 4. Verify basal p-STAT5 levels by Western blot before treatment. |
| No effect on downstream biological readouts (e.g., cell viability, gene expression) | 1. Redundant Signaling Pathways: Cells may compensate for STAT5 inhibition by activating alternative survival pathways. 2. Cell Line-Specific Resistance: The genetic background of the cell line can influence its sensitivity to STAT5 inhibition. 3. Short Treatment Duration: The biological effects of STAT5 inhibition may take time to manifest. | 1. Investigate the activation of other STAT family members (e.g., STAT3) or parallel pathways (e.g., PI3K/Akt). 2. Review literature for known resistance mechanisms in your cell model. Consider using cell lines with known sensitivity to STAT5 inhibition as positive controls. 3. Extend the treatment duration (e.g., 48-72 hours) and perform a time-course experiment. |
| Inconsistent results between experiments | 1. Variability in Cell Culture Conditions: Factors such as cell density, passage number, and serum concentration can affect experimental outcomes. 2. Inhibitor Precipitation in Media: this compound may precipitate in aqueous culture media, especially at higher concentrations. | 1. Maintain consistent cell culture practices. 2. Visually inspect the culture medium for any signs of precipitation after adding the inhibitor. Prepare fresh dilutions for each experiment. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a cell-permeable, non-peptidic nicotinoyl hydrazone that functions as a STAT5 inhibitor. It acts by binding to the SH2 domain of STAT5, which is crucial for its recruitment to activated cytokine receptors and subsequent phosphorylation by Janus kinases (JAKs). By occupying the SH2 domain, this compound prevents the phosphorylation of STAT5, thereby inhibiting its dimerization, nuclear translocation, and transcriptional activity.
2. How should I prepare and store this compound?
This compound is soluble in dimethyl sulfoxide (DMSO) but insoluble in water and ethanol. It is recommended to prepare a concentrated stock solution in high-quality, anhydrous DMSO (e.g., 10-30 mg/mL). To avoid solubility issues due to moisture absorption by DMSO, use a fresh, unopened vial of DMSO. For long-term storage, the powder form should be kept at -20°C for up to 3 years. Stock solutions in DMSO can be stored at -80°C for up to one year in aliquots to avoid repeated freeze-thaw cycles.
3. What is the recommended working concentration for this compound?
The effective concentration of this compound can vary depending on the cell line and experimental conditions. While the reported IC50 for the STAT5β isoform is 47 µM, concentrations used in cell-based assays can range from the low micromolar to the high micromolar range. For example, a concentration of 0.47 mM has been used in murine splenocytes. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental system.
4. My Western blot shows no change in p-STAT5 levels after treatment. What should I do?
First, verify the activity of your this compound stock by testing it in a sensitive, positive control cell line. Ensure that you are using an appropriate concentration and incubation time. It is also important to check the basal level of p-STAT5 in your untreated cells; if it is very low, you may need to stimulate the cells with a cytokine (e.g., IL-2, IL-3, GM-CSF) to induce STAT5 phosphorylation before adding the inhibitor. Finally, confirm the integrity of your Western blot protocol, including the use of appropriate antibodies and controls.
5. I don't observe any changes in cell viability after treatment. Why might this be?
The lack of an effect on cell viability could be due to several factors. Your cell line might not be dependent on the STAT5 signaling pathway for survival. Cells can also develop resistance to STAT5 inhibition by activating compensatory signaling pathways. For instance, in some leukemic cells, resistance to tyrosine kinase inhibitors is associated with enhanced STAT5 activation. It is also possible that the endpoint you are measuring is not sensitive to STAT5 inhibition or that the treatment duration is not long enough to induce a measurable effect.
6. Are there differences in the inhibitory activity of this compound against STAT5A and STAT5B?
The reported IC50 of 47 µM for this compound is specific to the STAT5β isoform. While STAT5A and STAT5B are highly homologous, they can have non-redundant functions. The efficacy of this compound against STAT5A has not been as extensively characterized. If your experimental system predominantly relies on STAT5A signaling, the inhibitor might be less effective. It is important to determine the relative expression levels of STAT5A and STAT5B in your cells.
7. Could off-target effects be influencing my results?
At higher concentrations, the risk of off-target effects increases for any small molecule inhibitor. This compound shows less inhibitory activity against the SH2 domains of STAT1, STAT3, and the tyrosine kinase Lck (IC50 > 500 µM). However, it is always good practice to include appropriate controls to rule out off-target effects. This can include using a structurally unrelated STAT5 inhibitor or using genetic approaches like siRNA to validate your findings.
Experimental Protocols & Data
Western Blot Analysis of p-STAT5 Inhibition
This protocol outlines the steps to assess the efficacy of this compound by measuring the levels of phosphorylated STAT5 (p-STAT5) and total STAT5.
Detailed Methodology:
-
Cell Seeding and Treatment: Seed cells at an appropriate density in a 6-well plate and allow them to adhere overnight. The next day, treat the cells with a range of this compound concentrations (e.g., 0, 10, 25, 50, 100 µM) for the desired duration (e.g., 24 hours). If necessary, stimulate the cells with an appropriate cytokine to induce STAT5 phosphorylation 30 minutes before the end of the inhibitor treatment.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against p-STAT5 (Tyr694/699) overnight at 4°C. The following day, wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Detect the signal using an ECL substrate and image the blot. Strip the membrane and re-probe for total STAT5 and a loading control (e.g., β-actin or GAPDH) to normalize the data.
Expected Results:
A successful experiment will show a dose-dependent decrease in the intensity of the p-STAT5 band with increasing concentrations of this compound, while the total STAT5 and loading control bands should remain relatively constant.
Quantitative Data Summary (Hypothetical):
| This compound (µM) | p-STAT5/Total STAT5 Ratio (Normalized to Control) |
| 0 (Control) | 1.00 |
| 10 | 0.75 |
| 25 | 0.40 |
| 50 | 0.15 |
| 100 | 0.05 |
Cell Viability Assay (MTT)
This protocol is for assessing the effect of this compound on cell proliferation and viability.
Detailed Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treatment: Treat the cells with a serial dilution of this compound for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Measurement: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
Quantitative Data Summary (Hypothetical):
| This compound (µM) | Cell Viability (%) - 48h | Cell Viability (%) - 72h |
| 0 (Control) | 100 | 100 |
| 10 | 95 | 88 |
| 25 | 82 | 70 |
| 50 | 65 | 50 |
| 100 | 45 | 30 |
Visualizing the STAT5 Signaling Pathway and Experimental Workflow
References
How to control for vehicle effects when using STAT5-IN-1
Welcome to the technical support center for STAT5-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions to help you control for potential vehicle effects and address common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
A1: this compound is a cell-permeable, non-peptidic inhibitor of Signal Transducer and Activator of Transcription 5 (STAT5).[1][2] It functions by binding to the SH2 domain of STAT5, which prevents its activation and subsequent downstream signaling.[1][3][4] It has a reported IC50 of 47 μM for the STAT5β isoform. STAT5 proteins are critical components of the JAK/STAT signaling pathway, which is involved in cellular proliferation, differentiation, and apoptosis.
Q2: What is a "vehicle" and why is a vehicle control necessary when using this compound?
A2: this compound is a hydrophobic molecule that is typically dissolved in an organic solvent, most commonly Dimethyl Sulfoxide (DMSO), before being diluted in aqueous experimental media. In this context, DMSO is the "vehicle." A vehicle control is an essential part of the experimental design because the vehicle itself can have biological effects on cells. These effects can include altered cell proliferation, differentiation, or cytotoxicity, especially at higher concentrations. The vehicle control group is treated with the same concentration of the vehicle (e.g., DMSO) as the experimental group, but without the inhibitor. This allows researchers to distinguish the specific effects of this compound from any non-specific effects of the solvent.
Q3: What is the recommended final concentration of DMSO to use in cell-based assays with this compound?
A3: The maximum tolerated concentration of DMSO is highly dependent on the cell line being used. However, a general recommendation is to keep the final concentration of DMSO in the cell culture medium at or below 0.5% (v/v) to minimize cytotoxic effects. For particularly sensitive cell lines, such as primary cells, a final concentration of 0.1% or lower is advisable. It is always best practice to perform a dose-response experiment to determine the highest concentration of DMSO that does not affect the viability or function of your specific cells.
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is typically supplied as a powder. A high-concentration stock solution should be prepared in 100% fresh, anhydrous DMSO. For example, a stock solution of 10-20 mM can be prepared. It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the stock solutions at -20°C or -80°C for long-term stability. When preparing your working solution, dilute the stock solution in your cell culture medium to the desired final concentration of this compound and a safe final concentration of DMSO.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High background signal or unexpected effects in the vehicle control group. | The final concentration of the vehicle (DMSO) is too high and is causing cellular stress or off-target effects. | Determine the maximum tolerated DMSO concentration for your cell line by performing a dose-response curve and assessing cell viability (e.g., using an MTT assay). Ensure the final DMSO concentration in all experimental wells, including the vehicle control, is below this toxic threshold (ideally ≤ 0.5%). |
| High variability between replicate wells. | Inconsistent pipetting, especially of viscous solutions like DMSO stock. Evaporation from the outer wells of the assay plate ("edge effects"). Inadequate mixing of reagents. | Calibrate pipettes regularly and consider using reverse pipetting for viscous liquids. Avoid using the outer wells of the plate or fill them with sterile buffer or media to maintain humidity. Ensure thorough but gentle mixing of all components in the wells. |
| This compound appears less potent than expected (higher IC50). | The inhibitor has precipitated out of solution upon dilution into aqueous media. The inhibitor has degraded due to improper storage or multiple freeze-thaw cycles. | Visually inspect for any precipitation after diluting the DMSO stock solution into your assay buffer. If precipitation occurs, you may need to prepare a more concentrated stock solution to use a smaller volume. Always use freshly prepared working solutions and avoid repeated freeze-thaw cycles of the stock solution. |
| Inconsistent results between experiments. | Variation in cell density at the time of treatment. Changes in the passage number of the cells. Reagent variability. | Ensure consistent cell seeding density and that cells are in the logarithmic growth phase at the start of the experiment. Use cells within a consistent and narrow range of passage numbers. Prepare fresh reagents and use master mixes to reduce variability in reagent addition. |
Experimental Protocols & Visualizations
STAT5 Signaling Pathway
The diagram below illustrates the canonical JAK-STAT5 signaling pathway. Upon binding of a cytokine (e.g., IL-2, IL-3) or growth factor to its receptor, the associated Janus kinases (JAKs) are activated and phosphorylate the receptor. This creates a docking site for STAT5 proteins, which are then recruited and phosphorylated by the JAKs. Phosphorylated STAT5 proteins form dimers, translocate to the nucleus, and bind to specific DNA sequences to regulate the transcription of target genes involved in cell proliferation, differentiation, and survival.
Caption: The STAT5 signaling pathway and the inhibitory action of this compound.
Experimental Workflow with Vehicle Control
The following workflow outlines the key steps for conducting a cell-based assay with this compound, incorporating the essential vehicle control.
Caption: A generalized workflow for cell-based assays using this compound.
References
STAT5-IN-1 degradation and how to prevent it
Welcome to the technical support center for STAT5-IN-1. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the use and stability of this compound, a potent inhibitor of the STAT5 signaling pathway. Here you will find answers to frequently asked questions and troubleshooting guides to ensure the integrity and effectiveness of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a cell-permeable, non-peptidic small molecule that inhibits the function of Signal Transducer and Activator of Transcription 5 (STAT5). It acts by binding to the SH2 domain of the STAT5 protein.[1][2] This binding event prevents STAT5 from interacting with its target DNA sequences, thereby inhibiting the transcription of genes involved in cell growth, differentiation, and survival.[1][3] this compound has been identified as a valuable tool for studying the role of STAT5 in various biological processes and as a potential therapeutic agent in diseases where STAT5 is overactive, such as certain cancers.[3]
Q2: What is the primary cause of this compound degradation?
A2: The primary cause of this compound degradation is improper storage and handling. Like many chemical compounds, its stability is sensitive to factors such as temperature, solvent, and repeated freeze-thaw cycles. To maintain the integrity of the compound, it is crucial to adhere to the recommended storage and handling protocols.
Q3: How can I prevent the degradation of my this compound compound?
A3: To prevent degradation, this compound should be stored as a powder at -20°C for long-term stability (up to 3 years). Once dissolved in a solvent such as DMSO, the stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months to a year, or at -20°C for shorter periods (up to 1 month). For in vivo experiments, it is recommended to prepare fresh working solutions daily.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no inhibitory effect observed in experiments. | Degradation of this compound due to improper storage or handling. | 1. Verify the storage conditions of your this compound powder and stock solutions. 2. Prepare a fresh stock solution from the powder. 3. Aliquot the new stock solution to minimize freeze-thaw cycles. 4. Always use freshly prepared working solutions for your experiments. |
| Precipitate observed in the stock solution. | The compound may have come out of solution due to temperature changes or solvent evaporation. | 1. Gently warm the solution and vortex or sonicate to redissolve the precipitate. 2. If the precipitate does not dissolve, it may indicate degradation or contamination. It is advisable to prepare a fresh stock solution. |
| Variability in results between different experimental days. | Inconsistent concentration of the working solution due to improper mixing or degradation of the stock solution over time. | 1. Ensure the stock solution is completely thawed and mixed thoroughly before preparing the working solution. 2. Use a fresh aliquot of the stock solution for each experiment. 3. Consider preparing a new stock solution if it has been stored for an extended period, even under recommended conditions. |
Data on this compound Stability and Storage
The following tables summarize the recommended storage conditions for this compound to ensure its stability and prevent degradation.
Table 1: Storage of this compound Powder
| Storage Temperature | Duration | Reference |
| -20°C | 3 years | |
| 4°C | 2 years |
Table 2: Storage of this compound in Solvent (e.g., DMSO)
| Storage Temperature | Duration | Reference |
| -80°C | 6 months - 1 year | |
| -20°C | 1 month - 6 months |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Solvent Selection: Based on experimental needs, dissolve the powder in an appropriate solvent. Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions.
-
Concentration: Prepare a stock solution at a concentration of 10 mM or 20 mM. For example, to prepare a 10 mM stock solution of this compound (Molecular Weight: 293.28 g/mol ), dissolve 2.93 mg of the compound in 1 mL of DMSO.
-
Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. Store the aliquots at -80°C for long-term storage or -20°C for short-term storage. Avoid repeated freeze-thaw cycles.
Protocol 2: Western Blot Analysis to Confirm STAT5 Inhibition
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for the desired duration.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against phosphorylated STAT5 (p-STAT5) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualization: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or total STAT5) to determine the effect of this compound on STAT5 phosphorylation.
Visualizations
Caption: STAT5 Signaling Pathway and the Mechanism of this compound Inhibition.
Caption: Experimental Workflow for Assessing this compound Efficacy.
Caption: Troubleshooting Logic for this compound Experiments.
References
Addressing batch-to-batch variability of STAT5-IN-1
Welcome to the technical support center for STAT5-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound and troubleshooting potential issues, with a focus on addressing batch-to-batch variability.
Frequently Asked Questions (FAQs)
General Information
-
Q1: What is the mechanism of action of this compound? A1: this compound is a cell-permeable, non-peptidic small molecule that inhibits the function of Signal Transducer and Activator of Transcription 5 (STAT5). It acts by binding to the SH2 domain of STAT5, which is crucial for its phosphorylation, subsequent dimerization, and translocation to the nucleus to regulate gene transcription.[1][2] By blocking the SH2 domain, this compound effectively prevents the activation of the STAT5 signaling pathway.[1][2]
-
Q2: What is the reported IC50 of this compound? A2: The reported IC50 (half-maximal inhibitory concentration) for this compound is approximately 47 µM for the STAT5β isoform.[1] It is significantly less potent against other STAT family members like STAT1 and STAT3, as well as the tyrosine kinase Lck (IC50 > 500 µM), indicating a degree of selectivity for STAT5.
-
Q3: How should I dissolve and store this compound? A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For storage, the powder form is stable for years at -20°C. Stock solutions in DMSO can be stored at -80°C for up to a year or at -20°C for up to six months. To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes for single-use experiments.
Troubleshooting Batch-to-Batch Variability
-
Q4: I'm observing different levels of STAT5 inhibition with a new batch of this compound compared to a previous one. What could be the cause? A4: Batch-to-batch variability in small molecule inhibitors can stem from several factors. These may include differences in purity, the presence of different polymorphs (different crystal structures of the same compound), or variations in the formulation and processing of the compound. Such variations can affect the solubility, stability, and ultimately the biological activity of the inhibitor. It is also important to consider internal experimental variables such as cell passage number and serum concentration in your culture media.
-
Q5: How can I check the quality of a new batch of this compound? A5: Reputable suppliers should provide a Certificate of Analysis (CoA) for each batch, detailing its purity (usually determined by HPLC), and may include other data like mass spectrometry and NMR results. If you suspect batch variability, it is advisable to perform a series of validation experiments. This could include a dose-response curve in a sensitive cell line to determine the IC50 of the new batch and comparing it to the previous batch. A Western blot for phosphorylated STAT5 (p-STAT5) can also provide a direct measure of the inhibitor's activity.
-
Q6: My experimental results with this compound are inconsistent. What are the common experimental pitfalls? A6: Inconsistent results can arise from a number of experimental variables. Key factors to control for include:
-
Compound Handling: Ensure fresh stock solutions are prepared and that the inhibitor is fully dissolved. Avoid repeated freeze-thaw cycles.
-
Cell Culture Conditions: Use cells with a low passage number, as high passage numbers can lead to genetic drift and altered drug sensitivity. Regularly test for mycoplasma contamination. Maintain consistency in cell seeding density and serum concentration in the media, as serum components can sometimes interact with small molecules.
-
Assay Protocol: Ensure that incubation times, reagent concentrations, and the specific assay methodology are kept consistent between experiments.
-
Data Presentation: Understanding Batch Variability
While specific batch-to-batch data for this compound is not publicly available, the following table illustrates the type of variation that can occur between different lots of a small molecule inhibitor. It is crucial to consult the Certificate of Analysis provided by your supplier for each specific batch.
| Parameter | Batch A | Batch B | Batch C | Ideal Specification |
| Purity (by HPLC) | 99.2% | 97.5% | 99.5% | ≥98% |
| Appearance | White to off-white solid | Slightly yellow solid | White solid | White to off-white solid |
| IC50 (in K562 cells) | 45 µM | 65 µM | 42 µM | 40-55 µM |
| Solubility (in DMSO) | 25 mg/mL | 20 mg/mL | 25 mg/mL | ≥20 mg/mL |
This table presents hypothetical data for illustrative purposes.
Experimental Protocols
Here are detailed protocols for key experiments to validate the activity of this compound and troubleshoot variability.
1. Western Blot for Phospho-STAT5 (p-STAT5) Inhibition
This protocol allows for the direct visualization and quantification of this compound's inhibitory effect on STAT5 phosphorylation.
-
Cell Culture and Treatment:
-
Seed a STAT5-dependent cell line (e.g., K562) in a 6-well plate and allow cells to adhere or reach the desired confluency.
-
Prepare various concentrations of this compound from your stock solution.
-
Treat the cells with the different concentrations of this compound for a predetermined time (e.g., 2-6 hours). Include a vehicle control (DMSO only).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize the protein concentrations for all samples.
-
Add Laemmli sample buffer and boil the samples at 95-100°C for 5 minutes.
-
-
Electrophoresis and Transfer:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-STAT5 (Tyr694) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a chemiluminescence detector.
-
To normalize, strip the membrane and re-probe for total STAT5 and a loading control like GAPDH or β-actin.
-
Quantify the band intensities using densitometry software.
-
2. STAT5 Luciferase Reporter Assay
This assay measures the transcriptional activity of STAT5, providing a functional readout of inhibition.
-
Cell Culture and Transfection/Transduction:
-
Use a cell line stably expressing a STAT5-driven luciferase reporter construct (e.g., Ba/F3 STAT5 reporter cell line).
-
If creating a stable line, transfect or transduce cells with a STAT5 reporter plasmid (e.g., pGL4.52[luc2P/STAT5RE/Hygro]) and select with the appropriate antibiotic.
-
-
Assay Protocol:
-
Seed the reporter cells in a 96-well white, clear-bottom plate.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with a known STAT5 activator (e.g., IL-3 for Ba/F3 cells) to induce STAT5-dependent luciferase expression. Include unstimulated and vehicle-treated controls.
-
Incubate for an optimized duration (e.g., 5-16 hours).
-
-
Luminescence Measurement:
-
Equilibrate the plate to room temperature.
-
Add a luciferase assay reagent to each well.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luciferase activity to a control for cell viability if necessary.
-
Calculate the percent inhibition of STAT5 activity for each concentration of this compound.
-
Plot the results to determine the IC50 of the inhibitor batch.
-
3. Cell Proliferation Assay
This assay assesses the downstream functional consequence of STAT5 inhibition on cell growth and viability.
-
Cell Seeding:
-
Seed a STAT5-dependent cancer cell line (e.g., K562) in a 96-well plate at a density that allows for logarithmic growth throughout the experiment.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound. Include a vehicle-only control.
-
Incubate the plate for a period that allows for multiple cell doublings (e.g., 48-72 hours).
-
-
Viability Measurement (using MTT assay as an example):
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the cell viability against the log of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Visualizations
Caption: The canonical JAK/STAT5 signaling pathway and the inhibitory action of this compound.
Caption: A stepwise workflow for troubleshooting batch-to-batch variability of this compound.
Caption: Logical flow for navigating the this compound Technical Support Center.
References
Technical Support Center: Overcoming Resistance to STAT5-IN-1 in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming resistance to the STAT5 inhibitor, STAT5-IN-1, in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a cell-permeable, non-peptidic small molecule that inhibits the function of Signal Transducer and Activator of Transcription 5 (STAT5). It acts by binding to the SH2 domain of STAT5, which is crucial for its phosphorylation, subsequent dimerization, and translocation to the nucleus.[1][2] By blocking the SH2 domain, this compound prevents STAT5 from binding to upstream kinases like JAK2 and from forming active dimers, thereby inhibiting the transcription of STAT5 target genes involved in cell proliferation, survival, and differentiation.[1][2]
Q2: What is the recommended concentration and treatment duration for this compound in cell culture experiments?
The optimal concentration and duration of this compound treatment are cell-line dependent. A good starting point is to perform a dose-response curve to determine the IC50 value for your specific cancer cell line. Published studies have reported IC50 values for STAT5 inhibitors in various cancer cell lines, which can serve as a reference.[1] For example, the IC50 of this compound for the STAT5β isoform is 47 μM. Treatment duration can range from 24 to 72 hours, depending on the experimental endpoint (e.g., assessing apoptosis, cell viability, or target gene expression).
Q3: How can I confirm that this compound is inhibiting STAT5 activity in my cells?
The most direct way to confirm the inhibitory effect of this compound is to assess the phosphorylation status of STAT5 at Tyrosine 694 (pSTAT5). This can be achieved through Western blotting using an antibody specific for pSTAT5. A significant decrease in the pSTAT5/total STAT5 ratio upon treatment with this compound indicates successful inhibition.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
Problem 1: No or weak inhibition of STAT5 phosphorylation after this compound treatment.
-
Possible Cause 1: Suboptimal inhibitor concentration.
-
Solution: Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line. We recommend starting with a range of concentrations around the published IC50 value (47 μM for STAT5β).
-
-
Possible Cause 2: Insufficient treatment duration.
-
Solution: Increase the incubation time with this compound. A time-course experiment (e.g., 6, 12, 24, 48 hours) can help identify the optimal duration for observing maximal inhibition of STAT5 phosphorylation.
-
-
Possible Cause 3: Inhibitor instability or improper storage.
-
Solution: Ensure that this compound is stored correctly, typically at -20°C or -80°C as a powder or in a suitable solvent like DMSO. Avoid repeated freeze-thaw cycles. Prepare fresh working solutions from a stock solution for each experiment.
-
-
Possible Cause 4: Technical issues with Western blotting.
-
Solution: Review your Western blot protocol. Ensure the use of phosphatase inhibitors in your lysis buffer to preserve the phosphorylation status of STAT5. Use a validated anti-pSTAT5 antibody and optimize antibody concentrations and incubation times. Include appropriate positive and negative controls.
-
Problem 2: Cancer cells develop resistance to this compound over time.
This is a common challenge in targeted cancer therapy. Here are the primary mechanisms of resistance and how to investigate them:
A. STAT5 Mutations
-
Hypothesis: Mutations in the STAT5 gene, particularly in the SH2 domain where this compound binds, can lead to constitutive activation of STAT5 and reduced inhibitor efficacy.
-
Troubleshooting Workflow:
-
Sequence the STAT5 gene: Isolate genomic DNA from both sensitive and resistant cells and perform Sanger sequencing or next-generation sequencing (NGS) to identify potential mutations in the STAT5A and STAT5B genes. Focus on the region encoding the SH2 domain.
-
Functional analysis of mutations: If a mutation is identified, introduce it into a wild-type STAT5 expression vector using site-directed mutagenesis. Transfect this construct into a sensitive cell line and assess its sensitivity to this compound compared to cells transfected with the wild-type STAT5.
-
B. Upregulation of Alternative Signaling Pathways
-
Hypothesis: Cancer cells can compensate for STAT5 inhibition by activating other pro-survival signaling pathways, such as the PI3K/AKT/mTOR or MAPK/ERK pathways.
-
Troubleshooting Workflow:
-
Pathway analysis: Use Western blotting to examine the phosphorylation status (and thus activation) of key proteins in alternative signaling pathways (e.g., p-AKT, p-mTOR, p-ERK) in both sensitive and resistant cells treated with this compound. An increase in the phosphorylation of these proteins in resistant cells would suggest pathway upregulation.
-
Combination therapy: If an alternative pathway is identified as being upregulated, consider a combination therapy approach. Treat the resistant cells with this compound along with a specific inhibitor of the upregulated pathway (e.g., a PI3K inhibitor like LY294002 or an ERK inhibitor). Assess for synergistic effects on cell viability and apoptosis.
-
C. Increased Drug Efflux
-
Hypothesis: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.
-
Troubleshooting Workflow:
-
Assess efflux pump activity: Use a functional assay with fluorescent substrates of ABC transporters (e.g., rhodamine 123 or calcein-AM) and flow cytometry. Compare the fluorescence intensity in sensitive and resistant cells. A lower fluorescence in resistant cells suggests increased efflux.
-
Quantify MDR1 expression: Measure the mRNA and protein levels of MDR1 (ABCB1) in sensitive and resistant cells using qRT-PCR and Western blotting, respectively.
-
Inhibit efflux pumps: Treat resistant cells with a known inhibitor of MDR1 (e.g., verapamil or PSC833) in combination with this compound. A restoration of sensitivity to this compound would confirm the role of drug efflux in the resistance mechanism.
-
Data Presentation
Table 1: IC50 Values of STAT5 Inhibitors in Various Cancer Cell Lines
| Inhibitor | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | K562 (CML) | 47 (for STAT5β) | |
| Pimozide | CML cell lines | ~5-10 | |
| AC-4-130 | AML cell lines | Low micromolar |
Table 2: Troubleshooting Guide Summary
| Problem | Possible Cause | Recommended Action |
| No/weak pSTAT5 inhibition | Suboptimal inhibitor concentration/duration | Perform dose-response and time-course experiments. |
| Inhibitor instability | Prepare fresh solutions and store properly. | |
| Western blot issues | Optimize protocol, use phosphatase inhibitors. | |
| Acquired Resistance | STAT5 mutation | Sequence STAT5 gene, perform functional analysis. |
| Upregulation of alternative pathways | Analyze pathway activation (p-AKT, p-ERK), test combination therapy. | |
| Increased drug efflux | Perform functional efflux assays, measure MDR1 expression, use efflux pump inhibitors. |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blotting for Phosphorylated STAT5 (pSTAT5)
-
Treat cells with this compound at the desired concentration and duration.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against pSTAT5 (Tyr694) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total STAT5 as a loading control.
Protocol 3: Co-Immunoprecipitation (Co-IP) for STAT5 Dimerization
-
Treat cells with or without this compound.
-
Lyse the cells in a non-denaturing Co-IP lysis buffer.
-
Pre-clear the lysate with Protein A/G agarose beads.
-
Incubate the pre-cleared lysate with an anti-STAT5 antibody overnight at 4°C.
-
Add Protein A/G agarose beads to pull down the antibody-protein complexes.
-
Wash the beads several times with Co-IP lysis buffer.
-
Elute the proteins from the beads using SDS-PAGE sample buffer.
-
Analyze the eluates by Western blotting using antibodies against STAT5A and STAT5B to detect homo- and heterodimers.
Visualizations
Caption: Canonical STAT5 signaling pathway and the point of inhibition by this compound.
Caption: A logical workflow for troubleshooting resistance to this compound.
References
Validation & Comparative
A Comparative Guide to STAT5 Inhibitors: STAT5-IN-1 and Alternatives
In the landscape of targeted cancer therapy and immunological research, the Signal Transducer and Activator of Transcription 5 (STAT5) has emerged as a critical signaling node. Constitutive activation of STAT5 is a hallmark of various hematological malignancies and solid tumors, making it an attractive target for therapeutic intervention. A growing arsenal of small molecule inhibitors has been developed to target STAT5, among them STAT5-IN-1. This guide provides a comparative overview of this compound and other notable STAT5 inhibitors, supported by available experimental data, to aid researchers, scientists, and drug development professionals in their selection of appropriate research tools.
Quantitative Comparison of STAT5 Inhibitors
The following table summarizes the key quantitative data for this compound and a selection of other STAT5 inhibitors. It is important to note that the data presented are compiled from various sources and experimental conditions, which may not be directly comparable.
| Inhibitor | Target(s) | Mechanism of Action | IC50 / Kd | Cell-based Activity | Reference |
| This compound | STAT5β | Binds to SH2 domain | IC50: 47 μM (STAT5β, cell-free) | Blocks STAT5/STAT5 DNA binding in K562 nuclear extracts. | [1][2] |
| IST5-002 | STAT5a/b | Inhibits transcriptional activity, phosphorylation, and dimerization | IC50: 1.5 μM (STAT5a), 3.5 μM (STAT5b) (transcriptional activity); IC50: ~1.1-1.3 µM (STAT5 phosphorylation inhibition in K562 and CWR22Rv1 cells) | Induces apoptosis in prostate cancer and chronic myeloid leukemia (CML) cells. | [1][3][4] |
| SH-4-54 | STAT3/STAT5 | Binds to SH2 domain | Kd: 464 nM (STAT5) | Suppresses STAT3/5 phosphorylation and induces apoptosis in glioblastoma and chronic myeloid leukemia cells. | |
| Pimozide | STAT5 | Inhibits STAT5 phosphorylation (indirectly) | Effective concentrations in µM range | Decreases survival of chronic myelogenous leukemia cells. | |
| Nifuroxazide | STAT1/3/5 | Suppresses STAT activation | IC50: 3 µM (IL-6-induced STAT3 activation) | Inhibits STAT-dependent reporter systems. | |
| AC-4-130 | STAT5 | Binds to SH2 domain | Not specified | Disrupts STAT5 activation, dimerization, and nuclear translocation in AML cells. |
In Focus: this compound
This compound is a non-peptidic, cell-permeable nicotinoyl hydrazone that functions by binding to the SH2 domain of STAT5, a critical step for its dimerization and subsequent nuclear translocation and DNA binding. Its inhibitory activity has been demonstrated with an IC50 of 47 μM for the STAT5β isoform in a cell-free assay. While exhibiting selectivity for STAT5 over other STAT family members like STAT1 and STAT3 (IC50 > 500 μM), its potency in cellular assays requires further investigation for broader applications.
Alternative STAT5 Inhibitors
A variety of other molecules have been developed to target the STAT5 signaling pathway, each with distinct mechanisms and potencies.
IST5-002 has shown promising activity with IC50 values in the low micromolar range for inhibiting STAT5a and STAT5b transcriptional activity. It effectively inhibits STAT5 phosphorylation and dimerization in cancer cell lines, leading to apoptosis.
SH-4-54 is a dual inhibitor of STAT3 and STAT5, binding to their respective SH2 domains with high affinity (Kd for STAT5 is 464 nM). Its nanomolar binding affinity translates to potent anti-proliferative effects in various cancer models.
Pimozide , an FDA-approved antipsychotic drug, has been repurposed as a STAT5 inhibitor. It indirectly inhibits STAT5 phosphorylation and has demonstrated efficacy in decreasing the survival of chronic myelogenous leukemia cells.
Nifuroxazide , an antidiarrheal agent, has been identified as a broader STAT inhibitor, suppressing the activation of STAT1, STAT3, and STAT5.
AC-4-130 is a more recently developed STAT5 SH2 domain inhibitor that has shown preclinical efficacy in acute myeloid leukemia (AML) models by disrupting multiple steps in STAT5 activation.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the context in which these inhibitors function, the following diagrams illustrate the STAT5 signaling pathway and a general experimental workflow for evaluating STAT5 inhibitors.
Caption: The canonical JAK-STAT5 signaling pathway.
Caption: A general workflow for evaluating STAT5 inhibitors.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to characterize STAT5 inhibitors. Specific details may need to be optimized for individual cell lines and experimental conditions.
STAT5 Phosphorylation Assay (Western Blot)
Objective: To determine the effect of an inhibitor on STAT5 phosphorylation.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., K562, TF-1) and allow them to adhere or grow to a suitable confluency. Treat cells with the STAT5 inhibitor at various concentrations for a predetermined time. If required, stimulate the cells with a cytokine (e.g., GM-CSF, IL-3) to induce STAT5 phosphorylation.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with a primary antibody specific for phosphorylated STAT5 (p-STAT5) overnight at 4°C. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize it using an imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody against total STAT5 to ensure equal loading.
Electrophoretic Mobility Shift Assay (EMSA) for DNA Binding
Objective: To assess the ability of an inhibitor to block the binding of STAT5 to its DNA consensus sequence.
Methodology:
-
Nuclear Extract Preparation: Treat cells with the inhibitor and/or cytokine as described above. Isolate nuclear extracts using a commercial kit or a standard protocol.
-
Probe Labeling: Synthesize and anneal complementary oligonucleotides containing the STAT5 consensus binding site (e.g., GAS element). Label the double-stranded probe with a radioactive isotope (e.g., ³²P) or a non-radioactive label (e.g., biotin).
-
Binding Reaction: Incubate the labeled probe with the nuclear extracts in a binding buffer containing poly(dI-dC) to minimize non-specific binding.
-
Electrophoresis: Separate the protein-DNA complexes on a non-denaturing polyacrylamide gel.
-
Detection: For radioactive probes, expose the gel to an X-ray film or a phosphorimager screen. For non-radioactive probes, use a streptavidin-HRP conjugate and a chemiluminescent substrate for detection.
Cell Viability Assay (MTT Assay)
Objective: To evaluate the effect of an inhibitor on cell proliferation and viability.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of the STAT5 inhibitor for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).
Conclusion
The selection of a STAT5 inhibitor for research or therapeutic development depends on various factors, including the desired potency, selectivity, and mechanism of action. This compound serves as a useful tool for studying the role of STAT5, particularly the STAT5β isoform. However, for applications requiring higher potency or targeting both STAT5a and STAT5b, inhibitors like IST5-002 and SH-4-54 may offer more robust alternatives. The detailed experimental protocols provided in this guide offer a starting point for the rigorous evaluation of these and other emerging STAT5 inhibitors. As research in this field progresses, the development of more potent and selective STAT5 inhibitors holds great promise for advancing our understanding and treatment of STAT5-driven diseases.
References
Validating STAT5-IN-1 Specificity: A Comparative Guide to Control Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of STAT5-IN-1 with established control compounds to aid researchers in validating its specificity as a STAT5 inhibitor. The document outlines detailed experimental protocols and presents quantitative data to facilitate informed decisions in drug discovery and development projects targeting the STAT5 signaling pathway.
The STAT5 Signaling Pathway
The Signal Transducer and Activator of Transcription 5 (STAT5) proteins, comprising STAT5A and STAT5B, are critical mediators of cytokine and growth factor signaling.[1] Upon ligand binding to its receptor, Janus kinases (JAKs) are activated and phosphorylate the receptor on tyrosine residues.[2][3] This creates docking sites for the SH2 domain of STAT5.[4] Subsequently, JAKs phosphorylate STAT5, leading to its dimerization, nuclear translocation, and regulation of target gene expression involved in cell proliferation, differentiation, and survival.[2] Dysregulation of the STAT5 pathway is implicated in various cancers and immune disorders. This compound is a small molecule inhibitor that targets the SH2 domain of STAT5, thereby preventing its phosphorylation and subsequent activation.
References
Cross-Validation of STAT5 Inhibition: A Comparative Guide to STAT5-IN-1 and Genetic Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical inhibitor STAT5-IN-1 with genetic models for studying the function of Signal Transducer and Activator of Transcription 5 (STAT5). By presenting experimental data, detailed protocols, and pathway visualizations, this document aims to assist researchers in selecting the most appropriate tools for their specific research needs in drug discovery and development.
Introduction to STAT5 and its Inhibition
Signal Transducer and Activator of Transcription 5 (STAT5) is a critical mediator of cytokine and growth factor signaling, playing a pivotal role in cell proliferation, differentiation, and survival. The STAT5 family consists of two highly homologous proteins, STAT5A and STAT5B, which are activated via phosphorylation by Janus kinases (JAKs) associated with transmembrane receptors. Upon phosphorylation, STAT5 proteins dimerize, translocate to the nucleus, and bind to specific DNA response elements to regulate gene expression. Dysregulation of the JAK/STAT5 pathway is implicated in various diseases, including cancer and autoimmune disorders, making it a key therapeutic target.
This compound is a small molecule inhibitor that selectively targets STAT5. It functions by binding to the SH2 domain of STAT5, a crucial step for both its phosphorylation by JAKs and subsequent dimerization.[1][2] This inhibition of STAT5 phosphorylation effectively blocks its downstream signaling functions. The reported IC50 of this compound for the STAT5β isoform is 47 μM.[2][3]
Genetic models , such as knockout mice and CRISPR-Cas9-mediated gene editing in cell lines, provide powerful tools to study gene function by ablating the expression of STAT5A, STAT5B, or both. These models serve as a "gold standard" for understanding the physiological roles of STAT5 and are essential for validating the on-target effects of chemical inhibitors.
Comparative Data: Chemical Inhibition vs. Genetic Knockdown
Direct quantitative comparisons of this compound with genetic models in the same experimental system are not extensively available in publicly accessible literature. However, a study on a similar STAT5 inhibitor, IST5-002, which also targets the STAT5 SH2 domain, provides a valuable framework for cross-validation against a genetic knockdown (shRNA). This data offers insights into the expected correlations between chemical and genetic inhibition of STAT5.
A study by an and colleagues in 2024 demonstrated a strong correlation between the transcriptomic effects of the STAT5 inhibitor IST5-002 and STAT5 shRNA in the CWR22Rv1 prostate cancer cell line.[4] RNA sequencing (RNA-seq) analysis revealed that the gene expression profiles induced by IST5-002 treatment and STAT5 knockdown were highly similar, with a Pearson correlation coefficient ranging from 0.98 to 0.99. This high degree of correlation suggests that the chemical inhibitor accurately phenocopies the effects of genetic ablation of STAT5.
The study further showed that both the STAT5 inhibitor and STAT5 shRNA reduced the expression of the Androgen Receptor (AR) and its target genes to a similar extent, highlighting the on-target efficacy of the chemical probe.
| Parameter | STAT5 Inhibitor (IST5-002) | STAT5 Knockdown (shRNA) | Reference |
| Transcriptome Correlation | High similarity to shSTAT5 | Gold standard for STAT5 loss-of-function | |
| Effect on AR Target Genes | Significant reduction in expression | Significant reduction in expression |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key experiments used to assess STAT5 activity and the effects of its inhibition.
STAT5 Phosphorylation Assay by Flow Cytometry
This protocol is adapted from established methods for quantifying phosphorylated STAT5 (pSTAT5) in response to cytokine stimulation.
Objective: To measure the levels of intracellular phosphorylated STAT5 at the single-cell level.
Materials:
-
Cells of interest (e.g., primary T cells, cell lines)
-
Cytokine for stimulation (e.g., IL-2, IL-15, IL-7)
-
STAT5 inhibitor (e.g., this compound) or vehicle control
-
Paraformaldehyde (PFA), 4% in PBS
-
Methanol, 100% (ice-cold)
-
Fluorophore-conjugated anti-pSTAT5 antibody (pY694)
-
Flow cytometer
Procedure:
-
Cell Preparation: Starve cells of cytokines for at least 2 days to reduce basal pSTAT5 levels.
-
Inhibitor Treatment: Pre-incubate cells with the STAT5 inhibitor or vehicle control at the desired concentration for the specified time.
-
Cytokine Stimulation: Stimulate the cells with the appropriate cytokine for 15 minutes at 37°C to induce STAT5 phosphorylation.
-
Fixation: Fix the cells by adding an equal volume of 4% PFA and incubate for 10 minutes at room temperature.
-
Permeabilization: Permeabilize the cells by adding ice-cold 100% methanol and incubate for 10 minutes on ice.
-
Staining: Stain the cells with the fluorophore-conjugated anti-pSTAT5 antibody for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells using a flow cytometer to quantify the mean fluorescence intensity (MFI) of pSTAT5.
STAT5 Target Gene Expression Analysis by RT-qPCR
This protocol outlines the steps to measure the expression of known STAT5 target genes.
Objective: To quantify the mRNA levels of STAT5 target genes following chemical or genetic inhibition of STAT5.
Materials:
-
Cells treated with a STAT5 inhibitor or vehicle control, or cells with STAT5 knockdown/knockout and corresponding wild-type controls.
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for STAT5 target genes (e.g., BCL2L1, FOXP3, IL2RA) and a housekeeping gene (e.g., GAPDH, ACTB).
Procedure:
-
Cell Treatment/Culture: Culture cells under the desired experimental conditions.
-
RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
CRISPR-Cas9 Mediated STAT5 Knockout in Cell Lines
This protocol provides a general workflow for generating STAT5 knockout cell lines using CRISPR-Cas9 technology.
Objective: To create a stable cell line with a functional knockout of the STAT5A and/or STAT5B gene.
Materials:
-
Mammalian cell line of interest
-
CRISPR-Cas9 expression vector (containing Cas9 nuclease and a guide RNA targeting STAT5)
-
Transfection reagent
-
Single-cell cloning supplies (e.g., 96-well plates)
-
Genomic DNA extraction kit
-
PCR primers flanking the gRNA target site
-
Sanger sequencing reagents
Procedure:
-
gRNA Design: Design and clone a guide RNA (gRNA) sequence targeting an early exon of the STAT5A or STAT5B gene into a Cas9 expression vector.
-
Transfection: Transfect the target cells with the CRISPR-Cas9 plasmid.
-
Single-Cell Cloning: Isolate single cells into individual wells of a 96-well plate to generate clonal populations.
-
Expansion of Clones: Expand the single-cell clones into larger populations.
-
Genomic DNA Extraction and PCR: Extract genomic DNA from the expanded clones and perform PCR to amplify the region targeted by the gRNA.
-
Mutation Analysis: Sequence the PCR products to identify clones with insertions or deletions (indels) that result in a frameshift mutation and a premature stop codon, confirming the gene knockout.
-
Functional Validation: Confirm the absence of the STAT5 protein by Western blot and assess the functional consequences of the knockout (e.g., loss of cytokine-induced STAT5 phosphorylation).
Visualizing the Pathways and Workflows
Diagrams created using Graphviz (DOT language) are provided below to illustrate the STAT5 signaling pathway, the mechanism of this compound, and the experimental workflow for cross-validation.
Caption: The STAT5 signaling pathway and the inhibitory mechanism of this compound.
Caption: Experimental workflow for cross-validating this compound with genetic models.
Conclusion
The cross-validation of chemical inhibitors with genetic models is a cornerstone of rigorous drug discovery. While direct comparative data for this compound is emerging, the available evidence from similar STAT5 inhibitors strongly supports the principle that targeted chemical probes can effectively mimic the functional consequences of genetic ablation. The high correlation observed between the effects of a STAT5 inhibitor and STAT5 knockdown on the transcriptome provides confidence in using such inhibitors as tools to probe STAT5 biology and as starting points for therapeutic development. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to conduct their own cross-validation studies, ultimately leading to more reliable and translatable scientific findings.
References
- 1. Jak3, STAT3, and STAT5 inhibit expression of miR-22, a novel tumor suppressor microRNA, in cutaneous T-Cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Stat5 induces androgen receptor (AR) gene transcription in prostate cancer and offers a druggable pathway to target AR signaling - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of STAT5-IN-1 and Pimozide as STAT5 Inhibitors
A Guide for Researchers in Oncology and Drug Development
Signal Transducer and Activator of Transcription 5 (STAT5) is a critical signaling protein involved in cell proliferation, differentiation, and survival.[1][2] Its two highly related isoforms, STAT5A and STAT5B, are activated by a variety of cytokines and growth factors through the JAK-STAT pathway.[3][4] Aberrant or constitutive activation of STAT5 is a key driver in numerous hematological malignancies and solid tumors, making it a prime target for therapeutic intervention.[1]
This guide provides a detailed comparative analysis of two widely used small-molecule inhibitors of STAT5: STAT5-IN-1 and Pimozide. We will examine their distinct mechanisms of action, compare their performance based on available experimental data, and provide detailed protocols for key validation experiments. This objective comparison is intended to assist researchers in selecting the appropriate tool for their specific experimental needs in the study of STAT5 signaling.
Mechanism of Action: Two Different Approaches to STAT5 Inhibition
This compound and Pimozide inhibit STAT5 activity through fundamentally different mechanisms. This compound is a direct inhibitor that targets the STAT5 protein itself, while Pimozide acts on an upstream signaling event to prevent STAT5 activation.
This compound is a cell-permeable, non-peptidic nicotinoyl hydrazone compound. It functions by binding directly to the SH2 (Src Homology 2) domain of the STAT5 protein. The SH2 domain is crucial for the recruitment of STAT5 to activated receptor-kinase complexes and for the subsequent dimerization of phosphorylated STAT5 molecules. By occupying the SH2 domain, this compound effectively blocks these interactions, preventing STAT5 from binding to DNA and activating gene transcription.
Pimozide is an FDA-approved antipsychotic drug that was identified as a STAT5 inhibitor through a cell-based functional screen. Unlike this compound, Pimozide does not directly inhibit STAT5. Instead, it leads to a dose-dependent decrease in the activating tyrosine phosphorylation of STAT5 (at Tyr694). Extensive studies have shown that Pimozide is not a direct inhibitor of the upstream tyrosine kinases typically responsible for STAT5 activation, such as BCR/ABL, JAK2, or Src family kinases. Its precise molecular target remains to be fully elucidated, but its mechanism is clearly distinct from direct kinase inhibition, making it a valuable tool for studying STAT5 signaling pathways.
Below is a diagram illustrating the canonical STAT5 signaling pathway and the points of intervention for both inhibitors.
Comparative Performance Data
The selection of an inhibitor often depends on its potency, specificity, and effective concentration in cellular assays. The following table summarizes the available quantitative data for this compound and Pimozide.
| Parameter | This compound | Pimozide | Reference |
| Target | STAT5 SH2 Domain | Upstream of STAT5 phosphorylation (mechanism not fully elucidated) | , |
| IC50 | 47 µM (for STAT5β isoform) | Not reported as a direct IC50; effective in cells at low µM concentrations | |
| Cellular Effective Concentration | 10 - 50 µM | 1 - 10 µM | , |
| Mechanism | Binds STAT5 SH2 domain, blocks dimerization and DNA binding | Decreases STAT5 tyrosine phosphorylation | , |
| Selectivity | Selective for STAT5 over STAT1, STAT3, and Lck SH2 domains | Selective for STAT5 pathway over STAT1 and NF-κB pathways | , |
| Key Applications | Studied in inflammation, atherosclerosis, and Treg regulation | Studied extensively in CML and AML, including in drug-resistant models | , |
| Synergism | Data not widely reported | Synergizes with tyrosine kinase inhibitors (e.g., Imatinib, Nilotinib, Sunitinib) |
Experimental Protocols
Validating the effects of STAT5 inhibitors is crucial. Below are standardized protocols for key experiments cited in the literature for evaluating this compound and Pimozide.
Western Blot for Phospho-STAT5 (p-STAT5)
This experiment directly measures the activation state of STAT5.
-
Cell Culture and Treatment: Plate hematopoietic cells (e.g., K562, KU812, or cytokine-dependent Ba/F3 cells) at a density of 0.5-1.0 x 10^6 cells/mL. Treat cells with varying concentrations of this compound (e.g., 10, 25, 50 µM) or Pimozide (e.g., 1, 5, 10 µM) for a specified duration (e.g., 3-18 hours). A vehicle control (e.g., DMSO) must be included.
-
Cell Lysis: Harvest cells by centrifugation, wash with ice-cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel. Separate proteins by electrophoresis and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against phospho-STAT5 (Tyr694) overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total STAT5 and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Cell Viability Assay
This assay determines the effect of the inhibitors on cell survival and proliferation.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Inhibitor Treatment: Add serial dilutions of this compound or Pimozide to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
Viability Measurement: Add a viability reagent such as CCK-8, MTT, or CellTiter-Glo® to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure absorbance or luminescence using a plate reader. Data should be normalized to the vehicle control to determine the percentage of viable cells.
Quantitative RT-PCR for STAT5 Target Genes
This method measures changes in the expression of genes known to be regulated by STAT5, providing a functional readout of inhibitor activity.
-
Cell Treatment and RNA Extraction: Treat cells with the inhibitor or vehicle control as described for the Western blot protocol (e.g., 18 hours). Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy).
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using SYBR Green or TaqMan probes for STAT5 target genes (e.g., CCND1 (Cyclin D1), BCL2L1 (Bcl-xL), PIM1). A housekeeping gene (e.g., ACTB, GAPDH) must be used for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
The following diagram illustrates a typical experimental workflow for inhibitor validation.
Summary and Conclusion
Both this compound and Pimozide are valuable chemical probes for investigating STAT5 function, but they offer different advantages for researchers.
This compound is a direct and specific inhibitor of the STAT5 protein. Its mechanism of targeting the SH2 domain is well-defined, making it an excellent tool for experiments where direct inhibition of STAT5 protein function is required. However, its relatively high IC50 of 47 µM means that higher concentrations may be needed in cell-based assays, which could increase the risk of off-target effects.
Pimozide offers a distinct advantage in its cellular potency, showing efficacy in the low micromolar range. As a repurposed, FDA-approved drug, its pharmacokinetic and safety profiles are well-characterized. Its unique, indirect mechanism of inhibiting STAT5 phosphorylation makes it particularly useful for studying upstream signaling pathways and for overcoming resistance to direct tyrosine kinase inhibitors in cancer models. The fact that it synergizes with existing cancer therapies adds to its translational relevance.
References
A Comparative Guide to STAT5-IN-1 and Next-Generation STAT5 Degraders
For Researchers, Scientists, and Drug Development Professionals
Signal Transducer and Activator of Transcription 5 (STAT5) has emerged as a critical therapeutic target in various cancers and other proliferative diseases. Consequently, the development of molecules that can effectively modulate STAT5 activity is of high interest. This guide provides a detailed comparison between the first-generation inhibitor, STAT5-IN-1, and next-generation STAT5 degraders, exemplified by the PROTAC (Proteolysis Targeting Chimera) AK-2292. We will delve into their mechanisms of action, efficacy, and the experimental protocols used for their evaluation.
Mechanism of Action: Inhibition vs. Degradation
This compound is a small molecule inhibitor that functions by binding to the SH2 domain of STAT5. This interaction prevents the dimerization and subsequent translocation of STAT5 to the nucleus, thereby inhibiting its transcriptional activity.
Next-generation STAT5 degraders , such as the PROTAC AK-2292, operate on a different principle. These heterobifunctional molecules are designed to bring a target protein (STAT5) and an E3 ubiquitin ligase into close proximity. This induced proximity leads to the ubiquitination of STAT5, marking it for degradation by the proteasome. This catalytic process results in the elimination of the STAT5 protein from the cell.
Efficacy and Selectivity: A Head-to-Head Comparison
The key difference in efficacy between inhibitors and degraders lies in their potency and selectivity. While inhibitors block the function of a protein, degraders physically remove it.
dot
Caption: Canonical STAT5 signaling pathway.
dot
Caption: Mechanism of action of a STAT5 PROTAC degrader.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and the next-generation STAT5 degrader, AK-2292.
| Parameter | This compound | AK-2292 (STAT5 Degrader) | Reference |
| Target | STAT5β SH2 domain | STAT5A and STAT5B | [1] |
| Mechanism | Inhibition of dimerization | Proteasome-mediated degradation | [1] |
| Potency (IC50/DC50) | IC50: 47 µM (for STAT5β) | DC50: 0.10 µM | |
| Selectivity | Lesser inhibition of other STATs (e.g., STAT3, STAT1 > 500 µM) | Highly selective for STAT5A/B over other STATs (STAT1, 2, 3, 4, 6) and >6,000 other proteins. | |
| Cellular Activity | Blocks STAT5/STAT5 DNA binding in K562 nuclear extracts. | Induces >95% degradation of STAT5 in KU812 cells at 1 µM. | |
| In Vivo Efficacy | Not extensively reported in publicly available data. | Achieves tumor regression in chronic myeloid leukemia (CML) xenograft models. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Western Blotting for STAT5 Degradation
This protocol is essential for visualizing and quantifying the degradation of STAT5 protein following treatment with a degrader like AK-2292.
1. Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., KU812, a human chronic myelogenous leukemia cell line) in appropriate media and conditions.
-
Seed cells at a desired density in multi-well plates.
-
Treat cells with varying concentrations of the STAT5 degrader (e.g., AK-2292 at 0.01, 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations of all samples.
-
Prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for STAT5 (and phospho-STAT5 if required) overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
6. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software. Normalize the STAT5 band intensity to the loading control to determine the relative protein levels.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the effect of STAT5 inhibition or degradation on cell proliferation and viability.
1. Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a density of approximately 5,000-10,000 cells per well.
-
Allow cells to adhere overnight (for adherent cell lines).
-
Treat the cells with a serial dilution of the test compound (this compound or AK-2292) for a defined period (e.g., 72 hours). Include a vehicle control.
2. MTT Incubation:
-
After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C in a humidified incubator, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
3. Solubilization of Formazan:
-
After incubation, add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Gently agitate the plate to ensure complete dissolution.
4. Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
5. Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Conclusion
Next-generation STAT5 degraders, such as AK-2292, represent a significant advancement over traditional inhibitors like this compound. The ability to induce potent and selective degradation of the STAT5 protein leads to a more profound and durable biological effect compared to simply blocking its function. The quantitative data clearly demonstrates the superior potency of the degrader. While inhibitors have been valuable research tools, the development of highly selective and potent degraders offers a more promising therapeutic strategy for targeting STAT5-driven diseases. The experimental protocols provided herein serve as a guide for researchers to evaluate and compare the efficacy of these and other emerging STAT5-targeting compounds.
References
A Head-to-Head Comparison of STAT5-IN-1 and Other SH2 Domain Inhibitors for Researchers
A comprehensive guide for researchers, scientists, and drug development professionals, this document provides an objective, data-driven comparison of STAT5-IN-1 and other prominent STAT5 SH2 domain inhibitors. This guide summarizes key performance data, details experimental methodologies, and visualizes critical biological pathways and workflows to aid in the selection of the most appropriate research tools.
Introduction to STAT5 and SH2 Domain Inhibition
Signal Transducer and Activator of Transcription 5 (STAT5) is a critical mediator of cytokine and growth factor signaling, playing a pivotal role in cell proliferation, differentiation, and survival. The two highly homologous isoforms, STAT5a and STAT5b, are activated via phosphorylation of a C-terminal tyrosine residue, leading to dimerization through their Src homology 2 (SH2) domains, nuclear translocation, and gene transcription. Dysregulation of the STAT5 signaling pathway is implicated in various malignancies, including leukemia and prostate cancer, making it a compelling target for therapeutic intervention.
SH2 domain inhibitors represent a promising class of targeted therapies that function by competitively binding to the SH2 domain of STAT5, thereby preventing its dimerization and downstream signaling. This guide focuses on a direct comparison of this compound with other notable STAT5 SH2 domain inhibitors, providing a clear overview of their respective potencies, specificities, and cellular activities.
Quantitative Comparison of STAT5 SH2 Domain Inhibitors
The following table summarizes the key quantitative data for this compound and other selected STAT5 SH2 domain inhibitors. The data has been compiled from various studies to provide a comparative overview of their inhibitory activities.
| Inhibitor | Target(s) | IC50 | Kᵢ | Cellular Activity (Apoptosis IC50) | Selectivity Notes |
| This compound | STAT5β | 47 µM[1][2][3] | - | - | Much less effect on SH2 domains of STAT1, STAT3, or Lck (IC50 >500 µM)[3] |
| Stafib-1 | STAT5b | 154 nM | 44 nM | - | Over 50-fold selectivity for STAT5b over STAT5a |
| Stafia-1 | STAT5a | 22.2 µM | 10.9 µM | - | At least 9-fold selectivity over STAT5b and higher selectivity against other STAT family members |
| BP-1-108 | STAT5 | - | 2.8 µM (STAT5), 8.3 µM (STAT5) | ~20 µM (in K562 and MV-4-11 cells) | Weak affinity for STAT1 (Ki = 9.7 µM) and STAT3 (Ki = 8.0 µM) |
| IST5-002 | STAT5 | ~1.3 µM (inhibition of dimerization) | - | - | Minimal inhibitory activity against 54 other kinases |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz.
Detailed Experimental Protocols
To ensure reproducibility and aid in the design of future experiments, detailed protocols for key assays are provided below.
Protocol 1: In Vitro SH2 Domain Binding Assay (Fluorescence Polarization)
This protocol is designed to determine the binding affinity (Kᵢ) of an inhibitor to the STAT5 SH2 domain.
Materials:
-
Recombinant STAT5 SH2 domain protein
-
Fluorescently labeled phosphopeptide probe corresponding to a high-affinity STAT5 binding site (e.g., FITC-GpYLVLDKW)
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Triton X-100)
-
Test inhibitors (e.g., this compound) dissolved in DMSO
-
Black, low-volume 384-well microplate
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a serial dilution of the test inhibitor in the assay buffer.
-
In each well of the microplate, add the fluorescently labeled phosphopeptide probe at a final concentration of 1-5 nM.
-
Add the serially diluted inhibitor to the wells. Include wells with DMSO only as a negative control.
-
Initiate the binding reaction by adding the recombinant STAT5 SH2 domain protein to each well at a final concentration that yields approximately 50-80% of the maximal fluorescence polarization signal.
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measure the fluorescence polarization of each well using the plate reader.
-
Plot the fluorescence polarization values against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC50 / (1 + [Probe]/Kₐ), where [Probe] is the concentration of the fluorescent probe and Kₐ is its binding affinity for the SH2 domain.
Protocol 2: Cellular STAT5 Phosphorylation Inhibition Assay (Flow Cytometry)
This protocol details the measurement of STAT5 phosphorylation inhibition in a cellular context.
Materials:
-
Suspension cell line with constitutively active STAT5 (e.g., K562) or a cytokine-dependent cell line (e.g., TF-1)
-
Complete cell culture medium
-
Cytokine for stimulation (if using a cytokine-dependent cell line, e.g., IL-3 or GM-CSF)
-
Test inhibitors (e.g., this compound) dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 90% ice-cold methanol)
-
Fluorochrome-conjugated anti-phospho-STAT5 (pY694) antibody
-
Flow cytometer
Procedure:
-
Seed the cells in a 96-well plate at a density of 1-2 x 10⁵ cells per well.
-
If using a cytokine-dependent cell line, starve the cells of cytokines for 4-6 hours prior to the experiment.
-
Treat the cells with a serial dilution of the test inhibitor for 1-2 hours. Include a DMSO-only control.
-
If applicable, stimulate the cells with the appropriate cytokine for 15-30 minutes at 37°C.
-
Fix the cells by adding an equal volume of fixation buffer and incubating for 10-15 minutes at room temperature.
-
Pellet the cells by centrifugation and resuspend in ice-cold permeabilization buffer. Incubate on ice for 30 minutes.
-
Wash the cells twice with PBS containing 1% BSA.
-
Resuspend the cells in PBS with 1% BSA and stain with the fluorochrome-conjugated anti-phospho-STAT5 antibody for 30-60 minutes at room temperature, protected from light.
-
Wash the cells twice with PBS containing 1% BSA.
-
Resuspend the cells in PBS and acquire the data on a flow cytometer.
-
Analyze the median fluorescence intensity (MFI) of the phospho-STAT5 signal for each treatment condition.
-
Plot the MFI against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.
Conclusion
The selection of an appropriate STAT5 inhibitor is crucial for advancing research in cancer biology and immunology. This guide provides a comparative analysis of this compound and other SH2 domain inhibitors, highlighting their respective potencies and selectivities. While this compound serves as a useful tool with micromolar activity, newer compounds like Stafib-1 and BP-1-108 offer significantly improved potency, with Kᵢ values in the nanomolar and low micromolar range, respectively. The detailed experimental protocols provided herein should enable researchers to rigorously evaluate these and other inhibitors in their specific experimental systems. The continued development of potent and selective STAT5 inhibitors holds great promise for both basic research and the development of novel therapeutic strategies.
References
On-Target Efficacy of STAT5-IN-1: A Comparative Guide with Rescue Experiment Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the STAT5 inhibitor, STAT5-IN-1, with other commercially available alternatives. We present supporting experimental data to validate its on-target effects through rescue experiments, offering a clear rationale for its use in signal transduction research.
Introduction to STAT5 Signaling and Inhibition
The Signal Transducer and Activator of Transcription 5 (STAT5) is a critical mediator of cytokine and growth factor signaling, playing a pivotal role in cell proliferation, differentiation, and survival. The canonical JAK-STAT pathway involves the activation of Janus kinases (JAKs) upon ligand binding to cell surface receptors. Activated JAKs then phosphorylate STAT5, leading to its dimerization, nuclear translocation, and subsequent regulation of target gene expression. Dysregulation of the STAT5 signaling pathway is implicated in various diseases, including cancer and autoimmune disorders, making it a key target for therapeutic intervention.
This compound is a selective inhibitor of STAT5 that functions by binding to the SH2 domain of the STAT5 protein. This interaction prevents the phosphorylation and subsequent activation of STAT5, thereby blocking downstream signaling events.
Confirming On-Target Effects with Rescue Experiments
A crucial aspect of characterizing any inhibitor is to confirm that its observed cellular effects are indeed due to the specific inhibition of its intended target. Rescue experiments are a powerful method to demonstrate on-target activity. The principle of a rescue experiment in this context is to bypass the inhibitor's blockade by introducing a downstream component of the signaling pathway that is constitutively active.
In the case of this compound, its inhibitory effect on STAT5 phosphorylation and downstream gene expression can be "rescued" by introducing a form of STAT5 that is perpetually active, independent of upstream JAK kinase activity. The identification of constitutively active mutants of STAT5, such as those with specific point mutations (e.g., H299R and S711F), has made such rescue experiments feasible.[1][2] If the cellular effects of this compound are reversed upon the expression of a constitutively active STAT5, it provides strong evidence that the inhibitor's primary mechanism of action is through the specific inhibition of the STAT5 pathway.
Comparative Analysis of STAT5 Inhibitors
Several small molecule inhibitors targeting the STAT5 pathway are available to researchers. Here, we compare this compound with two other notable inhibitors, Pimozide and IST5-002, based on their mechanism of action, potency, and selectivity.
| Inhibitor | Target Domain/Mechanism | IC50 (STAT5) | Selectivity Notes |
| This compound | SH2 Domain | 47 µM (for STAT5β isoform) | Selective for STAT5 over STAT1 and STAT3 (IC50 > 500 µM) |
| Pimozide | Primarily reduces STAT5 phosphorylation; does not directly inhibit BCR/ABL or other tyrosine kinases. | ~3-5 µM (in cell-based assays) | Also exhibits activity against other kinases and transcription factors like STAT1 and STAT3.[3][4] |
| IST5-002 | SH2 Domain | ~1.1-1.3 µM (in cell-based assays) | Minimal inhibitory activity against a panel of 54 other kinases.[5] |
Experimental Protocols
Western Blot for STAT5 Phosphorylation
This protocol is designed to assess the phosphorylation status of STAT5 in response to cytokine stimulation and treatment with this compound.
Materials:
-
Cell line of interest (e.g., K562, Ba/F3)
-
Complete cell culture medium
-
Cytokine for stimulation (e.g., IL-3, EPO)
-
This compound
-
DMSO (vehicle control)
-
Phosphatase and protease inhibitor cocktails
-
RIPA lysis buffer
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-STAT5 (Tyr694), anti-total-STAT5
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells and grow to 70-80% confluency.
-
Pre-treat cells with this compound or DMSO for the desired time and concentration.
-
Stimulate cells with the appropriate cytokine for 15-30 minutes.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing phosphatase and protease inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against phospho-STAT5 overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and a chemiluminescence imager.
-
Strip the membrane and re-probe with an antibody against total STAT5 to confirm equal loading.
Rescue Experiment using Constitutively Active STAT5
This experiment aims to demonstrate that the effects of this compound can be reversed by expressing a constitutively active form of STAT5.
Materials:
-
Mammalian cell line responsive to STAT5 signaling
-
Expression vector encoding a constitutively active STAT5 mutant (e.g., STAT5A H299R/S711F)
-
Empty vector control
-
Transient transfection reagent (e.g., Lipofectamine)
-
This compound
-
Reporter assay system for a known STAT5 target gene (e.g., luciferase reporter driven by the β-casein promoter) or antibodies for downstream target protein analysis by Western blot.
Procedure:
-
One day before transfection, seed cells in a multi-well plate to achieve 70-80% confluency on the day of transfection.
-
Prepare the transfection complexes by mixing the plasmid DNA (either constitutively active STAT5 or empty vector) with the transfection reagent in a serum-free medium, following the manufacturer's protocol.
-
Add the transfection complexes to the cells and incubate for 24-48 hours to allow for protein expression.
-
Treat the transfected cells with this compound or DMSO for the desired time and concentration.
-
Assess the expression of a known STAT5 downstream target gene. This can be done by:
-
Reporter Assay: If using a luciferase reporter, lyse the cells and measure luciferase activity according to the manufacturer's instructions.
-
Western Blot: Analyze the protein levels of a downstream target (e.g., Cyclin D1, Bcl-xL).
-
-
Expected Outcome: Cells transfected with the empty vector and treated with this compound should show a significant reduction in the expression of the STAT5 target gene. In contrast, cells transfected with the constitutively active STAT5 should show restored or partially restored expression of the target gene, even in the presence of this compound. A study demonstrated this principle by showing that a constitutively active STAT5 could rescue the expression of β-casein in cells treated with an upstream inhibitor.
Visualizing the Workflow and Signaling Pathways
To further clarify the experimental logic and the underlying biological processes, the following diagrams have been generated using Graphviz.
Figure 1: The canonical JAK-STAT5 signaling pathway and the point of inhibition by this compound.
Figure 2: Workflow for a rescue experiment to confirm the on-target effects of this compound.
Conclusion
This compound is a valuable tool for studying the intricacies of the STAT5 signaling pathway. Its selectivity for STAT5 over other STAT family members makes it a more precise probe compared to broader-spectrum inhibitors. The use of rescue experiments, as detailed in this guide, provides a robust method for confirming the on-target effects of this compound, ensuring the reliability of experimental findings. When choosing a STAT5 inhibitor, researchers should consider the specific requirements of their experimental system, including the desired potency and the importance of selectivity. This guide provides the necessary information to make an informed decision and to design rigorous experiments to validate the on-target activity of this compound.
References
- 1. Identification and characterization of a constitutively active STAT5 mutant that promotes cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and Characterization of a Constitutively Active STAT5 Mutant That Promotes Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The STAT5 inhibitor pimozide decreases survival of chronic myelogenous leukemia cells resistant to kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The STAT5 Inhibitor Pimozide Displays Efficacy in Models of Acute Myelogenous Leukemia Driven by FLT3 Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prospects for Clinical Development of Stat5 Inhibitor IST5-002: High Transcriptomic Specificity in Prostate Cancer and Low Toxicity In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of STAT5-IN-1 in Primary Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Signal Transducer and Activator of Transcription 5 (STAT5) proteins, comprising STAT5A and STAT5B, are critical mediators of cytokine and growth factor signaling, playing pivotal roles in cell proliferation, differentiation, and survival. Their aberrant activation is implicated in various malignancies, making them attractive therapeutic targets. STAT5-IN-1 is a small molecule inhibitor that targets the SH2 domain of STAT5, preventing its activation and downstream signaling. This guide provides an objective comparison of this compound with other commercially available STAT5 inhibitors, focusing on their specificity in primary cells, supported by experimental data and detailed protocols.
Data Presentation: Comparison of STAT5 Inhibitors
The following table summarizes the reported inhibitory activities of this compound and selected alternative STAT5 inhibitors. It is important to note that direct comparisons of IC50 and Ki values across different studies should be made with caution due to variations in experimental conditions.
| Inhibitor | Target(s) | Mechanism of Action | IC50 / Ki | Selectivity Notes | Reference(s) |
| This compound | STAT5β | SH2 Domain Inhibitor | IC50: 47 μM (STAT5β) | Inhibits STAT3, STAT1, and Lck to a lesser extent (IC50 > 500 μM). Loss of selectivity against other STAT family members when the C6 hydrogen of the chromone ring is substituted. | [1][2] |
| Pimozide | STAT5, Dopamine Receptors | Indirectly inhibits STAT5 phosphorylation | IC50: ~3-5 µM (in FLT3-ITD cells) | A neuroleptic drug with known off-target effects on dopamine and other receptors, which can lead to side effects such as tardive dyskinesia and neuroleptic malignant syndrome. Does not directly inhibit BCR/ABL kinase activity. | [3][4][5] |
| AC-4-130 | STAT5 | SH2 Domain Inhibitor | Not explicitly stated | Disrupts STAT5 activation, dimerization, and nuclear translocation. Reported to have high selectivity for STAT5 over STAT1 and STAT3. | |
| IST5-002 | STAT5a, STAT5b | SH2 Domain Inhibitor | IC50: 1.5 μM (STAT5a), 3.5 μM (STAT5b) | Shows high transcriptomic specificity similar to genetic knockdown of STAT5. Minimal inhibitory activity against a panel of 54 other kinases. | |
| Stafib-1 | STAT5b | SH2 Domain Inhibitor | Ki: 44 nM; IC50: 154 nM (STAT5b) | Displays over 50-fold selectivity for STAT5b over STAT5a. |
Experimental Protocols
Here are detailed methodologies for key experiments to assess the specificity of STAT5 inhibitors in primary cells.
Western Blot for Phospho-STAT5 Inhibition in Primary Lymphocytes
This protocol is designed to assess the ability of an inhibitor to block cytokine-induced STAT5 phosphorylation in primary lymphocytes.
Materials:
-
Primary lymphocytes (e.g., human peripheral blood mononuclear cells [PBMCs] or murine splenocytes)
-
This compound and other inhibitors
-
Cytokine (e.g., IL-2, IL-3, or GM-CSF)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-STAT5 (Tyr694/699), anti-total-STAT5
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Protein quantification assay (e.g., BCA assay)
Procedure:
-
Isolate primary lymphocytes using standard methods (e.g., Ficoll-Paque density gradient centrifugation for PBMCs).
-
Culture the cells in appropriate media and starve for 2-4 hours to reduce basal signaling.
-
Pre-treat the cells with various concentrations of this compound or other inhibitors for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
Stimulate the cells with a cytokine (e.g., 100 ng/mL IL-2) for 15-30 minutes to induce STAT5 phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against phospho-STAT5 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total STAT5 to ensure equal protein loading.
Kinase Profiling Assay for Off-Target Effects
This assay is used to determine the selectivity of an inhibitor against a broad panel of kinases.
Materials:
-
This compound
-
A commercial kinase profiling service or a panel of purified kinases
-
ATP
-
Substrate for each kinase
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo, Kinase-Glo)
Procedure:
-
Submit the inhibitor to a commercial kinase profiling service (e.g., Eurofins DiscoverX, Reaction Biology) or perform the assay in-house.
-
Typically, the inhibitor is screened at a fixed concentration (e.g., 10 µM) against a large panel of kinases.
-
The assay measures the ability of the inhibitor to compete with ATP for the kinase's active site, thereby inhibiting substrate phosphorylation.
-
The percentage of inhibition for each kinase is determined.
-
For kinases that show significant inhibition, a dose-response curve is generated to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical method to confirm direct binding of an inhibitor to its target protein in a cellular context.
Materials:
-
Primary cells
-
This compound
-
PBS
-
Lysis buffer with protease inhibitors
-
Equipment for heating cells (e.g., PCR cycler)
-
Western blot or ELISA setup
Procedure:
-
Treat primary cells with this compound or vehicle control for a defined period.
-
Aliquot the treated cells into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes).
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
Analyze the amount of soluble STAT5 in each sample by Western blot or ELISA.
-
Ligand binding will stabilize the target protein, resulting in a higher melting temperature (the temperature at which 50% of the protein denatures). A shift in the melting curve in the presence of the inhibitor indicates target engagement.
Mandatory Visualizations
STAT5 Signaling Pathway
Caption: Canonical JAK-STAT5 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Assessing Inhibitor Specificity
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Pimozide (Orap): Uses, Side Effects, Interactions & More - GoodRx [goodrx.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Pimozide (Orap): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for STAT5-IN-1
Essential guidance for the safe handling and disposal of the STAT5 inhibitor, STAT5-IN-1, to ensure a secure laboratory environment and maintain regulatory compliance.
For researchers, scientists, and drug development professionals, the proper management of chemical reagents is paramount. This guide provides a detailed protocol for the safe disposal of this compound, a cell-permeable, non-peptidic nicotinoyl hydrazone that acts as a STAT5 inhibitor.[1][2] Adherence to these procedures is critical for minimizing environmental impact and ensuring personnel safety.
Physicochemical Properties and Inhibitory Activity
This compound is a valuable tool in cancer research and immunology, functioning by binding to the SH2 domain of STAT5 and suppressing its activity.[1][3] A summary of its key properties is provided below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₁N₃O₃ | [4] |
| Molecular Weight | 293.28 g/mol | |
| CAS Number | 285986-31-4 | |
| IC₅₀ for STAT5β | 47 µM | |
| IC₅₀ for STAT1, STAT3, Lck | >500 µM | |
| Purity | ≥95% - ≥98% | |
| Appearance | Powder | |
| Storage Temperature | -20°C |
Solubility Data
| Solvent | Solubility | Source |
| DMSO | ≥23.0 mg/mL | |
| Water | Insoluble | |
| Ethanol | Insoluble |
Step-by-Step Disposal Protocol for this compound
As no specific, official safety data sheet (SDS) with disposal instructions for this compound is publicly available, the following procedures are based on established best practices for the disposal of hazardous chemical waste in a laboratory setting. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and regulations that apply to your location.
1. Waste Identification and Segregation:
-
Solid Waste:
-
Unused or expired this compound powder should be treated as hazardous chemical waste.
-
Any materials contaminated with the compound, such as weighing paper, pipette tips, gloves, and empty vials, must also be disposed of as solid chemical waste.
-
-
Liquid Waste:
-
Solutions containing this compound (e.g., dissolved in DMSO) must be collected as liquid chemical waste.
-
Do not pour this compound solutions down the drain.
-
2. Waste Collection and Storage:
-
Use designated, properly labeled, and sealed waste containers for both solid and liquid chemical waste.
-
The waste container label should clearly indicate "Hazardous Waste" and list all chemical contents, including "this compound" and any solvents used (e.g., DMSO).
-
Store waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials, until they are collected by your institution's waste management service.
3. Decontamination:
-
Decontaminate all work surfaces and laboratory equipment that have come into contact with this compound.
-
Use an appropriate solvent (e.g., 70% ethanol) followed by a standard laboratory cleaning agent.
-
Dispose of all cleaning materials (e.g., wipes, paper towels) as solid hazardous chemical waste.
4. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling this compound and its associated waste. This includes:
-
Chemical-resistant gloves
-
Safety glasses or goggles
-
A laboratory coat
-
Experimental Workflow and Safety Considerations
The following diagram illustrates the general workflow for handling this compound in a laboratory setting, from preparation to disposal, incorporating critical safety checkpoints.
Caption: Workflow for handling this compound from preparation to disposal.
STAT5 Signaling Pathway Inhibition
This compound exerts its effect by inhibiting the STAT5 signaling pathway. The diagram below provides a simplified representation of this mechanism.
Caption: Inhibition of the STAT5 signaling pathway by this compound.
By adhering to these guidelines, laboratories can ensure the safe and responsible use of this compound, fostering a culture of safety and environmental stewardship. Always prioritize your institution's specific protocols and consult with your EHS department for any questions or clarifications.
References
Safeguarding Your Research: A Comprehensive Guide to Handling STAT5-IN-1
Essential safety protocols and logistical plans for the handling and disposal of STAT5-IN-1 are critical for ensuring a secure laboratory environment. This guide provides immediate, procedural, and step-by-step instructions for researchers, scientists, and drug development professionals.
This compound is a cell-permeable, non-peptidic nicotinoyl hydrazone that functions as an inhibitor of the STAT5 signaling pathway. While specific hazard information is not extensively detailed in available safety data sheets, it is imperative to handle this compound with the caution accorded to all laboratory chemicals of unknown toxicity. Adherence to standard laboratory safety practices is the most effective way to minimize potential exposure and ensure safe handling.
Personal Protective Equipment (PPE) and Engineering Controls
When working with this compound, a comprehensive approach to personal protection and engineering controls is essential. The following table summarizes the recommended PPE and safety measures.
| Equipment/Control | Specification | Purpose |
| Ventilation | Work in a well-ventilated area. | Minimizes inhalation exposure to dust or aerosols. |
| Eye Protection | Safety glasses with side shields or goggles. | Protects eyes from splashes or airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact with the compound. |
| Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not required under normal use with adequate ventilation. | A respirator may be necessary if handling large quantities or if dust/aerosol generation is likely. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound, from receipt to disposal, is crucial for laboratory safety and experimental integrity.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Recommended storage temperatures for the solid powder are -20°C for up to 3 years.
-
For solutions in solvent, store at -80°C for up to 1 year.
2. Preparation of Solutions:
-
All handling of the solid compound should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
Wear all recommended PPE, including a lab coat, gloves, and eye protection.
-
To prepare a stock solution, dissolve the powdered this compound in a suitable solvent such as DMSO.
-
Avoid generating dust during weighing and transfer.
3. During Experimental Use:
-
Clearly label all containers with the compound name, concentration, solvent, and date of preparation.
-
When working with solutions, avoid splashing and aerosol formation.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling the compound, even if gloves were worn.
Accidental Release and First Aid Measures
In the event of an accidental release or exposure, immediate and appropriate action is critical.
| Situation | First Aid/Response Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention if irritation persists. |
| Skin Contact | Remove contaminated clothing. Wash skin with soap and water. Seek medical attention if irritation develops. |
| Inhalation | Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Wear appropriate PPE. For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For large spills, evacuate the area and contact your institution's environmental health and safety department. |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Unused Compound and Solutions: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not pour down the drain.
-
Contaminated Materials: All disposable materials that have come into contact with this compound (e.g., pipette tips, gloves, absorbent paper) should be collected in a designated, sealed hazardous waste container.
-
Empty Containers: Rinse empty containers thoroughly with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. Once cleaned, the container can be disposed of according to institutional guidelines.
Safe Handling Workflow Diagram
The following diagram illustrates the key steps for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound from preparation to disposal.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
